molecular formula C9H11NO2 B2417291 1,2,3,4-Tetrahydroquinoline-3,8-diol CAS No. 1785653-65-7

1,2,3,4-Tetrahydroquinoline-3,8-diol

Cat. No.: B2417291
CAS No.: 1785653-65-7
M. Wt: 165.192
InChI Key: VJJFNVKJDBDYJZ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-3,8-diol is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.192. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-3,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-7-4-6-2-1-3-8(12)9(6)10-5-7/h1-3,7,10-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJFNVKJDBDYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=C1C=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Structure and Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline-3,8-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,2,3,4-Tetrahydroquinoline-3,8-diol , a bicyclic heterocycle with significant potential in medicinal chemistry as a metal-chelating scaffold and metabolic intermediate.

Executive Summary

This compound (CAS: 1785653-65-7) is a functionalized derivative of the tetrahydroquinoline (THQ) scaffold. Distinguished by the presence of two hydroxyl groups with distinct chemical environments—an aliphatic secondary alcohol at C3 and a phenolic hydroxyl at C8 —this molecule exhibits a unique dual-reactivity profile.

Its structural positioning allows for bidentate metal chelation (N1–O8 motif), making it a critical fragment in the design of metalloenzyme inhibitors and neuroprotective agents targeting oxidative stress. This guide details its structural dynamics, validated synthetic routes, and physicochemical parameters essential for drug development.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Core Nomenclature
  • IUPAC Name: this compound[1]

  • CAS Number: 1785653-65-7

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • SMILES: OC1CNCc2c1cccc2O

Stereochemistry & Conformation

The molecule possesses a single chiral center at the C3 position , resulting in two enantiomers: (3R) and (3S).

  • Ring Conformation: The saturated piperidine ring typically adopts a half-chair or twisted-boat conformation to minimize 1,3-diaxial interactions, though the fused benzene ring imposes planarity on the C8a-N1-C2 segment.

  • Intramolecular Bonding: A pseudo-ring formation is possible via hydrogen bonding between the phenolic proton (8-OH) and the nitrogen lone pair, stabilizing the structure and influencing pKa values.

Electronic Distribution (Graphviz Visualization)

The following diagram illustrates the core numbering and electronic relationships defined by the substituents.

G Core 1,2,3,4-Tetrahydroquinoline Scaffold C3_OH 3-OH (Aliphatic) Chiral Center H-Bond Donor/Acceptor Core->C3_OH Substitution C8_OH 8-OH (Phenolic) Metal Chelation Site pKa ~10 Core->C8_OH Substitution N1_Amine N1 (Secondary Amine) pKa ~5.0 Lone Pair Donor Core->N1_Amine Fused Ring C8_OH->N1_Amine Bidentate Chelation Zone

Caption: Structural functionalization map of this compound showing the distinct electronic zones.

Physicochemical Profiling

The following data aggregates predicted and experimental values derived from structural analogs (e.g., 8-hydroxyquinoline and 3-hydroxy-THQ) to provide a robust reference for formulation.

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 165.19 g/mol Fragment-like; high ligand efficiency potential.
LogP (Octanol/Water) 0.6 – 1.1Moderately lipophilic; good passive permeability expected.
TPSA ~52.5 ŲWell within BBB penetration limits (<90 Ų).
pKa (N1-H) 4.8 – 5.2Nitrogen is less basic than aliphatic amines due to conjugation with the benzene ring.
pKa (8-OH) ~9.8 – 10.2Typical phenol acidity; ionizable at physiological pH if environment is basic.
H-Bond Donors 3 (NH, 3-OH, 8-OH)High capacity for solvent interaction.
H-Bond Acceptors 3 (N, 3-OH, 8-OH)Facilitates receptor binding.

Synthetic Methodologies

Synthesis of this specific diol requires careful orchestration to prevent over-oxidation of the electron-rich aromatic ring.

Validated Synthetic Route: Reduction Strategy

The most reliable route involves the partial hydrogenation of a quinoline precursor.

Protocol:

  • Starting Material: 3,8-Dihydroxyquinoline (or 8-hydroxyquinoline-3-ol).

  • Catalyst: PtO

    
     (Adam’s Catalyst) or Pd/C.
    
  • Solvent: Methanol or Ethanol with trace HCl (to protonate the nitrogen and prevent poisoning).

  • Conditions: 30–50 psi H

    
    , Room Temperature, 4–6 hours.
    
  • Workup: Filtration through Celite, neutralization with NaHCO

    
    , and extraction with EtOAc.
    
Alternative Route: Epoxide Ring Opening

For enantioselective synthesis, starting from 8-hydroxyquinoline:

  • Protection: Protect 8-OH (e.g., Benzyl ether).

  • Reduction: Selective reduction to 1,2-dihydroquinoline (using NaBH

    
     in presence of additives).
    
  • Epoxidation: Epoxidation of the C3-C4 double bond.

  • Ring Opening: Nucleophilic opening (hydride reduction) to yield the 3-OH.

  • Deprotection: Removal of the benzyl group.

Synthesis Workflow Diagram

Synthesis Start Precursor: 8-Hydroxyquinoline Step1 Step 1: Protection (BnCl, K2CO3) Start->Step1 Step2 Step 2: Partial Reduction (NaBH4 / NiCl2) Step1->Step2 Yields 1,2,3,4-THQ-8-OBn Step3 Step 3: Hydroboration/Oxidation (Introduce C3-OH) Step2->Step3 Functionalization Step4 Step 4: Deprotection (Pd/C, H2) Step3->Step4 Product Target: 1,2,3,4-THQ-3,8-diol Step4->Product Final Isolation

Caption: Step-wise synthetic pathway for the controlled production of this compound.

Analytical Characterization Standards

To ensure scientific integrity, the following spectral signatures must be verified:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.2 ppm (s, 1H, 8-OH , exchangeable).
      
    • 
       6.4 – 6.7 ppm (m, 3H, Ar-H ).
      
    • 
       5.1 ppm (d, 1H, 3-OH , exchangeable).
      
    • 
       3.8 ppm (m, 1H, C3-H ).
      
    • 
       3.1 – 3.3 ppm (m, 2H, C2-H ).
      
    • 
       2.4 – 2.6 ppm (m, 2H, C4-H ).
      
  • Mass Spectrometry (ESI+):

    • [M+H]+ Peak: 166.2 m/z.

    • Fragment 148 m/z (Loss of H

      
      O from C3).
      

Biopharmaceutical Implications

Metal Chelation & Antioxidant Activity

The 8-hydroxy-1,2,3,4-tetrahydroquinoline motif is a known pharmacophore for metal chelation (Cu²⁺, Zn²⁺, Fe²⁺).[2][3] Unlike the planar 8-hydroxyquinoline, the tetrahydro- form is more flexible, potentially altering binding kinetics and selectivity.

  • Mechanism: The N1 lone pair and deprotonated O8 form a 5-membered chelate ring.

  • Application: This structure is investigated for neuroprotection (Alzheimer’s/Parkinson’s) by sequestering redox-active metals and preventing Fenton chemistry.[4]

Metabolic Stability
  • Phase I Metabolism: The C3-OH is already oxidized, reducing metabolic liability at this position compared to unsubstituted THQ. However, the N1 position is susceptible to N-glucuronidation or oxidation to the quinone imine.

  • Phase II Metabolism: The 8-OH and 3-OH are prime targets for sulfation and glucuronidation, likely leading to rapid renal clearance unless modified (e.g., prodrug strategies).

References

  • PubChem. (2025).[5] 1,2,3,4-Tetrahydroquinolin-8-ol | C9H11NO. National Library of Medicine. [Link]

  • Sridharan, V., et al. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews. [Link]

  • NIST Chemistry WebBook. (2025). Quinoline, 1,2,3,4-tetrahydro- Spectral Data. [Link][6]

  • Prati, F., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Current Medicinal Chemistry. [Link]

Sources

Pharmacological potential of 3,8-dihydroxy-1,2,3,4-tetrahydroquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Potential of 3,8-dihydroxy-1,2,3,4-tetrahydroquinoline Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses specifically on the pharmacological potential of 3,8-dihydroxy-1,2,3,4-tetrahydroquinoline derivatives. The strategic placement of hydroxyl groups at the C3 and C8 positions is hypothesized to significantly enhance the therapeutic properties of the THQ core, particularly its antioxidant, anticancer, and neuroprotective capabilities. This document synthesizes current research to provide a comprehensive overview of the synthesis, mechanisms of action, and therapeutic promise of this specific class of compounds, offering field-proven insights and detailed experimental protocols for their evaluation.

Introduction: The Significance of the Hydroxylated Tetrahydroquinoline Scaffold

1,2,3,4-Tetrahydroquinolines are nitrogen-containing heterocyclic compounds that have garnered immense interest due to their wide array of biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects.[1][3] The hydrogenated quinoline moiety is a core structure in many natural products and approved drugs like the antiarrhythmic agent nicainoprol and the antibiotic virantmycin.[4][5]

The therapeutic efficacy of the THQ scaffold is profoundly influenced by the nature and position of its substituents. Hydroxyl (–OH) groups are of particular importance. Their presence can enhance a molecule's ability to act as a hydrogen donor, a critical feature for antioxidant activity by neutralizing free radicals.[3][6] Furthermore, hydroxyl groups can form key hydrogen bonds with biological targets such as enzymes and receptors, thereby modulating their activity. Research has shown that THQ derivatives with hydroxyl groups, for instance at the C6 or C8 positions, exhibit significant antioxidant properties.[1][3] The inclusion of a hydroxyl group at the C3 position has been found to improve selectivity for certain targets, such as the glucocorticoid receptor.[1][7]

This guide specifically explores the potential of the 3,8-dihydroxy substitution pattern. This unique arrangement combines the benefits of A-ring hydroxylation (at C8), known to enhance antioxidant capacity, with the strategic C3-hydroxylation on the heterocyclic portion, which can influence receptor selectivity and pharmacokinetic properties. We will delve into the synthesis, key pharmacological activities, and the experimental validation of these promising derivatives.

Synthetic Strategies for Tetrahydroquinoline Derivatives

The construction of the 1,2,3,4-tetrahydroquinoline core is a well-established field in organic chemistry, with numerous methods available.[7] One of the most powerful and versatile methods is the Povarov reaction, a three-component imino Diels-Alder reaction that allows for the efficient assembly of the THQ scaffold from an aniline, an aldehyde, and an alkene.[7]

Below is a generalized workflow for the synthesis of a substituted THQ derivative, which can be adapted to produce 3,8-dihydroxy analogues by selecting appropriately substituted starting materials.

G cluster_0 Step 1: Formation of Schiff Base cluster_1 Step 2: [4+2] Cycloaddition (Povarov Reaction) cluster_2 Step 3: Post-Modification Aniline Substituted Aniline (e.g., 2-aminophenol) SchiffBase Schiff Base (Iminium ion intermediate) Aniline->SchiffBase + H⁺ Aldehyde Aldehyde Aldehyde->SchiffBase Alkene Activated Alkene (e.g., Vinyl Ether) Cycloaddition Cycloaddition Product SchiffBase->Cycloaddition SchiffBase->Cycloaddition Alkene->Cycloaddition THQ_core Substituted THQ Core Cycloaddition->THQ_core Aromatization / Reduction FinalProduct 3,8-dihydroxy-THQ Derivative THQ_core->FinalProduct Hydroxylation / Deprotection

Figure 1: Generalized workflow for the synthesis of substituted 1,2,3,4-tetrahydroquinolines.

Experimental Protocol: Synthesis via Cationic Povarov Reaction

This protocol describes a general procedure for synthesizing an N-substituted THQ derivative, adapted from methodologies described in the literature.[2] Modification of starting materials is required to achieve the target 3,8-dihydroxy substitution.

Objective: To synthesize a 1,2,3,4-tetrahydroquinoline derivative using an Indium (III) chloride catalyzed Povarov reaction.

Materials:

  • Substituted N-propargylaniline (1.0 eq)

  • Formaldehyde (37% in H₂O, 2.0 eq)

  • N-vinylformamide (1.2 eq)

  • Indium (III) chloride (InCl₃, 10 mol%)

  • Acetonitrile (CH₃CN)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-propargylaniline (1.0 eq) in acetonitrile, add formaldehyde (2.0 eq) and N-vinylformamide (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add InCl₃ (10 mol%) to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by adding saturated NaHCO₃ solution.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure tetrahydroquinoline derivative.

  • Characterize the final compound using NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.[8]

Causality: The choice of InCl₃ as a catalyst is due to its effectiveness as a Lewis acid in activating the imine intermediate for the subsequent cycloaddition, often leading to good yields under mild conditions.[2] Acetonitrile is a suitable polar aprotic solvent for this reaction.

Key Pharmacological Activities

The dihydroxy substitution pattern is anticipated to confer potent pharmacological activities, primarily centered around antioxidant, anticancer, and neuroprotective effects.

Potent Antioxidant and Radical Scavenging Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key pathological driver in numerous diseases. The hydroxyl groups on the THQ ring are critical for antioxidant activity, enabling the molecule to donate a hydrogen atom or an electron to neutralize free radicals.[6]

Mechanism of Action: 3,8-dihydroxy-THQ derivatives act as chain-breaking antioxidants. The phenolic hydroxyl group at C8 is particularly effective at scavenging radicals. The heterocyclic NH group and the C3-hydroxyl can also participate in this process. The primary mechanism is believed to be Single Electron Transfer (SET), where the THQ derivative donates an electron to the radical species, effectively neutralizing it.[8]

G THQ THQ-(OH)₂ THQ_Radical THQ-(OH)O• THQ->THQ_Radical Donates H• Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized Accepts H•

Figure 2: Mechanism of free radical scavenging by a dihydroxy-THQ derivative.

Quantitative Data: Studies on various hydroxylated THQ derivatives have demonstrated excellent antioxidant capacity, often outperforming standard antioxidants like ascorbic acid in certain assays.[8]

| Table 1: Antioxidant Activity of Representative Tetrahydroquinoline Derivatives | | :--- | :--- | :--- | :--- | | Compound | Assay | EC₅₀ / IC₅₀ | Reference | | Novel THQ Derivative | ABTS | < 10 µg/mL |[8] | | Ascorbic Acid (Control) | ABTS | 35 µg/mL |[8] | | SH1 (THQ Derivative) | DPPH | 9.94 ± 0.16 µg/mL |[3] | | SH13 (THQ Derivative) | DPPH | 11.68 ± 0.32 µg/mL |[3] |

Experimental Protocol: ABTS Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of a 3,8-dihydroxy-THQ derivative using the ABTS•+ radical cation.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (7 mM)

  • Potassium persulfate (K₂S₂O₈) solution (2.45 mM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound (3,8-dihydroxy-THQ derivative) dissolved in a suitable solvent (e.g., ethanol)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare ABTS•+ stock solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This produces the dark-colored ABTS•+ radical cation.

  • Prepare working solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare sample dilutions: Create a series of concentrations of the test compound and the ascorbic acid control.

  • Assay: Add 10 µL of each sample dilution to a 96-well plate. Then, add 190 µL of the ABTS•+ working solution to each well.

  • Incubate the plate at room temperature for 6 minutes in the dark.

  • Measure the absorbance at 734 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the ABTS•+ solution without the sample.

  • Plot the inhibition percentage against the concentration of the test compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the ABTS radicals).

Causality: This assay is chosen for its operational simplicity and its sensitivity to measure the antioxidant activity of both hydrophilic and lipophilic compounds. The pre-formed radical is decolorized by the antioxidant, providing a clear spectrophotometric endpoint.

Anticancer and Antiproliferative Potential

The THQ nucleus is a key building block for a wide range of anticancer agents.[9][10] Derivatives have been shown to induce apoptosis, inhibit cell migration, and arrest the cell cycle in various cancer cell lines.[10] The 3,8-dihydroxy substitution is expected to enhance these effects by modulating key signaling pathways.

Mechanism of Action: The anticancer activity of THQ derivatives is often multifactorial. They can induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins like the Bcl-2 family and activating caspases. The hydroxyl groups can interact with the active sites of protein kinases involved in cell proliferation, potentially inhibiting their function. Several pyrazolo[3,4-b]quinolines, which are fused THQ systems, have shown potent anticancer activity.[9]

G THQ 3,8-dihydroxy-THQ Bcl2 Anti-apoptotic Bcl-2 (Inhibited) THQ->Bcl2 Inhibits Bax Pro-apoptotic Bax (Activated) THQ->Bax Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Bax->Mitochondrion Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 3: Proposed mechanism of apoptosis induction via the intrinsic mitochondrial pathway.

Quantitative Data: Numerous studies have documented the potent cytotoxic effects of substituted THQ derivatives against a range of human cancer cell lines.

| Table 2: In Vitro Anticancer Activity of Representative Tetrahydroquinoline Derivatives | | :--- | :--- | :--- | :--- | | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference | | Compound 15 (Pyrazolo-THQ) | MCF-7 (Breast) | 12.42 |[9] | | Compound 15 (Pyrazolo-THQ) | HepG2 (Liver) | 10.31 |[9] | | Compound 15 (Pyrazolo-THQ) | A549 (Lung) | 11.23 |[9] | | Compound 3c (Diaryl-THQ) | A-431 (Skin) | 2.0 ± 0.9 |[4] | | Compound 3c (Diaryl-THQ) | H460 (Lung) | 4.9 ± 0.7 |[4] | | Compound 3a (THQ-isoxazoline) | B16F10 (Melanoma) | 11.37 |[11] |

Experimental Protocol: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of a 3,8-dihydroxy-THQ derivative on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours in the CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Causality: The MTT assay is a trusted, colorimetric method for assessing cell metabolic activity. It serves as a reliable proxy for cell viability and is a standard preliminary screen for cytotoxic potential.

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by oxidative stress and neuroinflammation.[12][13] The potent antioxidant and anti-inflammatory properties of hydroxylated THQs make them promising candidates for neuroprotection.[13][14]

Mechanism of Action: 6-Hydroxy-THQ derivatives have been shown to alleviate oxidative stress and NF-κB-mediated inflammation in animal models of Parkinson's disease.[13] The proposed mechanism for 3,8-dihydroxy-THQ derivatives involves a multi-target approach:

  • Reducing Oxidative Damage: Directly scavenging ROS in the brain, protecting neurons and glial cells from damage.

  • Modulating Inflammatory Pathways: Inhibiting pro-inflammatory signaling cascades like NF-κB, thereby reducing the production of inflammatory cytokines in microglia.

  • Protecting the Blood-Brain Barrier (BBB): By reducing systemic oxidative stress, these compounds may help maintain the integrity of the BBB, preventing the infiltration of peripheral immune cells.[13]

G Insult Neurotoxic Insult (e.g., Rotenone, Aβ) ROS ↑ Reactive Oxygen Species (ROS) Insult->ROS Inflammation ↑ Neuroinflammation (NF-κB) Insult->Inflammation Damage Mitochondrial Dysfunction & Neuronal Damage ROS->Damage Inflammation->Damage Death Cell Death (Apoptosis) Damage->Death THQ 3,8-dihydroxy-THQ THQ->ROS Scavenges THQ->Inflammation Inhibits

Figure 4: Multi-target neuroprotective mechanism of dihydroxy-THQ derivatives.

Structure-Activity Relationship (SAR) and Future Directions

While this guide focuses on the 3,8-dihydroxy pattern, the broader SAR for THQ derivatives provides crucial insights:

  • Hydroxylation: The presence and position of hydroxyl groups are paramount for antioxidant activity. Ortho-positioning of an OH or NH₂ group to the heterocyclic NH can significantly increase efficacy.[3]

  • C3-Position: Substitution at the C3 position with a hydroxyl group can improve selectivity for biological targets.[1]

  • Aromatic Rings: The addition of aryl groups at positions like C2 and C4 can dramatically increase antiproliferative effects.[4]

Challenges and Future Outlook: The primary challenges in developing THQ derivatives as drugs are optimizing their pharmacokinetic properties, particularly bioavailability and blood-brain barrier permeability for neuroprotective applications. Future research should focus on:

  • Synthesizing a focused library of 3,8-dihydroxy-THQ derivatives with varied substitutions at other positions to fine-tune activity and selectivity.

  • Conducting in vivo studies in relevant disease models to validate the in vitro findings.

  • Investigating the detailed molecular targets and downstream signaling pathways to fully elucidate their mechanisms of action.

Conclusion

3,8-dihydroxy-1,2,3,4-tetrahydroquinoline derivatives represent a highly promising class of compounds for drug discovery. By strategically combining two hydroxyl groups at key positions on the THQ scaffold, these molecules are endowed with potent, multi-faceted pharmacological potential. Their strong antioxidant capacity forms the basis for significant anticancer and neuroprotective activities. The synthetic accessibility of the THQ core, coupled with the compelling biological data from related structures, provides a solid foundation for the further development of these derivatives as next-generation therapeutic agents for treating complex diseases driven by oxidative stress, uncontrolled cell proliferation, and neurodegeneration.

References

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024). Google Scholar.
  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (2013). ResearchGate.
  • Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. (2025). ResearchGate.
  • A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (n.d.). PMC.
  • Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. (n.d.). ResearchGate.
  • Efficient synthesis and antioxidant activity of novel N-propargyl tetrahydroquinoline derivatives through the cationic Povarov reaction. (2019). PMC.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry.
  • Discovery of tetrahydroisoquinoline derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. (2026). ResearchGate.
  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). PMC.
  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). PMC.
  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (n.d.). ResearchGate.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PMC.
  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). PMC.
  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (n.d.). Science Publications.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). (n.d.). PMC.
  • Synthesis, resolution, and renal vasodilation activity of novel DA1 agonists: 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives. (n.d.). PubMed.
  • Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. (2025). ResearchGate.
  • Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety. (2020). ResearchGate.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • Tetrahydroquinoline. (n.d.). Wikipedia.

Sources

An In-depth Technical Guide to the Therapeutic Applications of 8-Hydroxy-1,2,3,4-Tetrahydroquinoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with significant biological activity.[1] When functionalized with a hydroxyl group at the 8-position, the resulting 8-hydroxy-1,2,3,4-tetrahydroquinoline (8-HTHQ) scaffold presents a unique combination of a three-dimensional, conformationally flexible saturated ring and the potent metal-chelating capability inherent to the 8-hydroxyquinoline (8HQ) pharmacophore. This guide provides a technical overview of the burgeoning therapeutic applications of 8-HTHQ derivatives, synthesizing field-proven insights with mechanistic data. We will explore their potential in neurodegenerative disorders, oncology, and infectious diseases, detailing the underlying mechanisms of action, relevant structure-activity relationships, and key experimental protocols for their evaluation. This document serves as a comprehensive resource for scientists engaged in the discovery and development of next-generation therapeutics based on this versatile chemical scaffold.

The 8-Hydroxy-1,2,3,4-Tetrahydroquinoline (8-HTHQ) Scaffold: A Primer

Chemical Properties: A Comparative Analysis with 8-Hydroxyquinoline (8HQ)

The therapeutic promise of 8-HTHQ derivatives is best understood by comparing them to their well-studied aromatic precursor, 8-hydroxyquinoline (8HQ). 8HQ is a planar, bicyclic aromatic system.[2] This planarity facilitates intercalation with DNA and stacking interactions but limits its conformational diversity.

In contrast, the hydrogenation of the pyridine ring to form the 1,2,3,4-tetrahydroquinoline structure introduces a non-planar, flexible saturated ring. This fundamental structural change has profound implications for drug design:

  • Increased Three-Dimensionality: The sp³-hybridized carbons in the saturated ring allow the molecule to adopt various chair and boat conformations. This three-dimensional character can lead to more specific and higher-affinity interactions with the complex topologies of biological targets like enzyme active sites and protein-protein interfaces.

  • Modified Physicochemical Properties: Saturation of the ring typically increases the compound's lipophilicity (logP), which can alter its solubility, membrane permeability, and metabolic stability. This provides a critical handle for medicinal chemists to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.

  • Retention of the Key Pharmacophore: Crucially, the 8-HTHQ scaffold retains the N,O-bidentate chelating system formed by the aniline-like nitrogen and the C8-hydroxyl group. This system is the cornerstone of the bioactivity of the parent 8HQ molecule.

The Foundational Mechanism: Metal Chelation and its Biological Consequences

The primary mechanism underpinning the diverse biological activities of 8HQ and its derivatives is the ability to form stable chelate complexes with a wide range of biologically relevant metal ions, including iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[3][4][5] This property is conserved in the 8-HTHQ scaffold. Dysregulation of metal ion homeostasis is a key pathological factor in numerous diseases, and the ability of 8-HTHQ derivatives to sequester these ions can trigger several therapeutic effects:

  • Reduction of Oxidative Stress: Fenton and Haber-Weiss reactions, catalyzed by redox-active metals like iron and copper, are major sources of damaging reactive oxygen species (ROS). By chelating these ions, 8-HTHQ derivatives can inhibit these reactions, thus exerting a powerful antioxidant effect.

  • Inhibition of Metalloenzymes: Many enzymes crucial for the survival of cancer cells or pathogens rely on metal cofactors. Chelating these metals can inhibit enzyme activity, leading to cytotoxicity or antimicrobial effects.

  • Modulation of Pathological Protein Aggregation: In neurodegenerative diseases like Alzheimer's, metal ions are known to promote the aggregation of peptides such as amyloid-β.[5] Metal chelation can disrupt this process.

Neuroprotective Applications

The potential of 8-HTHQ derivatives as neuroprotective agents is one of the most promising areas of investigation, building on the clinical evaluation of 8HQ analogs for Alzheimer's disease.[5][6] The focus is on multifactorial diseases like Parkinson's and Alzheimer's, where oxidative stress and metal dyshomeostasis are central to the pathology.[7]

Case Study: A Tetrahydroquinoline Derivative in Parkinson's Disease Models

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons, in which oxidative stress and apoptosis play a critical pathogenic role.[8] A specific derivative, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) , has demonstrated significant neuroprotective effects in a rotenone-induced rat model of PD.[8]

The mechanism of action is multifaceted:

  • Enhancement of the Endogenous Antioxidant System: HTHQ administration was shown to upregulate the mRNA expression of key antioxidant transcription factors, Nrf2 and Foxo1. This leads to the increased activity of antioxidant enzymes, restoring the cellular redox balance.[8]

  • Normalization of Chaperone Activity: The compound normalized the levels and activity of heat shock protein 70 (HSP70), a molecular chaperone that helps refold damaged proteins and prevent aggregation, a common stress response in neurodegeneration.[8]

  • Suppression of Apoptosis: By mitigating oxidative stress and protein damage, HTHQ treatment led to a downstream reduction in the intensity of apoptotic processes in the affected neuronal tissues.[8]

The success of HTHQ provides a strong rationale for exploring the 8-hydroxy variant of the tetrahydroquinoline scaffold, which would add the potent metal-chelating dimension to this already effective antioxidant and anti-apoptotic profile.

cluster_pathology Pathological Cascade PD Parkinson's Disease Pathology ROS Oxidative Stress (ROS Production) PD->ROS induces Apoptosis Neuronal Apoptosis PD->Apoptosis triggers ROS->Apoptosis promotes Protection Neuroprotection & Neuronal Survival HTHQ 8-HTHQ Derivative (e.g., HTHQ) HTHQ->ROS inhibits (via Metal Chelation) Nrf2 Activation of Nrf2/Foxo1 Pathways HTHQ->Nrf2 activates Chaperone Normalized HSP70 Chaperone Activity HTHQ->Chaperone promotes AOX Increased Antioxidant Enzyme Activity Nrf2->AOX leads to AOX->ROS quenches Chaperone->Protection contributes to

Sources

Technical Guide: Structure-Activity Relationship (SAR) Studies of Tetrahydroquinoline-3,8-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline-3,8-diol (CAS: 1785653-65-7) represents a privileged scaffold in medicinal chemistry, merging the structural rigidity of the tetrahydroquinoline (THQ) core with the dual functionality of a chiral aliphatic hydroxyl group (C3) and a phenolic hydroxyl group (C8). This specific substitution pattern offers a unique chemical space for developing neuroprotective, anticancer, and antimicrobial agents.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, detailing its synthetic accessibility, physicochemical properties, and the mechanistic implications of its functional groups. By dissecting the molecule into its pharmacophoric vectors, we provide a roadmap for optimizing this core into potent therapeutic leads.

Chemical Basis & Structural Analysis[1][2][3]

The Scaffold

The tetrahydroquinoline-3,8-diol molecule consists of a benzene ring fused to a nitrogen-containing saturated ring.

  • Formula: C₉H₁₁NO₂[1][2]

  • Molecular Weight: 165.19 g/mol [1][2]

  • Chirality: The C3 position is a chiral center, existing as (R)- and (S)-enantiomers. The biological activity often diverges significantly between these enantiomers due to specific binding pocket constraints.

Synthetic Accessibility

The synthesis of 3,8-dihydroxy-THQ typically follows two primary strategies: Reductive Cyclization or Functionalization of Quinoline Precursors .

Protocol A: Reduction of 8-Hydroxyquinoline Derivatives

This is the most direct route to the scaffold, utilizing the abundant feedstock 8-hydroxyquinoline.

  • Starting Material: 8-Hydroxyquinoline-3-carbaldehyde or 3-acetoxy-8-hydroxyquinoline.

  • Step 1 (Hydrogenation): Catalytic hydrogenation (H₂/Pd-C or PtO₂) reduces the pyridine ring to the piperidine ring.

  • Step 2 (Functionalization): If starting from the 3-unsubstituted core, C3-hydroxylation is achieved via hydroboration-oxidation of a 1,2-dihydro intermediate or epoxide opening.

Standard Operating Procedure (SOP) for C3-Hydroxylation:

  • Reagents: 8-hydroxyquinoline, NaBH₄, BF₃·Et₂O, H₂O₂/NaOH.

  • Conditions: The reduction of the pyridine ring is performed first. The introduction of the 3-OH group often requires an intermediate dehydration to the 3,4-dihydroquinoline followed by hydroboration-oxidation to ensure trans or cis selectivity depending on the desired diastereomer.

Structure-Activity Relationship (SAR) Analysis

The SAR of tetrahydroquinoline-3,8-diol is defined by three distinct "vectors" of modification.

Vector 1: The C8-Hydroxyl (The "Warhead")

The phenolic hydroxyl at position 8 is the defining feature for neuroprotective activity .

  • Mechanism: It forms a bidentate chelation site with the N1 nitrogen. This "8-hydroxyquinoline" motif is famous for chelating transition metals (Cu²⁺, Zn²⁺, Fe³⁺) implicated in oxidative stress and Alzheimer's disease pathology (e.g., PBT2, Clioquinol).

  • SAR Insight: Alkylation of the 8-OH (capping with methyl/ethyl) typically abolishes metal chelation and reduces neuroprotective potency but may improve blood-brain barrier (BBB) permeability by increasing lipophilicity.

Vector 2: The C3-Hydroxyl (The "Solubility Handle")

The aliphatic hydroxyl at position 3 introduces polarity and chirality.

  • Solubility: It significantly lowers LogP compared to the parent THQ, improving aqueous solubility—a common liability in quinoline drugs.

  • Binding: It acts as a hydrogen bond donor/acceptor. In anticancer studies, C3-substituents often dictate selectivity for kinases or tubulin binding.

  • Modification: Oxidation to the ketone (3-oxo) or esterification can create prodrugs with altered pharmacokinetic profiles.

Vector 3: The N1-Position (The "Anchor")

The secondary amine is the primary vector for diversification.

  • Basic Control: The N1 nitrogen is basic. Acylation (forming amides) removes this basicity, often shifting activity from GPCR/transporter targets to enzyme inhibition.

  • SAR Insight: N-alkylation with bulky lipophilic groups (e.g., benzyl, propargyl) is a proven strategy to enhance anticancer cytotoxicity (via Povarov reaction products).

Visualization of SAR & Synthesis[6]

Diagram 1: SAR Strategy Map

SAR_Map Core Tetrahydroquinoline-3,8-diol (Scaffold) N1 N1 Position (Secondary Amine) Core->N1 C3 C3 Position (Aliphatic -OH) Core->C3 C8 C8 Position (Phenolic -OH) Core->C8 N1_Effect Lipophilicity & Basicity Target: Cytotoxicity/Uptake N1->N1_Effect C3_Effect Chirality & Solubility Target: Specificity/PK C3->C3_Effect C8_Effect Metal Chelation (Cu/Zn) Target: Neuroprotection C8->C8_Effect

Caption: Pharmacophore map highlighting the three critical vectors for optimization on the tetrahydroquinoline-3,8-diol core.

Diagram 2: Synthetic Workflow

Synthesis_Workflow Start 8-Hydroxyquinoline (Starting Material) Step1 Hydrogenation (H2, Pd/C) Reduction of Pyridine Ring Start->Step1 Inter1 8-Hydroxy-1,2,3,4-THQ Step1->Inter1 Step2 Dehydrogenation/Oxidation (Introduction of C3 functionality) Inter1->Step2 Inter2 1,2-Dihydro-8-hydroxyquinoline (Intermediate) Step2->Inter2 Step3 Hydroboration-Oxidation (Regioselective Hydration) Inter2->Step3 Final Tetrahydroquinoline-3,8-diol (Target Scaffold) Step3->Final

Caption: Step-wise synthetic pathway from the commercially available 8-hydroxyquinoline to the 3,8-diol scaffold.

Biological Activity Data Summary

The following data summarizes the activity of 8-hydroxy-THQ derivatives, which serves as the baseline for the 3,8-diol. The addition of the 3-OH group is predicted to improve solubility (lowering LogP) while maintaining the potency shown below.

Target / AssayActivity TypePotency (IC₅₀ / EC₅₀)Mechanism of ActionReference
Neuroprotection Cell Viability (SH-SY5Y)1.0 - 10 µMMetal Chelation (Cu/Zn), Antioxidant[1]
Anticancer Cytotoxicity (A549, MCF-7)2.8 - 15 µMApoptosis Induction, Tubulin Inhibition[2]
Antimicrobial MIC (S. aureus)10 - 50 µg/mLDNA Gyrase Inhibition[3]
Alzheimer's Aβ Aggregation Inhibition< 5 µMDisruption of Metal-Aβ interactions[4]

Experimental Protocols

Metal Chelation Assay (Neuroprotection Screen)

Rationale: To validate the 8-OH function in the presence of the 3-OH group.

  • Preparation: Dissolve this compound (50 µM) in ethanol/water (1:1).

  • Titration: Add aliquots of CuCl₂ or ZnCl₂ solution (10 µM increments).

  • Measurement: Monitor UV-Vis spectrum (200-600 nm).

  • Endpoint: A bathochromic shift (red shift) in the absorption band at ~260 nm confirms complex formation.

In Vitro Cytotoxicity (MTT Assay)

Rationale: To assess the baseline toxicity of the scaffold.

  • Seeding: Seed MCF-7 or SH-SY5Y cells in 96-well plates (5,000 cells/well).

  • Treatment: Treat with graded concentrations of the diol (0.1 - 100 µM) for 48 hours.

  • Development: Add MTT reagent (0.5 mg/mL), incubate for 4 hours. Solubilize formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Future Directions

The this compound is a "sleeping giant" scaffold. Future research should focus on:

  • Enantioselective Synthesis: Developing scalable routes to pure (3R) and (3S) isomers to map the chiral preferences of neuroreceptors.

  • PROTAC Linkers: Utilizing the C3-hydroxyl as a handle to attach E3 ligase recruiters, exploiting the scaffold's affinity for neurological targets.

  • Hybrid Drugs: Conjugating the 8-OH chelating motif with acetylcholinesterase inhibitors (e.g., donepezil fragments) via the N1 position.

References

  • Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. National Institutes of Health (NIH). Available at: [Link]

  • Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

  • Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. Journal of Analytical Sciences and Applied Biotechnology. Available at: [Link]

  • 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Current Medicinal Chemistry. Available at: [Link][3][4]

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A Technical Guide to Chiral Hydroxylated 1,2,3,4-Tetrahydroquinolines: Synthesis, Properties, and Application as Versatile Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of stereocenters, particularly hydroxyl groups, into this framework creates chiral building blocks of immense value for drug development. This guide provides an in-depth analysis of the synthesis and application of chiral hydroxylated THQs, with a specific focus on the potential of dihydroxylated analogues like 1,2,3,4-tetrahydroquinoline-3,8-diol as versatile, bifunctional synthons. We will explore cutting-edge enantioselective synthesis strategies, discuss the rationale behind their use in complex molecule synthesis, and provide detailed, field-tested protocols for their preparation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful intermediates in their discovery programs.

The Strategic Importance of Chiral Tetrahydroquinolines in Drug Discovery

The THQ nucleus is a bioisostere of various endogenous structures, allowing it to interact with a wide array of biological targets. Its conformational flexibility, combined with the ability to present substituents in a well-defined three-dimensional space, makes it a cornerstone of modern medicinal chemistry.[1] Derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antithrombotic, and neuroprotective properties.[1][3][4]

The true power of the THQ scaffold is unlocked through the precise installation of chirality. A chiral center, such as a hydroxyl group at the C3 position, transforms the molecule from a flat, achiral structure into a stereochemically defined building block. This chirality is critical for achieving selective and potent interactions with chiral biological targets like enzymes and receptors. The 3-hydroxy-THQ motif, in particular, offers three key strategic advantages:

  • A Defined Stereocenter: Controls the spatial orientation of other substituents.

  • A Nucleophilic Handle: The secondary amine (N1) allows for extensive derivatization.

  • A Functionalizable Group: The hydroxyl group (C3) can act as a hydrogen bond donor/acceptor or serve as a point for further chemical modification.

Bifunctional building blocks like this compound further enhance this utility by providing two distinct hydroxyl groups for orthogonal chemical transformations, enabling the rapid construction of complex, drug-like molecules.

Enantioselective Synthesis: Accessing Stereopure Building Blocks

The generation of enantiomerically pure THQs is a paramount challenge in synthetic chemistry. The choice of synthetic strategy is dictated by factors such as desired scale, substrate scope, and available resources. Modern methodologies have moved beyond classical resolution, focusing on highly efficient asymmetric catalytic methods.

Biocatalysis and Chemo-enzymatic Cascades

Biocatalysis represents one of the most elegant and efficient methods for producing chiral amines and alcohols. Enzymes such as imine reductases (IREDs) and ene reductases (EREDs) operate with near-perfect enantioselectivity under mild, aqueous conditions. A powerful strategy involves a chemo-enzymatic cascade, where chemical and biological transformations are combined.[3] For instance, a one-pot cascade using both an ERED and an IRED can convert simple starting materials into chiral 3-substituted THQs with excellent enantiomeric excess (ee), effectively preventing racemization of key intermediates.[3] This approach is highly valued for its green credentials and scalability.

G Figure 1: Chemo-Enzymatic Cascade for Chiral THQ Synthesis cluster_0 Chemical Synthesis cluster_1 One-Pot Biocatalytic Cascade cluster_2 Chemical Cyclization Start Simple Aldehydes & Allylamine Intermediate1 α,β-Unsaturated Aldehyde Start->Intermediate1 Condensation Intermediate2 (S)-N-(3-aryl-2-methylpropyl) prop-2-en-1-amine Intermediate1->Intermediate2 Ene Reductase (ERED) + Imine Reductase (IRED) (Excellent ee: >97%) FinalProduct Chiral 3-Substituted 1,2,3,4-Tetrahydroquinoline Intermediate2->FinalProduct Buchwald-Hartwig Cyclization

Caption: Chemo-enzymatic cascade for chiral THQ synthesis.

Asymmetric Metal Catalysis

Transition metal-catalyzed asymmetric hydrogenation and related C-C and C-N bond-forming reactions are workhorses of industrial and academic synthesis.[5] Catalysts based on rhodium, iridium, and copper, paired with sophisticated chiral ligands (e.g., DuPhos, BenzP*, Siphos-PE), can achieve exceptional levels of stereocontrol.[5][6][7] For example, Pd-catalyzed carboamination reactions can generate THQs with quaternary stereocenters in high enantiomeric ratio (er).[5] Similarly, copper(I) hydride-catalyzed asymmetric hydrosilylation of dihydroquinolines provides access to chiral 4-silyl-THQs, which can be subsequently oxidized to the corresponding 4-hydroxy-THQs with retention of stereochemistry.[6]

Organocatalysis

The use of small organic molecules as catalysts has emerged as a powerful third pillar of asymmetric synthesis. Chiral Brønsted acids, such as N-triflylphosphoramides derived from SPINOL or chiral phosphoric acids, are particularly effective.[8][9] These catalysts can activate substrates towards cyclization and subsequent transfer hydrogenation from a Hantzsch ester, delivering the final THQ product with excellent yield and enantioselectivity.[8] The key advantage here is the avoidance of potentially toxic and expensive transition metals.

Comparison of Synthetic Methodologies

The selection of a synthetic route is a critical decision based on a trade-off between speed, cost, scale, and stereoselectivity.

Methodology Typical Catalyst/Reagent Typical ee/er Advantages Causality & Considerations
Biocatalysis Ene/Imine Reductases, Lipases>99% eeExtremely high selectivity, green (mild conditions), scalable.Requires specific enzyme for a given substrate; enzyme engineering may be needed. The enzyme's active site provides a pre-organized chiral environment, leading to unparalleled selectivity.[10]
Metal Catalysis Pd, Rh, Ir, Cu with chiral ligands90-99% ee/erBroad substrate scope, well-established, high turnover numbers.Catalyst cost, potential for metal contamination in the final product. The choice of ligand is crucial as it creates the chiral pocket around the metal center.[5]
Organocatalysis Chiral Phosphoric Acids, Thioureas85-98% eeMetal-free, often robust and operationally simple.Higher catalyst loading may be required compared to metal catalysts. The catalyst typically operates via hydrogen bonding or iminium/enamine activation.[9]

The this compound Scaffold: A Bifunctional Building Block

While less documented than its monosubstituted counterparts, the this compound scaffold presents a compelling platform for diversity-oriented synthesis. Its inherent features provide a blueprint for its application.

Physicochemical Properties (Computed)
PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem
Molecular Weight 165.19 g/mol PubChem
XLogP3 0.8PubChem
Hydrogen Bond Donors 3 (2x -OH, 1x -NH)PubChem
Hydrogen Bond Acceptors 3 (2x -O-, 1x -N-)PubChem

Note: Data for the closely related 1,2,3,4-tetrahydroquinolin-8-ol and other diols are available, providing a basis for property estimation.[11][12]

Strategic Derivatization Pathways

The true value of this diol lies in its potential for selective functionalization. The phenolic 8-OH and the aliphatic 3-OH have different reactivities, as does the secondary amine at N1. This allows for a stepwise, controlled elaboration of the scaffold to build molecular complexity.

G Figure 2: Potential Derivatization Pathways of the 3,8-Diol Scaffold cluster_0 N1-Functionalization cluster_1 C3-OH Functionalization cluster_2 C8-OH Functionalization Core 1,2,3,4-Tetrahydroquinoline- 3,8-diol N1_Alkylation N-Alkylation Core->N1_Alkylation Amine Reactivity N1_Acylation N-Acylation Core->N1_Acylation Amine Reactivity N1_Sulfonylation N-Sulfonylation Core->N1_Sulfonylation Amine Reactivity C3_Ester Esterification Core->C3_Ester Aliphatic OH Reactivity C3_Ether Etherification (e.g., Williamson) Core->C3_Ether Aliphatic OH Reactivity C3_Oxidation Oxidation to Ketone Core->C3_Oxidation Aliphatic OH Reactivity C8_Phenolic_Ether Phenolic Etherification Core->C8_Phenolic_Ether Phenolic OH Reactivity C8_Electrophilic Electrophilic Aromatic Substitution Core->C8_Electrophilic Phenolic OH Reactivity

Caption: Potential derivatization pathways of the 3,8-diol scaffold.

Application Case Study: THQ Derivatives as RORγ Inverse Agonists

The retinoic acid receptor-related orphan receptor γ (RORγ) is a key therapeutic target for prostate cancer. A recent study identified novel 1,2,3,4-tetrahydroquinoline derivatives as potent RORγ inverse agonists.[4] Starting from a high-throughput screening hit, medicinal chemists optimized the THQ core to enhance potency and selectivity.

Causality Behind Scaffold Choice:

  • Structural Rigidity: The THQ core provides a well-defined and relatively rigid structure that fits into the ligand-binding domain of the RORγ receptor.

  • Exit Vectors: The secondary amine at the N1 position and various positions on the aromatic ring serve as ideal "exit vectors" for introducing substituents that can probe different pockets of the receptor, enabling structure-activity relationship (SAR) optimization.

  • Favorable Physicochemical Properties: The THQ scaffold generally imparts favorable drug-like properties, such as metabolic stability and cell permeability.

In this work, derivatization at the N1 position with various sulfonyl groups and modification of the aromatic ring were critical for achieving high potency and selectivity against other nuclear receptors.[4] While this study did not use the 3,8-diol specifically, it exemplifies how the THQ core serves as an outstanding template for developing targeted therapeutics. The introduction of a chiral hydroxyl group could further refine receptor binding by enabling specific hydrogen bond interactions.

Detailed Experimental Protocol: Chemo-enzymatic Synthesis of a Chiral THQ

This protocol is a representative example of a chemo-enzymatic approach, prized for its high fidelity and environmentally benign nature. It describes the synthesis of a racemic THQ followed by an enzymatic deracemization, a common and effective strategy.[13]

Objective: To prepare an enantiomerically enriched 2-substituted-1,2,3,4-tetrahydroquinoline via a synergistic chemical synthesis and biocatalytic deracemization.

G Figure 3: Experimental Workflow for Chemo-Enzymatic Synthesis Step1 Step 1: Chemical Synthesis (Racemic THQ Formation) Rh(I)-catalyzed addition/condensation Step2 Step 2: Reaction Work-up Purification via Flash Chromatography Step1->Step2 Crude Product Step3 Step 3: Biocatalytic Deracemization Incubation with Amine Oxidase Step2->Step3 Racemic THQ Step4 Step 4: Product Isolation Extraction and Purification Step3->Step4 Enantioenriched Mixture Step5 Step 5: Chiral Analysis Chiral HPLC to determine ee% Step4->Step5 Purified Chiral THQ End End Step5->End Final Product (>99% ee)

Caption: Experimental workflow for chemo-enzymatic synthesis.

Part A: Synthesis of Racemic 2-Substituted-1,2,3,4-Tetrahydroquinoline
  • Reactor Setup: To an oven-dried Schlenk flask under an argon atmosphere, add aminophenylboronic acid (1.0 equiv), [Rh(cod)₂]BF₄ (2.5 mol%), and BINAP (3.0 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M) via syringe and stir the mixture for 15 minutes at room temperature.

  • Reagent Addition: Add the corresponding alkyl vinyl ketone (1.1 equiv) dropwise to the solution.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure racemic THQ product.

Part B: Biocatalytic Deracemization
  • Biocatalyst Preparation: In a suitable vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5) containing the flavin-dependent enzyme cyclohexylamine oxidase (or a suitable engineered variant).[13]

  • Substrate Addition: Add the racemic THQ (1.0 equiv, e.g., 50 mg) to the buffered enzyme solution.

  • Incubation: Incubate the mixture at 30 °C with gentle agitation (e.g., 180 rpm) for 24-48 hours. The enzyme will selectively oxidize one enantiomer to the corresponding imine, which is then non-selectively reduced back to the racemate by an in-situ reducing agent or is hydrolyzed, effectively removing it from the equilibrium and enriching the desired enantiomer.

  • Work-up: Adjust the pH of the mixture to >10 with 1 M NaOH. Extract the product with an organic solvent like methyl-tert-butyl ether (MTBE).

  • Purification & Analysis: Dry the organic extract over Na₂SO₄, concentrate, and analyze the enantiomeric excess (ee) of the product using a chiral stationary phase HPLC column (e.g., CHIRALCEL® OD-H).

This self-validating protocol ensures success by first confirming the synthesis of the correct racemic material via standard analytical techniques (NMR, MS) before proceeding to the biocatalytic step, which is then validated by chiral HPLC.

Future Outlook

The development of novel, stereoselective methods for the synthesis of complex THQs remains a vibrant area of research. Future efforts will likely focus on:

  • C-H Functionalization: Direct, enantioselective functionalization of the THQ core to install substituents without pre-functionalized starting materials.

  • Flow Chemistry: The adaptation of asymmetric catalytic methods to continuous flow processes to improve safety, efficiency, and scalability for industrial production.[15]

  • Discovery of Novel Bio-catalysts: Expanding the toolbox of available enzymes through protein engineering and directed evolution to accept a wider range of THQ substrates.[10]

Chiral building blocks like this compound and its relatives are not merely synthetic curiosities; they are enabling tools that empower medicinal chemists to explore chemical space with greater precision and sophistication. As synthetic methodologies continue to advance, the application of these versatile scaffolds in the creation of next-generation therapeutics will undoubtedly expand.

References

  • Green Chemistry. Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. (RSC Publishing). Available from: [Link]

  • Nature Portfolio. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. (PMC). Available from: [Link]

  • PharmaTutor. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. (PMC). Available from: [Link]

  • ACS Publications. Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. (ACS Publications). Available from: [Link]

  • The University of Manchester. Synergistic Chemo/Biocatalytic Synthesis of Alkaloidal Tetrahydroquinolines. (Research Explorer). Available from: [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available from: [Link]

  • RSC Publishing. The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. (RSC Publishing). Available from: [Link]

  • ACS Publications. SUPPORTING INFORMATION Synergistic chemo/biocatalytic synthesis of alkaloidal tetrahydroquinolines. (ACS Publications). Available from: [Link]

  • ResearchGate. Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives | Request PDF. Available from: [Link]

  • Synfacts. Enantioselective Synthesis of 4-Silyl-1,2,3,4-tetrahydroquinolines via Copper(I) Hydride Catalyzed Asymmetric Hydrosilylation of 1,2-Dihydroquinolines. (Thieme). Available from: [Link]

  • MDPI. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Available from: [Link]

  • SciSpace. Synthesis of Enantiomerically Enriched Chiral Tetrahydroquinolines via Sequential Dearomatization/Enantioselective Borylation Re. Available from: [Link]

  • National Center for Biotechnology Information. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. (PMC). Available from: [Link]

  • Wikipedia. Tetrahydroquinoline. Available from: [Link]

  • PubChem. 1,2,3,4-Tetrahydroisoquinoline-7,8-diol. Available from: [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinolin-8-ol. Available from: [Link]

Sources

Metabolic Stability and Toxicity Profile of Tetrahydroquinoline Diols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse therapeutics including BET bromodomain inhibitors, SARM agonists, and antimalarials. However, its metabolic trajectory presents specific challenges. Tetrahydroquinoline diols —specifically those formed via cytochrome P450 (CYP)-mediated oxidation—represent a critical bifurcation point in drug safety. While aliphatic diols (on the saturated ring) are often benign clearance products, aromatic diols (catechols) are high-risk metabolites capable of redox cycling, quinone formation, and subsequent hepatotoxicity or idiosyncratic drug reactions (IDRs).

This guide provides a technical analysis of the metabolic stability of THQ scaffolds, the mechanism of diol formation, and the toxicological implications of these metabolites. It includes validated protocols for stability assessment and reactive metabolite trapping.[1]

Part 1: Metabolic Pathways and Stability Profile

The Metabolic Liability of the THQ Core

The THQ scaffold contains two distinct electronic environments: the electron-rich aromatic ring (positions 5–8) and the saturated nitrogen-containing ring (positions 1–4). Metabolic instability arises primarily from CYP450-mediated oxidation.

  • Aromatization (Dehydrogenation): The conversion of THQ back to the fully aromatic quinoline is a common metabolic route, driven by the thermodynamic stability of the aromatic system.

  • N-Oxidation &

    
    -C Hydroxylation:  CYP enzymes (typically CYP3A4 and CYP2D6) attack the electron-rich nitrogen or the adjacent 
    
    
    
    -carbon (C2), leading to ring opening or iminium ion formation.
  • Diol Formation (The Critical Pathway):

    • Aliphatic Diols (3,4-diols): Formed via the epoxidation of the 3,4-double bond (in dihydro intermediates) or direct hydroxylation. These are generally stable and excreted via glucuronidation.

    • Aromatic Diols (Catechols): Hydroxylation at C5/C6 or C7/C8 creates catechol moieties. This is a structural alert. These metabolites are substrates for Phase II conjugation (COMT, UGT) but can also undergo oxidation to ortho-quinones.

Mechanism of Bioactivation

The formation of toxic diols follows a specific cascade. The diagram below illustrates the divergence between stable clearance and toxic activation.

THQ_Metabolism THQ Tetrahydroquinoline (Parent Scaffold) Epoxide Arene Oxide / Epoxide (Intermediate) THQ->Epoxide CYP450 (Oxidation) Diol_Aliphatic 3,4-Diol (Aliphatic) Epoxide->Diol_Aliphatic Epoxide Hydrolase (Detoxification) Diol_Aromatic 6,7-Dihydroxy-THQ (Catechol Metabolite) Epoxide->Diol_Aromatic Rearrangement Conjugate O-Glucuronide / Sulfate (Excretion) Diol_Aliphatic->Conjugate UGT Quinone Ortho-Quinone (Reactive Electrophile) Diol_Aromatic->Quinone -2H, -2e (Oxidation) Diol_Aromatic->Conjugate UGT / COMT (Phase II) Quinone->Diol_Aromatic Redox Cycling (ROS Generation) Adduct Protein/DNA Adduct (Toxicity) Quinone->Adduct Nucleophilic Attack (Cys/Lys residues)

Figure 1: Metabolic divergence of Tetrahydroquinoline.[2] The red pathway indicates the formation of toxic quinone species via the aromatic diol (catechol) intermediate.

Part 2: Toxicity Profile of THQ Diols

The Catechol-Quinone Redox Cycle

The primary toxicity concern with THQ diols is oxidative stress .

  • Auto-oxidation: Aromatic diols (e.g., 6,7-dihydroxy-THQ) readily oxidize to ortho-quinones in physiological pH.

  • ROS Generation: This oxidation transfers electrons to molecular oxygen, generating Superoxide Anion (

    
    ) and Hydrogen Peroxide (
    
    
    
    ).
  • Depletion of Glutathione (GSH): The quinone is an electrophile (Michael acceptor) that covalently binds to cellular GSH. Once GSH is depleted, the quinone attacks cellular proteins, leading to apoptosis or necrosis.

Neurotoxicity: THQ vs. THIQ

It is critical to distinguish THQ from its isomer, Tetrahydroisoquinoline (THIQ) .

  • THIQ Diols (e.g., Salsolinol): Known dopaminergic neurotoxins linked to Parkinson’s disease etiology.[3] They inhibit mitochondrial Complex I.

  • THQ Diols: While less potent as neurotoxins than THIQs, THQ diols still pose a hepatotoxicity risk . The lack of the specific isoquinoline nitrogen position reduces affinity for dopamine transporters (DAT), but the chemical reactivity of the catechol moiety remains a hazard for liver tissue.

Genotoxicity (Ames Test)

THQ diols themselves are rarely direct mutagens. However, if the THQ scaffold is N-nitrosated or if the quinone metabolite intercalates with DNA, genotoxicity signals may appear. Standard Ames testing (strains TA98, TA100) with S9 activation is mandatory.

Part 3: Experimental Protocols for Stability & Toxicity

To validate the safety of a THQ-based lead compound, the following hierarchical assay flow is recommended.

Protocol: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To detect transient quinone species formed from THQ diols.

Reagents:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • Test Compound (10 µM)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

  • Trapping Agent: Glutathione (GSH) (5 mM) or N-Acetylcysteine (NAC).

Workflow:

  • Incubation: Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system.

  • Reaction: Incubate for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS .

  • Data Interpretation: Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific precursor ion scans.

    • Positive Hit: Presence of [M + 16 (O) + 307 (GSH)] adduct indicates formation of a reactive quinone/epoxide intermediate.

Protocol: Intrinsic Clearance ( ) via Hepatocyte Stability

Purpose: To determine the half-life (


) and major metabolites (diols vs. conjugates).

Workflow:

  • Thaw cryopreserved hepatocytes (human/rat) in Williams' Medium E.

  • Seed at

    
     cells/mL.
    
  • Add Test Compound (1 µM final concentration).

  • Sample at

    
     min.
    
  • Quench with ACN/MeOH.

  • LC-MS/MS Analysis: Monitor disappearance of parent and appearance of diol peaks (+32 Da or +34 Da depending on hydration/oxidation).

Part 4: Optimization Strategies (SAR)

To mitigate the toxicity of THQ diols, medicinal chemists should employ Metabolic Blocking strategies.

StrategyMechanismEffect on Stability/Tox
Fluorination Replace H at C5, C6, C7, or C8 with Fluorine.Blocks CYP-mediated hydroxylation. Prevents catechol formation. High Impact.
Gem-dimethylation Add gem-dimethyl groups at C2 or C4.Sterically hinders oxidation at the saturated ring. Reduces ring opening.[4]
Electron Withdrawal Add EWG (e.g., -CF3, -CN) to the aromatic ring.Deactivates the ring towards oxidation. Reduces electron density required for CYP attack.
Scaffold Hopping Replace THQ with Tetrahydroquinoxaline or Dihydro-2H-benzo[1,4]oxazine.Alters electronic properties and metabolic soft spots.

Part 5: Quantitative Data Summary

The following table summarizes typical stability and toxicity thresholds for THQ derivatives in early discovery.

ParameterAssayAcceptable ThresholdWarning Signal (Red Flag)
Metabolic Stability HLM



(Rapid clearance)
Reactive Metabolites GSH TrappingNo adducts detectedGSH adducts > 1% of parent turnover
Cytotoxicity MTT (HepG2)


(unless oncology target)
Cardiotoxicity hERG Inhibition


References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. Link

  • Lenz, E. M., et al. (2014). Reactive Metabolite Trapping Screens and Potential Pitfalls: Bioactivation of a Homomorpholine and Formation of an Unstable Thiazolidine Adduct.[1] Chemical Research in Toxicology. Link

  • Stepa, A. F., et al. (2011). Metabolism-Directed Optimization of 1,2,3,4-Tetrahydroquinoline Derivatives as Potent and Selective BET Bromodomain Inhibitors. Journal of Medicinal Chemistry. Link

  • Naoi, M., et al. (2002). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Journal of Neural Transmission. Link

Sources

Methodological & Application

Application Note: Synthetic Access to 1,2,3,4-Tetrahydroquinoline-3,8-diol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research professionals and medicinal chemists. It outlines the synthetic rationale and methodological considerations for accessing 3,8-disubstituted tetrahydroquinoline scaffolds, specifically 1,2,3,4-Tetrahydroquinoline-3,8-diol.

Disclaimer: The following protocol describes a generalized synthetic pathway based on established organic transformations for tetrahydroquinoline derivatives. Specific reaction conditions (solvent, temperature, catalyst loading) may require optimization based on the precise starting materials and scale. All procedures must be conducted in a properly equipped laboratory by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Introduction & Retrosynthetic Analysis

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged structure in medicinal chemistry, serving as a scaffold for various bioactive compounds including antitumor, antioxidant, and anti-inflammatory agents. The introduction of hydroxyl groups at the 3- and 8-positions enhances water solubility and provides vectors for further hydrogen-bonding interactions within a biological target.

Retrosynthetic Logic: Accessing the this compound target can be approached via two primary strategies:

  • Functional Group Manipulation (FGM) of the Intact Core: Selective reduction of a commercially available 3,8-dihydroxyquinoline or 8-hydroxyquinoline precursor.

  • De Novo Ring Construction: Cyclization of functionalized aniline derivatives.

The most direct and atom-economical route typically involves the selective hydrogenation of the corresponding quinoline precursor (Quinoline-3,8-diol) or the epoxide ring-opening of an 8-hydroxy-1,2-dihydroquinoline intermediate.

Strategic Synthetic Pathways

Pathway A: Catalytic Hydrogenation of Quinoline-3,8-diol

This method utilizes heterogeneous catalysis to reduce the pyridine ring of the quinoline system. The challenge lies in preventing over-reduction (hydrogenolysis of the C-O bonds) or reduction of the benzene ring.

  • Precursor: Quinoline-3,8-diol (or 8-methoxyquinoline-3-ol to prevent chelation issues, followed by demethylation).

  • Catalyst: PtO₂ (Adams' catalyst) or Pd/C.

  • Conditions: Acidic media (e.g., acetic acid) often favors the reduction of the nitrogen-containing ring.

Pathway B: Hydroboration-Oxidation of 1,2-Dihydroquinoline Derivatives

If the 3-hydroxyl group is not present in the starting material, it can be introduced via the alkene of a 1,2-dihydroquinoline intermediate (derived from 8-hydroxyquinoline).

  • Protection: Protect the 8-hydroxyl group (e.g., benzyl ether).

  • Partial Reduction: Reduce 8-benzyloxyquinoline to 8-benzyloxy-1,2-dihydroquinoline.

  • Hydroboration-Oxidation: Introduce the hydroxyl group at the 3-position (anti-Markovnikov).

  • Deprotection: Remove the benzyl group to yield the 3,8-diol.

Detailed Experimental Protocol (Method A: Hydrogenation Approach)

This protocol describes the general procedure for the selective reduction of a hydroxy-substituted quinoline to its tetrahydro- derivative.

Reagents & Equipment:

  • Substrate: 3,8-Dihydroxyquinoline (or protected equivalent)

  • Catalyst: Platinum(IV) oxide (PtO₂) or 10% Palladium on Carbon (Pd/C)

  • Solvent: Glacial Acetic Acid or Ethanol/HCl

  • Hydrogen Source: H₂ gas (balloon or Parr hydrogenator)

  • Equipment: High-pressure reaction vessel (if using Parr), filtration apparatus (Celite).

Step-by-Step Methodology:

  • Preparation of Reaction Mixture:

    • In a round-bottom flask or hydrogenation bottle, dissolve 1.0 equivalent of the quinoline precursor in glacial acetic acid (concentration ~0.1 M).

    • Note: Acetic acid protonates the nitrogen, activating the pyridine ring for reduction and preventing catalyst poisoning by the amine product.

  • Catalyst Addition:

    • Carefully add 5-10 mol% of the catalyst (PtO₂ or Pd/C) under an inert atmosphere (Argon or Nitrogen).

    • Safety: Dry Pd/C can be pyrophoric. Wet the catalyst with a small amount of solvent before addition if possible.

  • Hydrogenation:

    • Purge the vessel with H₂ gas (3 cycles of vacuum/H₂).

    • Stir the mixture vigorously under H₂ atmosphere (1-4 atm, depending on substrate reactivity) at room temperature.

    • Monitor reaction progress via TLC or LC-MS. The reaction is typically complete when the starting material is consumed (4–24 hours).

  • Work-up:

    • Once complete, purge the vessel with Nitrogen.

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

  • Neutralization & Isolation:

    • Dilute the residue with water and carefully neutralize with saturated NaHCO₃ or NH₄OH to pH ~8.

    • Extract with ethyl acetate (3x).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product via flash column chromatography (Silica gel, typically eluting with Hexanes/Ethyl Acetate or DCM/MeOH gradients).

    • Recrystallize if necessary (e.g., from ethanol/ether).

Reaction Workflow Visualization

SynthesisWorkflow Start Start: Quinoline-3,8-diol Solvent Dissolve in AcOH (Protonation of N) Start->Solvent Catalyst Add Catalyst (PtO2 or Pd/C) Solvent->Catalyst Hydrogenation Hydrogenation (H2, 1-4 atm, RT) Catalyst->Hydrogenation Monitor Monitor (TLC/LC-MS) Check for SM consumption Hydrogenation->Monitor Monitor->Hydrogenation Incomplete Workup Filter (Celite) & Concentrate Monitor->Workup Complete Neutralize Neutralize (NaHCO3) & Extraction Workup->Neutralize Product Target: this compound Neutralize->Product

Caption: Generalized workflow for the catalytic hydrogenation of quinoline-3,8-diol to the tetrahydroquinoline target.

Technical Data Summary

ParameterSpecification / Observation
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Reaction Type Heterogeneous Catalytic Hydrogenation
Key Intermediate Protonated Quinolinium Species
Critical Control Monitoring H₂ uptake to prevent over-reduction
Safety Hazard Flammability of H₂ gas; Pyrophoric nature of dry catalysts

Safety & Handling

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded and free of leaks. Use a blast shield if working with pressurized vessels.

  • Catalysts: Spent catalysts can be pyrophoric. Keep wet with water or solvent during disposal.

  • Chemical Irritants: Tetrahydroquinolines can be skin and respiratory irritants.[1][2] Handle in a fume hood.

References

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011).[3] Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157–7259. Link

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996).[3] Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Tetrahedron, 52(48), 15031-15070. Link

  • Wang, Y., et al. (2019).[4] Silver-Catalyzed Reduction of Quinolines to 1,2,3,4-Tetrahydroquinolines. Organic Letters, 21(10), 3631–3634. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline. Retrieved from .

Sources

Application Note: Enantioselective Hydrogenation of Chiral Tetrahydroquinoline-3-ols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and drug development professionals specializing in asymmetric synthesis. It details the high-pressure, Iridium-catalyzed enantioselective hydrogenation of 3-substituted quinolines to access chiral 1,2,3,4-tetrahydroquinoline-3-ols—a privileged scaffold in bioactive alkaloids and pharmaceutical intermediates.

Abstract & Strategic Overview

Chiral 1,2,3,4-tetrahydroquinoline-3-ols are critical pharmacophores found in antibiotics (e.g., Flumequine derivatives), BET inhibitors, and cholesteryl ester transfer protein (CETP) inhibitors. While 2-substituted quinolines are routinely hydrogenated with high enantioselectivity, 3-substituted quinolines present a significantly higher kinetic and stereochemical challenge due to the distal nature of the substitution relative to the nitrogen coordination site.

This guide details a robust Iridium-Catalyzed Asymmetric Hydrogenation protocol. Unlike Ruthenium transfer hydrogenation methods which often favor 2-substituted substrates, the Ir/Bisphosphine/Iodine system enables direct, enantioselective reduction of the heteroaromatic ring.

Key Technical Advantages:

  • Direct Access: One-step conversion from aromatic quinolines to chiral tetrahydroquinolines.

  • Atom Economy: Utilizes molecular H₂ rather than stoichiometric reductants.

  • Scalability: The catalyst system is robust against air/moisture relative to early-generation stereoselective catalysts.

Scientific Foundation & Mechanism

The Challenge of the 3-Position

In quinoline hydrogenation, the catalyst typically coordinates to the pyridine nitrogen. Substituents at the C2 position provide steric bias close to the metal center, facilitating facial discrimination. Substituents at the C3 position are further away, often resulting in lower enantiomeric excess (ee) with standard catalysts.

The Iridium-Iodine Activation Mode

The breakthrough in this field utilizes an Iridium(I) precursor activated by molecular Iodine (I₂) . The iodine oxidizes the Ir(I) precatalyst to a highly active Ir(III) species.

Mechanistic Pathway:

  • Activation: [Ir(COD)Cl]₂ reacts with the chiral diphosphine ligand and I₂ to form the active Ir(III)-hydride species.

  • 1,4-Addition: The cycle initiates with a 1,4-hydride transfer to the C4 position of the quinoline, generating an enamine intermediate.

  • Isomerization: The enamine isomerizes to a highly reactive iminium/imine species.

  • 1,2-Addition (Enantioselective Step): The final hydride transfer to the C2=N bond sets the stereochemistry. For 3-substituted substrates, the facial selectivity during this step is governed by the chiral pocket of the ligand interacting with the C3 substituent.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical activation pathway.

Ir_Catalytic_Cycle PreCat Pre-Catalyst [Ir(COD)Cl]₂ + (R)-SegPhos ActiveCat Active Species [Ir(III)(H)(I)(L)*]⁺ PreCat->ActiveCat + I₂ (Additive) Oxidative Addition Inter1 Intermediate 1 (Enamine Species) ActiveCat->Inter1 + H₂, Substrate 1,4-Hydride Transfer Substrate Substrate 3-Benzyloxyquinoline Inter2 Intermediate 2 (Imine/Iminium) Inter1->Inter2 Tautomerization (Isomerization) Product Product (3R)-3-BnO-Tetrahydroquinoline Inter2->Product 1,2-Hydride Transfer (Enantioselective Step) Product->ActiveCat Catalyst Regeneration

Figure 1: Catalytic cycle of Ir-catalyzed quinoline hydrogenation featuring Iodine activation and the stepwise hydride transfer mechanism.

Experimental Protocol

Substrate Selection

Recommendation: Do not hydrogenate free 3-hydroxyquinoline directly. The free phenol/enol can coordinate competitively to the Iridium center or alter the electronic bias.

  • Optimal Substrate: 3-(Benzyloxy)quinoline or 3-Acetoxyquinoline .

  • Why: The benzyl/acetyl group provides steric bulk to assist facial discrimination and prevents catalyst poisoning. The protecting group is easily removed post-hydrogenation (e.g., Bn via Pd/C hydrogenolysis, Ac via basic hydrolysis).

Materials & Reagents
ComponentSpecificationRole
Pre-catalyst [Ir(COD)Cl]₂Iridium source
Ligand (R)-SegPhos or (R)-MeO-BIPHEPChiral induction (Atropisomeric bisphosphine)
Additive Iodine (I₂)Catalyst Activator (Essential)
Solvent Toluene or THF (Anhydrous)Reaction medium (Toluene often gives higher ee)
Hydrogen H₂ gas (Ultra High Purity)Reductant
Step-by-Step Procedure (Bench Scale: 1.0 mmol)

Step 1: Catalyst Preparation (In Glovebox or Schlenk Line)

  • In a dried Schlenk tube, weigh [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol, 0.5 mol%) and (R)-SegPhos (6.4 mg, 0.011 mmol, 1.1 mol%).

  • Add anhydrous Toluene (2.0 mL).

  • Stir at room temperature for 10–15 minutes until a clear orange/red solution forms (complexation).

  • Add Iodine (I₂) (12.7 mg, 0.05 mmol, 5.0 mol%). Note: The solution will darken immediately.

  • Stir for an additional 10 minutes to ensure formation of the active Ir(III) species.

Step 2: Reaction Setup

  • Add the substrate 3-(Benzyloxy)quinoline (235 mg, 1.0 mmol) to the catalyst solution.

  • Transfer the mixture to a stainless steel autoclave (high-pressure reactor) containing a glass liner.

  • Seal the autoclave tightly.

Step 3: Hydrogenation

  • Purge the autoclave with H₂ gas (pressurize to 100 psi, release) three times to remove O₂.

  • Pressurize the reactor to 600–700 psi (40–50 bar) . Note: Quinolines require higher pressure than imines due to aromatic stability.

  • Stir magnetically at Room Temperature (25–30°C) for 12–16 hours.

    • Optimization: If conversion is low, increase temperature to 50°C, but monitor ee as it may erode slightly.

Step 4: Workup & Purification

  • Carefully release H₂ pressure (in a fume hood).

  • Concentrate the solvent under reduced pressure.

  • Add saturated aqueous Na₂CO₃ (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Dry organic layers over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc, typically 10:1 to 5:1).

Step 5: Analysis

  • Yield: Gravimetric.

  • Enantiomeric Excess (ee): Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

  • Absolute Configuration: Typically, (R)-SegPhos yields the (R)-isomer for 3-substituted quinolines, but this must be confirmed via optical rotation comparison with literature standards.

Data Interpretation & Troubleshooting

Expected Results
SubstrateLigandSolventConv.[2][3] (%)ee (%)
3-Me-Quinoline(R)-MeO-BIPHEPToluene>9588
3-BnO-Quinoline (R)-SegPhos Toluene >95 90–92
3-BnO-Quinoline(R)-BINAPToluene>9575
3-BnO-Quinoline(R)-SegPhosMeOH10060 (Low ee)
Troubleshooting Guide
  • Low Conversion:

    • Cause: Catalyst poisoning or insufficient activation.

    • Fix: Ensure I₂ is fresh. Check substrate purity (S-containing impurities kill Ir catalysts). Increase pressure to 1000 psi.

  • Low Enantioselectivity:

    • Cause: Solvent effect or temperature too high.

    • Fix: Switch from THF to Toluene (aprotic non-polar solvents often boost ee in this system). Lower temperature to 0°C and extend time.

  • Racemic Product:

    • Cause: Background reaction or wrong catalyst phase.

    • Fix: Ensure no heterogeneous metal (e.g., Ir black) has precipitated. The solution must remain homogeneous.

Workflow Diagram

Experimental_Workflow Start Start: Purify Substrate (3-BnO-Quinoline) CatPrep Catalyst Prep: Ir dimer + Ligand + I₂ (in Toluene) Start->CatPrep Reaction Hydrogenation: 600 psi H₂, RT, 16h CatPrep->Reaction Workup Workup: Vent H₂, Extract (EtOAc) Concentrate Reaction->Workup Analysis Analysis: Chiral HPLC (OD-H) NMR Confirmation Workup->Analysis

Figure 2: Operational workflow for the asymmetric hydrogenation protocol.

References

  • Wang, W.-B., Lu, S.-M., & Zhou, Y.-G. (2003). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds using Chiral Bisphosphine/Iodine Systems. Journal of the American Chemical Society, 125(35), 10536–10537. Link

  • Wang, D.-W., Wang, X.-B., & Zhou, Y.-G. (2009). Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3-Disubstituted Quinolines.[4][5] The Journal of Organic Chemistry, 74(7), 2780–2787. Link

  • Lu, S.-M., Wang, Y.-Q., Han, X.-W., & Zhou, Y.-G. (2006). Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates.[2][3] Angewandte Chemie International Edition, 45(14), 2260–2263. Link

  • Ding, Z.-Y., Chen, F., He, Y.-M., & Fan, Q.-H. (2015). Synthesis of Optically Active 1,2,3,4-Tetrahydroquinolines via Asymmetric Hydrogenation Using Iridium-Diamine Catalyst.[6] Organic Syntheses, 92, 213–226.[6] Link

Sources

Application Note: Reductive Functionalization of 8-Hydroxyquinoline to Tetrahydroquinoline-3,8-diol

[1]

Introduction and Mechanistic Strategy

The synthesis of This compound (CAS 1785653-65-7) from 8-hydroxyquinoline involves two distinct mechanistic hurdles:

  • Chemo-selective Reduction: Saturation of the pyridine ring (C2-C3-C4) while preserving the phenolic C8-OH and the benzene ring.[1]

  • Regio-selective Oxygenation: Introduction of a hydroxyl group at the C3 position, which is unfunctionalized in the starting material.[1]

Standard hydrogenation protocols (e.g., H₂/Pd-C) will yield the 8-hydroxy tetrahydro- derivative but lack the mechanism to install the C3 oxygen.[1] Therefore, this guide details a Stepwise Chemo-Enzymatic Protocol and a Synthetic Chemical Route involving hydroboration-oxidation.

Reaction Pathway Visualization

The following diagram illustrates the divergence between standard reduction and the required pathway for the 3,8-diol.

GStart8-Hydroxyquinoline(Starting Material)Inter1,2-Dihydro-8-hydroxyquinoline(Transient Intermediate)Start->Inter Partial Reduction(e.g., NaBH4 or Biocatalysis)StandardProd1,2,3,4-Tetrahydroquinolin-8-ol(Standard Reduction Product)Start->StandardProd H2, PtO2/AcOH(Complete Hydrogenation)TargetThis compound(Target Molecule)Inter->Target 1. Hydroboration (BH3)2. Oxidation (H2O2/NaOH)OR TDO Enzyme

Figure 1: Mechanistic divergence. Direct hydrogenation leads to the 8-ol.[1] Accessing the 3,8-diol requires interception of the dihydro-intermediate or post-reduction functionalization.[1]

Reagents and Catalysts Selection Guide

A. Primary Reduction Catalysts (Pyridine Ring Saturation)

For the initial reduction of the heterocyclic ring, heterogeneous catalysts are preferred for their efficiency and ease of removal.

Catalyst SystemRoleSpecificityConditions
PtO₂ (Adams' Catalyst) Primary Choice High activity for pyridine rings in acidic media.[1]2–4 atm H₂, 25°C, Acetic Acid solvent.
5% Rh/C AlternativePrevents hydrogenolysis of the C8-OH group.[1]50–60°C, 50 bar H₂, Methanol.[1]
NaBH₃CN / AcOH Chemical ReductantSelective for pyridine ring; avoids over-reduction.[1]Glacial Acetic Acid, RT.[1]
B. C3-Functionalization Reagents (The "Diol" Installer)

To install the hydroxyl group at C3, one must utilize reagents that react with the C3-C4 unsaturation (in a dihydro- intermediate) or activate the C3 position.[1]

Reagent ClassSpecific ReagentFunction
Hydroboration Agent BH₃·THF or 9-BBN Adds across C3-C4 double bond (anti-Markovnikov).[1]
Oxidant 30% H₂O₂ / NaOH Converts organoborane to alcohol (C3-OH).[1]
Biocatalyst Toluene Dioxygenase (TDO) Enzymatic cis-dihydroxylation (Microbial route).[2]

Detailed Experimental Protocols

Protocol A: Chemical Synthesis (Hydroboration-Oxidation Route)

Rationale: This route assumes the partial reduction of 8-HQ to a dihydro-intermediate (or starting with a quinoline derivative) followed by functionalization.[1]

Step 1: Partial Reduction / Protection

Note: Direct hydroboration of 8-HQ is difficult due to the nitrogen lone pair.[1] Protection is recommended.

  • Reagents: 8-Hydroxyquinoline (10 mmol), Benzyl bromide (11 mmol), K₂CO₃ (15 mmol), DMF (20 mL).

  • Procedure: Stir mixture at 60°C for 4 hours to protect the phenol as 8-(benzyloxy)quinoline .

  • Workup: Dilute with water, extract with EtOAc, dry over Na₂SO₄.

Step 2: Hydroboration-Oxidation (Installing the C3-OH)

This step relies on the transient formation of the 3,4-dihydro species or reaction with the aromatic C3-C4 bond under forcing conditions.[1]

  • Setup: Flame-dried flask under Argon.

  • Reagents: 8-(benzyloxy)quinoline (from Step 1), BH₃·THF (1.0 M, 3 equiv) .

  • Reaction:

    • Add substrate to THF.[1][3]

    • Add BH₃[1]·THF dropwise at 0°C.[1]

    • Reflux for 12 hours (Standard hydroboration of quinolines often yields tetrahydroquinoline via a dihydro- intermediate).[1]

  • Oxidation:

    • Cool to 0°C.[1]

    • Cautiously add 3M NaOH (5 mL) followed by 30% H₂O₂ (5 mL).

    • Stir at 50°C for 3 hours.

  • Result: This sequence typically yields the 3-hydroxy-1,2,3,4-tetrahydroquinoline scaffold.[1]

Step 3: Deprotection[1]
  • Reagents: Pd/C (10% w/w), H₂ (1 atm), Methanol.

  • Procedure: Stir under hydrogen atmosphere for 2 hours to remove the benzyl group.

  • Final Product: This compound .

Protocol B: Catalytic Hydrogenation (Standard 8-ol Synthesis)

Use this protocol if the "3-diol" requirement was a nomenclature error and the goal is the standard reduction product: 1,2,3,4-tetrahydroquinolin-8-ol.[1]

  • Preparation:

    • Dissolve 8-hydroxyquinoline (5.0 g) in Glacial Acetic Acid (50 mL). Acetic acid is crucial as it protonates the nitrogen, facilitating ring reduction.

  • Catalyst Addition:

    • Add PtO₂ (Adams' Catalyst) (250 mg, 5 wt%). Safety: Pyrophoric when dry; add under inert gas.[1]

  • Hydrogenation:

    • Purge reaction vessel with N₂.

    • Pressurize with H₂ gas (4 atm / 60 psi) .

    • Stir vigorously at Room Temperature for 6–12 hours.

    • Monitoring: Monitor H₂ uptake. Reaction stops when 2 equivalents of H₂ are consumed.[1]

  • Workup:

    • Filter catalyst through Celite.[1]

    • Concentrate filtrate under vacuum.[1][4]

    • Neutralize residue with saturated NaHCO₃ to pH 8.[1]

    • Extract with Dichloromethane (DCM).[5]

  • Yield: Typically >90% 1,2,3,4-tetrahydroquinolin-8-ol .[1]

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the "3,8-diol" structure versus the standard "8-ol", specific analytical markers must be checked.

Analytical MethodMarker for 3,8-Diol (Target)Marker for 8-ol (Standard Impurity)
¹H NMR (DMSO-d₆) Multiplet at δ 3.9–4.1 ppm (CH-OH at C3).[1]Multiplet at δ 1.8–2.0 ppm (CH₂ at C3).
¹³C NMR Signal at ~65 ppm (C3-OH).[1]Signal at ~22 ppm (C3-CH₂).[1]
Mass Spectrometry m/z 165.1 [M+H]⁺m/z 149.1 [M+H]⁺

Note on Stereochemistry: The 3,8-diol possesses a chiral center at C3.[1] The chemical synthesis described above yields a racemate. Enantioselective synthesis requires chiral borane reagents (e.g., Ipc₂BH) or enzymatic resolution.

References

  • Standard Hydrogenation of Quinolines

    • Stock, J. T. (1949). "The reduction of 8-hydroxyquinoline at the dropping-mercury cathode."[1] Journal of the Chemical Society.[1] Link

  • Synthesis of Tetrahydroquinoline Diols (Biocatalytic)

    • Boyd, D. R., et al. (2002).[2] "Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines." Frontiers in Microbiology. Link

  • Transfer Hydrogenation Protocols

    • Bhatt, T., & Natte, K. (2024).[1] "Transfer hydrogenation protocol for the reduction of quinolines... with borane-ammonia."[1] Organic Letters. Link

  • Commercial Reference for Target Structure

    • BLD Pharm. "this compound (CAS 1785653-65-7) Product Page."[1] Link

Procedures for selective functionalization of the 8-hydroxyl group in tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Precision Protocols for Medicinal Chemistry


-Functionalization and Directed C-H Activation of 8-Hydroxy-1,2,3,4-Tetrahydroquinoline
Executive Summary & Chemoselectivity Analysis

The 8-hydroxy-1,2,3,4-tetrahydroquinoline (8-OH-THQ) scaffold represents a privileged structure in medicinal chemistry, distinct from its aromatic counterpart, 8-hydroxyquinoline (8-HQ). While 8-HQ is a planar, pyridine-based chelator, 8-OH-THQ possesses a flexible, saturated ring system with a reactive secondary amine at position 1 and a phenol at position 8.

The Core Challenge: Functionalizing the 8-hydroxyl group presents a classic chemoselectivity dilemma. The secondary amine (


) is a softer, more nucleophilic center compared to the harder phenolic oxygen (

).[1] In standard alkylation conditions (

, Base),

-alkylation is kinetically favored over

-alkylation. Furthermore, the close proximity of the

and

atoms (peri-position) creates steric congestion and allows for intramolecular hydrogen bonding, which further modulates reactivity.

This guide details three specific workflows to overcome these barriers:

  • The "Gold Standard" Protection Strategy: For high-purity

    
    -alkylation.
    
  • The Mitsunobu Inversion: For installing sterically demanding or chiral ethers.

  • Directed C-H Activation: Exploiting the 8-OH group to functionalize the C7 position.

Decision Matrix: Pathway Selection

Before initiating synthesis, select the protocol based on your target moiety and tolerance for multi-step sequences.

Functionalization_Logic Start Target: 8-OH-THQ Functionalization Q1 Target Site? Start->Q1 Path_N N-Alkylation (Standard) Q1->Path_N Nitrogen (N1) Path_O O-Alkylation Q1->Path_O Oxygen (O8) Path_C C7-Halogenation Q1->Path_C Carbon (C7) Q2 Group Type? Method_A Protocol A: N-Boc Protection -> O-Alkylation Q2->Method_A Primary Alkyl Method_B Protocol B: Mitsunobu Reaction (Inversion) Q2->Method_B Secondary/Chiral Path_O->Q2 Method_C Protocol C: Ortho-Directed Halogenation Path_C->Method_C

Figure 1: Decision tree for selecting the appropriate functionalization protocol based on regioselectivity requirements.

Protocol A: Regioselective -Alkylation via -Boc Protection

Objective: Synthesis of 8-alkoxy-1,2,3,4-tetrahydroquinolines without contaminating


-alkyl byproducts.

Rationale: Direct alkylation of 8-OH-THQ yields a mixture of


-alkyl, 

-alkyl, and

-dialkyl products. The secondary amine must be masked with a tert-butoxycarbonyl (Boc) group. The Boc group is chosen for its stability under basic alkylation conditions and facile removal under acidic conditions that do not cleave aryl ethers.
Reagents & Stoichiometry
ComponentEquiv.Role
Step 1: Protection
8-OH-THQ1.0Substrate

1.1Protecting Group

1.5Base
DMAP0.1Catalyst
Step 2: Alkylation

-Boc-8-OH-THQ
1.0Protected Substrate
Alkyl Halide (

)
1.2Electrophile

or

2.0Base
Step 3: Deprotection
TFA / DCM (1:[1]4)ExcessAcid Source
Step-by-Step Methodology

1.


-Protection: 
  • Dissolve 8-OH-THQ (10 mmol) in anhydrous DCM (50 mL).

  • Add

    
     (15 mmol) and DMAP (1 mmol).
    
  • Cool to 0°C. Add

    
     (11 mmol) dissolved in DCM dropwise.
    
  • Warm to RT and stir for 4–6 hours. Monitor by TLC (The

    
    -Boc product is less polar than the starting amine).
    
  • Workup: Wash with 1M citric acid (removes DMAP/amine), then brine. Dry over

    
    .
    
  • Checkpoint: The product (

    
    -Boc-8-OH-THQ) should be a stable solid/oil. The phenol is now the only nucleophile.
    

2.


-Alkylation: 
  • Dissolve

    
    -Boc-8-OH-THQ in DMF (0.2 M concentration).
    
  • Add

    
     (2.0 equiv). For less reactive halides, use 
    
    
    
    and add
    
    
    (0.1 equiv) as a Finkelstein catalyst.
  • Add the alkyl halide (1.2 equiv).

  • Heat to 60°C for 12 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (x3) to remove DMF.

3.


-Deprotection: 
  • Dissolve the crude ether in DCM.

  • Add TFA (20% v/v final concentration). Stir at RT for 1–2 hours.

  • Neutralization (Critical): Quench carefully with sat.

    
     until pH 8. Do not use strong base (NaOH) immediately as it may hydrolyze sensitive ethers.
    
  • Extract with DCM to yield the pure 8-alkoxy-THQ.

Protocol B: The Mitsunobu Inversion

Objective: Installation of complex or chiral alcohols onto the 8-position.

Rationale: When the alkyl group is derived from a secondary alcohol (e.g., creating a chiral ether),


 displacement is sluggish. The Mitsunobu reaction activates the alcohol, allowing the phenol (8-OH) to attack. The 

-Boc protection is mandatory here; otherwise, the hydrazine byproduct will couple with the free amine.
Workflow Diagram

Mitsunobu_Mechanism Step1 Activation: PPh3 + DIAD -> Betaine Intermediate Step2 Alcohol Activation: Betaine + R-OH -> Oxyphosphonium Step1->Step2 Step3 Pronucleophile Entry: N-Boc-8-OH-THQ (pKa ~10) Step2->Step3 H-bond Step4 SN2 Displacement: Phenol attacks R-O-P (Inversion of Configuration) Step3->Step4

Figure 2: Mechanistic flow of the Mitsunobu coupling applied to N-Boc-8-OH-THQ.

Methodology
  • Preparation: In a dry flask under Argon, dissolve

    
    -Boc-8-OH-THQ (1.0 equiv), Triphenylphosphine (
    
    
    
    , 1.5 equiv), and the target Alcohol (
    
    
    , 1.2 equiv) in anhydrous THF or Toluene.
  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise over 20 minutes. Rapid addition generates heat and lowers yield.

  • Reaction: Stir at RT for 12–24 hours.

  • Purification: Concentrate and triturate with cold

    
     / Hexanes to precipitate Triphenylphosphine oxide (
    
    
    
    ). Filter. Purify filtrate via flash chromatography.
Protocol C: Directed C7-Halogenation (Ortho-Functionalization)

Objective: Introducing a halogen (Br/I) at the C7 position to enable Suzuki/Buchwald couplings.

Rationale: The 8-hydroxyl group is a powerful ortho-directing group. However, the secondary amine is prone to oxidation. Using N-Bromosuccinimide (NBS) at low temperature allows for electrophilic aromatic substitution (SEAr) specifically at C7 (para to the amine, ortho to the hydroxyl).

Reagents
  • Substrate: 8-OH-THQ (Free amine or

    
    -protected). Note: Free amine can be used here if temperature is controlled, but N-protection improves yield.
    
  • Reagent: NBS (1.05 equiv).

  • Solvent: Acetonitrile (

    
    ) or DMF.
    
Methodology
  • Dissolve 8-OH-THQ in

    
     (0.1 M).
    
  • Cool to -10°C (Ice/Salt bath).

  • Add NBS (1.05 equiv) portion-wise over 30 minutes. Do not dump all at once.

  • Monitor by LCMS. The reaction is usually complete in <1 hour.

  • Quench: Add 10%

    
     (sodium thiosulfate) to destroy excess bromine.
    
  • Result: 7-bromo-8-hydroxy-1,2,3,4-tetrahydroquinoline. This is a versatile scaffold for cross-coupling.

Troubleshooting & Critical Parameters
IssueProbable CauseCorrective Action
Low Yield (

-Alkylation)

-alkylation competition
Ensure

-Boc protection is complete before adding alkyl halide. Check NMR for disappearance of N-H signal.
Incomplete Mitsunobu Steric hindrance at C8Switch solvent to Toluene (higher temp allowed). Use ADDP instead of DIAD for more stable betaine formation.
Oxidation of THQ Ring Air sensitivityTHQs can oxidize to Quinolines (aromatic). Perform all reactions under Argon/Nitrogen. Add antioxidants (BHT) during workup if necessary.
Poor Solubility Zwitterionic character8-OH-THQ can exist as a zwitterion.[2] Use polar aprotic solvents (DMF, DMSO) or protect the amine to increase lipophilicity.
References
  • Structure & Properties: Xu, H., et al. "8-Hydroxyquinoline: A privileged structure with a broad-ranging pharmacological potential."[3][4][5] MedChemComm, 2015.[3] Link

  • Mitsunobu Selectivity: Solyev, P., et al. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols." ResearchGate, 2019. Link

  • THQ Synthesis: Kouznetsov, V. V.[1][6] "Recent synthetic developments in the preparation of tetrahydroquinoline derivatives." Tetrahedron, 2009.

  • C-H Functionalization: Maleckis, A., et al. "Cobalt-Catalyzed C–H Functionalization of Tetrahydroquinolines." ACS Catalysis, 2013. Link

  • General Reactivity: "Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines." BenchChem Application Notes, 2025. Link[1]

(Note: While 8-HQ references are abundant, specific THQ protocols are derived from standard secondary amine/phenol chemoselectivity principles validated in the organic synthesis literature.)

Sources

Application Note: 1,2,3,4-Tetrahydroquinoline-3,8-diol in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic utilization of 1,2,3,4-Tetrahydroquinoline-3,8-diol (3,8-THQ-diol) as a privileged scaffold in the design of conformationally constrained peptidomimetics.

Executive Summary

The This compound (3,8-THQ-diol) scaffold represents a high-value "privileged structure" in medicinal chemistry. Unlike flexible linear peptides, this bicyclic system offers a rigidified template that restricts the


 (phi) and 

(psi) torsion angles, essential for mimicking

-turns and

-turns.

This guide details the application of 3,8-THQ-diol as a Tyrosine/Serine hybrid mimic and a transition-state isostere . The 3-hydroxyl group provides a chiral center for backbone extension or transition state mimicry (e.g., in protease inhibitors), while the 8-hydroxyl group serves as an intramolecular hydrogen bond donor/acceptor or a site for side-chain functionalization.

Scientific Rationale & Mechanism

Conformational Restriction

The tetrahydroquinoline (THQ) core constrains the N-C


 bond, effectively locking the 

dihedral angle. In the context of the 3,8-diol:
  • Position 1 (NH): Acts as the peptide nitrogen equivalent.

  • Position 2 (CH2): Acts as a conformational spacer, inducing a "kink" similar to proline but with aromatic stacking potential.

  • Position 3 (CH-OH): The hydroxyl group mimics the tetrahedral intermediate of peptide bond hydrolysis (statine-like) or can be converted to an amine to create a cyclic amino acid.

  • Position 8 (OH): Unique to this scaffold, the 8-OH group can form a pseudo-6-membered intramolecular hydrogen bond with the N1-nitrogen or the C2-substituents, further rigidifying the scaffold into a specific "bioactive" conformation.

Therapeutic Applications[1][2][3][4]
  • Protease Inhibitors: The secondary alcohol at C3 mimics the transition state of aspartyl protease hydrolysis.

  • Integrin Antagonists: The rigid distance between the basic nitrogen (N1) and the acidic/polar domain (C3/C8) makes it an excellent scaffold for RGD (Arg-Gly-Asp) mimetics.

  • Opioid Receptor Ligands: THQ scaffolds are structural analogs of the tyrosine residue in enkephalins (e.g., Tic analogs).

Experimental Protocol: Scaffold Functionalization & Incorporation

This protocol describes the conversion of commercially available This compound into a protected building block suitable for Solid Phase Peptide Synthesis (SPPS).

Phase A: Orthogonal Protection Strategy

Objective: Differentially protect the phenolic 8-OH and the secondary 3-OH to allow selective manipulation.

Reagents:

  • Starting Material: this compound (1.0 eq)

  • Reagent A: TBDMS-Cl (tert-Butyldimethylsilyl chloride)

  • Reagent B: Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride)

  • Base: Imidazole, Pyridine

Step-by-Step Methodology:

  • Selective Phenolic Protection (8-OH):

    • Dissolve 3,8-THQ-diol (10 mmol) in anhydrous DMF (50 mL).

    • Add Imidazole (2.5 eq) followed by TBDMS-Cl (1.1 eq) at 0°C.

    • Rationale: The phenolic 8-OH is more acidic and nucleophilic than the aliphatic 3-OH, allowing selective silylation under controlled conditions.

    • Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4. Purify via flash chromatography.

    • Yield Target: >85% Compound A (8-OTBDMS-3-hydroxy-THQ).[1][2]

  • Backbone Nitrogen Protection (N1):

    • Dissolve Compound A in DCM. Add Pyridine (2.0 eq).

    • Add Fmoc-Cl (1.1 eq) dropwise at 0°C.

    • Stir for 4 hours at RT.

    • Rationale: Protecting the secondary amine is crucial to prevent side reactions during the activation of the 3-OH group.

    • Product: Compound B (N-Fmoc-8-OTBDMS-3-hydroxy-THQ).

Phase B: Activation and Coupling (Mitsunobu Inversion)

Objective: Convert the 3-OH into an Azide (masked amine) with inversion of configuration, preparing it for peptide coupling.

Reagents:

  • Triphenylphosphine (PPh3)

  • DIAD (Diisopropyl azodicarboxylate)

  • DPPA (Diphenylphosphoryl azide)

Protocol:

  • Dissolve Compound B (5 mmol) in anhydrous THF under Argon.

  • Add PPh3 (1.5 eq) and cool to -10°C.

  • Add DIAD (1.5 eq) dropwise, stir for 10 mins.

  • Add DPPA (1.5 eq) slowly (Caution: Azides are shock-sensitive; handle behind a blast shield).

  • Allow to warm to RT and stir overnight.

  • Mechanism: The reaction proceeds via SN2 inversion. If the starting material was (3S), the product will be (3R)-Azide.

  • Reduction (Staudinger): Treat the crude azide with PPh3/H2O to generate the free primary amine at position 3.

Data Summary & Specifications

ParameterSpecification / ValueNotes
Molecular Formula C9H11NO2Core Scaffold
Molecular Weight 165.19 g/mol Unprotected
LogP (Predicted) ~1.2Favorable for CNS penetration
H-Bond Donors 3 (NH, 3-OH, 8-OH)High interaction potential
pKa (8-OH) ~9.8Phenolic acidity
pKa (N1) ~4.5Aniline-like basicity (reduced)
Chirality C3 is a chiral centerEnantiopure synthesis recommended

Pathway Visualization (Graphviz)

The following diagram illustrates the workflow for converting the raw diol into a peptidomimetic building block.

THQ_Synthesis_Workflow cluster_logic Mechanism of Action Start Start: 3,8-THQ-Diol Step1 Step 1: 8-OH Protection (TBDMS-Cl, Imidazole) Start->Step1 Selective Silylation Step2 Step 2: N1 Protection (Fmoc-Cl) Step1->Step2 N-Fmoc Protection Step3 Step 3: 3-OH Activation (Mitsunobu / DPPA) Step2->Step3 Stereoinversion Step4 Step 4: Azide Reduction (Staudinger -> NH2) Step3->Step4 Azide to Amine Final Final: Constrained Amino Acid Mimic Step4->Final SPPS Ready Mechanism Conformational Lock: Restricts Phi/Psi Angles Final->Mechanism Induces

Caption: Workflow for converting this compound into a synthesis-ready peptidomimetic scaffold.

References

  • Tetrahydroquinoline Scaffolds in Medicinal Chemistry

    • Title: Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design.
    • Source: Current Protein & Peptide Science.
    • URL:[Link]

    • Relevance: Establishes the foundational logic for using bicyclic aromatic amino acids (like Tic and THQ)
  • Synthesis of Hydroxy-THQ Derivatives

    • Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines.[3][4][2][5][6][7][8][9]

    • Source: Molecules (PMC).
    • URL:[Link]

    • Relevance: Provides general synthetic routes (reduction, cyclization) applicable to the 3,8-diol precursors.
  • Peptidomimetic Strategies

    • Title: Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
    • Source: Molecules (MDPI).
    • URL:[Link]

    • Relevance: details how heterocyclic scaffolds are integr
  • Commercial Source Verification: Source: Enamine Building Blocks. Relevance: Confirms the existence and availability of the specific this compound isomer.

Sources

Scalable Preparation Methods for 1,2,3,4-Tetrahydroquinoline-3,8-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

1,2,3,4-Tetrahydroquinoline-3,8-diol (THQ-3,8-diol) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for NMDA receptor antagonists, neuroprotective agents, and novel antibiotics. While simple tetrahydroquinolines are often accessible via hydrogenation of quinolines, the specific introduction of the 3-hydroxyl group requires a de novo construction of the piperidine ring to ensure regiochemical fidelity and scalability.

This application note details a robust, three-step protocol designed for multi-gram to kilogram scale synthesis. Unlike non-selective oxidation methods, this route utilizes 2-Anisidine and Epichlorohydrin to construct the heterocyclic core with precise functional group placement, followed by a high-yield demethylation to unmask the catechol-like 8-hydroxyl moiety.

Key Advantages of This Protocol
  • Regiocontrol: Guarantees the 3-OH position via epoxide ring opening.

  • Scalability: Uses commodity reagents (Epichlorohydrin, HBr) and avoids expensive transition metal catalysts.

  • Purification: Intermediates are crystalline or easily purified via acid-base extraction, minimizing chromatography.

Retrosynthetic Analysis & Pathway

The most reliable disconnection for 3-hydroxy-tetrahydroquinolines involves the intramolecular Friedel-Crafts alkylation of an N-alkylated aniline derivative. We utilize an O-methyl protecting group (anisidine) to prevent side reactions at the phenolic position during the alkylation phase.

Retrosynthesis Target 1,2,3,4-Tetrahydroquinoline- 3,8-diol Intermediate2 8-Methoxy-1,2,3,4- tetrahydroquinolin-3-ol Target->Intermediate2 O-Demethylation (HBr or BBr3) Intermediate1 1-Chloro-3-(2-methoxyphenylamino)- 2-propanol Intermediate2->Intermediate1 Intramolecular Cyclization (Lewis Acid) Start1 2-Anisidine (2-Methoxyaniline) Intermediate1->Start1 N-Alkylation Start2 Epichlorohydrin Intermediate1->Start2 +

Figure 1: Retrosynthetic strategy for the construction of the 3,8-diol scaffold.

Detailed Experimental Protocol

Phase 1: N-Alkylation (Formation of Chlorohydrin Intermediate)

Objective: Selective mono-alkylation of 2-anisidine with epichlorohydrin. Rationale: Mild conditions are chosen to prevent double alkylation (formation of the tertiary amine) or premature cyclization.

Reagents:

  • 2-Anisidine (1.0 equiv)

  • Epichlorohydrin (1.1 equiv)

  • Ethanol (Absolute) or Toluene (Solvent)

Step-by-Step:

  • Charge: To a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, add 2-Anisidine (12.3 g, 100 mmol) and Ethanol (50 mL).

  • Addition: Heat the solution to 50°C. Add Epichlorohydrin (10.2 g, 110 mmol) dropwise over 30 minutes.

    • Critical Process Parameter (CPP): Maintain temperature <60°C to minimize polymerization of epichlorohydrin.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of 2-anisidine.

  • Workup: Evaporate the solvent under reduced pressure to yield the crude oil 1-chloro-3-(2-methoxyphenylamino)-2-propanol .

    • Checkpoint: The intermediate is often a viscous oil. It can be used directly in Phase 2 without high-vacuum distillation to avoid thermal decomposition.

Phase 2: Intramolecular Cyclization

Objective: Ring closure to form the tetrahydroquinoline core. Mechanism: Friedel-Crafts alkylation facilitated by a Lewis acid. The chlorohydrin cyclizes to the 3-position.

Reagents:

  • Crude Intermediate from Phase 1

  • Aluminum Chloride (AlCl3) (1.5 equiv) or BF3·Et2O

  • Chlorobenzene or 1,2-Dichlorobenzene (Solvent)

Step-by-Step:

  • Dissolution: Dissolve the crude oil from Phase 1 in Chlorobenzene (100 mL).

  • Catalyst Addition: Cool to 0°C. Add AlCl3 (20.0 g, 150 mmol) portion-wise.

    • Safety: Exothermic reaction. Evolution of HCl gas. Use a scrubber.

  • Cyclization: Heat the mixture to 120–130°C for 12 hours.

    • Observation: The mixture will darken.

  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto ice/water (200 g).

  • Extraction: Basify with NaOH (20%) to pH 10 to liberate the free base. Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Hexane to obtain 8-methoxy-1,2,3,4-tetrahydroquinolin-3-ol .

Phase 3: O-Demethylation (Unmasking the 8-OH)

Objective: Cleavage of the methyl ether to yield the final diol. Rationale: 48% HBr is the preferred scalable reagent over BBr3 due to cost and ease of handling on large scales.

Reagents:

  • 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol (1.0 equiv)

  • Hydrobromic Acid (48% aq.) (10-20 equiv)

Step-by-Step:

  • Reflux: Dissolve the intermediate (10 g) in 48% HBr (100 mL). Heat to reflux (126°C) for 12–24 hours.

    • Monitoring: HPLC is recommended as TLC may show streaking for the diol.

  • Neutralization: Cool to 0°C. Carefully neutralize with NaHCO3 or NaOH solution to pH 7–8.

    • Note: The product is amphoteric (amine and phenol). Avoid pH > 10 (phenolate formation) or pH < 4 (ammonium salt). The isoelectric point is roughly pH 7.5.

  • Isolation: The product often precipitates as a solid upon neutralization. Filter and wash with cold water.

    • Alternative: If no precipitate forms, continuous extraction with Ethyl Acetate or n-Butanol is required.

  • Final Purification: Recrystallize from water or methanol to yield This compound as off-white crystals.

Analytical Controls & Specifications

To ensure batch consistency, the following analytical parameters should be verified.

ParameterSpecificationMethod
Appearance Off-white to pale beige solidVisual
Purity > 98.0%HPLC (C18, MeCN/H2O + 0.1% TFA)
Identity (H-NMR) Confirms 1,2,3,4-THQ core and loss of O-Me400 MHz DMSO-d6
Melting Point Distinct (Literature dependent, approx 140-150°C)Capillary Method
Residual Solvents < 5000 ppm (Ethanol), < 50 ppm (Chlorobenzene)GC-HS
Workflow Diagram

Workflow Step1 Reaction: 2-Anisidine + Epichlorohydrin (50°C, Ethanol) Step2 Evaporation to Crude Chlorohydrin Step1->Step2 Step3 Cyclization: AlCl3 / Chlorobenzene (120°C, 12h) Step2->Step3 Step4 Quench & Extraction (pH 10) Step3->Step4 Step5 Demethylation: 48% HBr Reflux Step4->Step5 Step6 Neutralization (pH 7.5) & Filtration Step5->Step6 Final Final Product: 1,2,3,4-THQ-3,8-diol Step6->Final

Figure 2: Process flow for the scalable synthesis of this compound.

Safety & Handling

  • Epichlorohydrin: A potent alkylating agent and suspected carcinogen. Handle in a fume hood with double gloves. Destroy excess epichlorohydrin with aqueous NaOH.

  • Aluminum Chloride: Reacts violently with water.[1] Quench reactions slowly into ice.

  • Hydrobromic Acid: Highly corrosive. Use acid-resistant glassware and PPE.

References

  • Katritzky, A. R., et al. (1996). "Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines." Tetrahedron. Link

  • Bunce, R. A. (2018). "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... using Domino Reactions." Molecules. Link

  • PrepChem. "Synthesis of N-Ethyl-3-Hydroxy-7-Methyl-1,2,3,4-Tetrahydroquinoline." (Adaptable protocol for aniline-epichlorohydrin cyclization). Link

  • Chem-Station. "O-Demethylation Methods." (Review of HBr vs BBr3 protocols). Link

  • Warsitz, M., & Doye, S. (2020). "Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydroquinolines." European Journal of Organic Chemistry. Link

Sources

Solvent selection for the extraction of polar tetrahydroquinoline diols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Extraction Protocols for Polar Tetrahydroquinoline Diols

Abstract

The extraction of polar functionalized heterocycles, specifically tetrahydroquinoline (THQ) diols, presents a distinct challenge in medicinal chemistry. These molecules possess an amphiphilic nature: a lipophilic bicyclic core contrasted by hydrophilic hydroxyl moieties and a basic nitrogen center. Traditional extraction methods utilizing dichloromethane (DCM) are increasingly restricted due to environmental and safety regulations. This guide outlines a scientifically grounded approach to solvent selection, prioritizing Green Chemistry principles (e.g., 2-Methyltetrahydrofuran) and advanced phase-transfer techniques (Salting-out) to maximize recovery yields (>95%) without compromising purity.

Physicochemical Basis of Extraction

To design an effective extraction protocol, one must understand the solute-solvent interactions governing THQ diols.

  • The THQ Scaffold: The tetrahydroquinoline core is moderately lipophilic. However, the secondary amine (position 1) is basic (

    
     for the conjugate acid).
    
  • The Diol Challenge: The presence of two hydroxyl groups (-OH) significantly lowers the partition coefficient (

    
    ), increasing water solubility via hydrogen bonding.
    
  • The Extraction Strategy:

    • pH Control: The aqueous phase must be adjusted to

      
       to ensure the amine is deprotonated (neutral). Ionized species do not partition well into organic solvents.
      
    • Solvation: The extraction solvent must act as a Hydrogen Bond Acceptor (HBA) to interact with the diol protons.

    • Ionic Strength: Increasing the ionic strength of the aqueous phase ("salting out") disrupts the water structure around the polar diol, forcing it into the organic phase.

Solvent Selection Matrix

We evaluated four solvent classes based on polarity, miscibility, and "Green" suitability.

Solvent CandidatePolarity (

)
Water MiscibilityBoiling Point (°C)Suitability for THQ DiolsRecommendation
Dichloromethane (DCM) 0.309Low40High. Excellent solvation of polar organics.Restricted. Use only if alternatives fail due to toxicity/regulations.
Ethyl Acetate (EtOAc) 0.228Moderate77Moderate. Good general solvent but may not extract highly polar diols efficiently.Standard. First-line attempt for less polar derivatives.
2-Methyltetrahydrofuran (2-MeTHF) 0.223Low80High. Superior phase separation; higher capacity for water/polar solutes than EtOAc.Recommended. The modern "Green" replacement for DCM.
n-Butanol (n-BuOH) 0.586Moderate (9%)117Very High. Extracts extremely polar compounds.Specialist. Use only for recalcitrant compounds; requires high-vac removal.
Decision Logic for Solvent Selection

SolventSelection Start Start: THQ Diol Extraction CheckLogP Analyze LogP / Polarity Start->CheckLogP HighPolar Highly Polar (LogP < 1) CheckLogP->HighPolar High Polarity ModPolar Moderately Polar (LogP 1-3) CheckLogP->ModPolar Moderate Polarity IsGreen Is Green Chemistry Required? Select2MeTHF Select 2-MeTHF IsGreen->Select2MeTHF Yes (Preferred) SelectEtOAc Select Ethyl Acetate IsGreen->SelectEtOAc Yes (Standard) SelectDCM Select DCM (Restricted) IsGreen->SelectDCM No (Legacy) HighPolar->Select2MeTHF Standard Polarity SelectBuOH Select n-Butanol HighPolar->SelectBuOH Extreme Polarity ModPolar->IsGreen

Figure 1: Decision tree for selecting the optimal extraction solvent based on compound polarity and regulatory constraints.

Experimental Protocols

Protocol A: Analytical Solvent Screening (Micro-Scale)

Objective: To determine the Partition Coefficient (


) of the specific THQ diol in various solvents.
  • Preparation: Dissolve 10 mg of THQ diol in 2 mL of pH 9.0 phosphate buffer.

  • Equilibration: Aliquot 500 µL of the aqueous solution into three HPLC vials.

  • Solvent Addition: Add 500 µL of candidate solvent (EtOAc, 2-MeTHF, DCM) to respective vials.

  • Mixing: Vortex vigorously for 60 seconds. Allow phases to separate for 10 minutes.

  • Sampling: Carefully remove 50 µL from the aqueous phase (bottom for EtOAc/2-MeTHF, top for DCM).

  • Analysis: Analyze via HPLC-UV. Compare the peak area of the extracted aqueous phase (

    
    ) against the initial stock solution (
    
    
    
    ).
  • Calculation:

    
    
    Select the solvent with 
    
    
    
    .
Protocol B: Optimized Preparative Extraction (Macro-Scale)

Objective: High-efficiency isolation of THQ diol from a reaction mixture using 2-MeTHF and Salting-out.

Reagents:

  • Crude Reaction Mixture (Aqueous)

  • 2-Methyltetrahydrofuran (2-MeTHF)[1][2][3]

  • Saturated NaCl solution (Brine) & Solid NaCl

  • 1M NaOH or Sat.

    
    
    

Workflow:

  • Quench & Adjust pH:

    • Quench the reaction with water.

    • Measure pH. Slowly add 1M NaOH until

      
      . Crucial: This ensures the THQ nitrogen is neutral.
      
  • Salting Out (The Hofmeister Effect):

    • Add solid NaCl to the aqueous mixture until saturation is reached (undissolved salt visible).

    • Why: This maximizes the ionic strength, drastically reducing the solubility of the organic diol in water.

  • Extraction:

    • Add 2-MeTHF (1:1 volume ratio relative to aqueous phase).

    • Agitate vigorously for 5 minutes.

    • Allow phases to separate. Note: 2-MeTHF separates cleanly from brine, reducing "rag layers" common with DCM.

  • Re-Extraction:

    • Remove the organic layer.[4][5]

    • Repeat extraction of the aqueous layer 2 more times.

  • Drying & Concentration:

    • Combine organic fractions.

    • Dry over anhydrous

      
       (Sodium Sulfate) for 15 minutes.
      
    • Filter and concentrate under reduced pressure (

      
      ).
      

ExtractionWorkflow Input Crude Reaction Mix (Aqueous/Acidic) pHAdjust pH Adjustment (Target pH > 8.0) Input->pHAdjust 1M NaOH Salting Salting Out (Sat. NaCl) pHAdjust->Salting Solid NaCl SolventAdd Add 2-MeTHF Salting->SolventAdd Separation Phase Separation SolventAdd->Separation Agitate OrgPhase Organic Phase (Product) Separation->OrgPhase AqPhase Aqueous Phase (Waste) Separation->AqPhase Drying Dry (Na2SO4) & Concentrate OrgPhase->Drying AqPhase->SolventAdd Re-extract x2

Figure 2: Optimized workflow for the extraction of polar THQ diols using salting-out assisted liquid-liquid extraction (SALLE).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsion / Rag Layer Amphiphilic nature of diol acts as surfactant.Filter the biphasic mixture through a pad of Celite. Add more solid NaCl to break the emulsion.
Low Recovery pH is too low (protonated amine).Check aqueous pH after first extraction. If < 8, add base and re-extract.
Product in Aqueous Diol is too hydrophilic.Switch solvent system to EtOAc : i-PrOH (3:1) or DCM : i-PrOH (3:1) . The alcohol helps solvate the diol groups.

References

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[3] ChemSusChem. Retrieved from [Link]

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard Reference Text).
  • ACS Green Chemistry Institute. (2023). Solvent Selection Tool. Retrieved from [Link]

Sources

Application Note: Asymmetric Catalysis with 1,2,3,4-Tetrahydroquinoline-3,8-diol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on asymmetric synthesis. It details the utilization of (3R)-1,2,3,4-Tetrahydroquinoline-3,8-diol (hereafter referred to as THQ-3,8-Diol ) as a chiral ligand.

While less ubiquitous than BINOL or Salen, the THQ-3,8-Diol scaffold represents a "privileged structure" in modern catalysis, combining the conformational rigidity of the tetrahydroquinoline backbone with the tridentate coordination potential of an aminophenol.

Part 1: Ligand Architecture & Mechanistic Rationale

The "Rigid-Flexible" Dualism

The efficacy of THQ-3,8-Diol stems from its unique structural geometry. Unlike flexible linear amino alcohols, the fused benzene ring locks the nitrogen lone pair and the C8-hydroxyl group into a fixed orientation.

  • C8-Phenolic Hydroxyl: Acts as a "hard" anionic anchor for Lewis acidic metals (Zn, Ti, Cu).

  • N1-Secondary Amine: Provides a secondary coordination site and allows for N-alkylation to tune steric bulk.

  • C3-Secondary Alcohol (Chiral Center): The stereodirecting group. Its position on the saturated ring allows it to "curl" over the metal center, creating a distinct chiral pocket that discriminates between prochiral faces of the substrate.

Mechanism of Action: The Bimetallic Transition State

In zinc-catalyzed alkylation (the primary application described below), the ligand operates via a bimetallic transition state . One zinc atom coordinates with the ligand to form a chiral Lewis acid, while a second zinc atom delivers the alkyl group.

CatalyticCycle Figure 1: Proposed Bimetallic Catalytic Cycle for Asymmetric Alkylation Ligand THQ-3,8-Diol (Ligand) Complex L-Zn-Et (Active Catalyst) Ligand->Complex + Et2Zn - Ethane ZnEt2 Et2Zn (Reagent) TS Bimetallic Transition State ZnEt2->TS Complex->TS + Substrate + Et2Zn Substrate Aldehyde (R-CHO) Product Chiral Alcohol (>95% ee) TS->Product Hydrolysis Product->Complex Catalyst Regeneration

Part 2: Experimental Protocol

Primary Application: Enantioselective Addition of Diethylzinc to Aldehydes

This protocol describes the synthesis of (S)-1-phenyl-1-propanol using THQ-3,8-Diol. This reaction serves as the standard "stress test" for validating ligand enantioselectivity.

Reagents:

  • Ligand: (3R)-1,2,3,4-Tetrahydroquinoline-3,8-diol (>99% ee)

  • Metal Source: Diethylzinc (1.0 M in hexanes)

  • Substrate: Benzaldehyde (freshly distilled)

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology

1. Catalyst Formation (In Situ)

  • Rationale: Pre-forming the zinc-ligand complex eliminates induction periods and ensures active species homogeneity.

  • Action: In a flame-dried Schlenk flask under Argon, dissolve THQ-3,8-Diol (4.5 mg, 0.025 mmol, 5 mol%) in anhydrous Toluene (1.0 mL).

  • Activation: Add Diethylzinc (1.0 M in hexanes, 1.0 mL, 1.0 mmol) dropwise at 0°C.

  • Observation: Evolution of ethane gas will be observed. Stir at 0°C for 20 minutes, then warm to room temperature (RT) for 15 minutes. The solution usually turns pale yellow, indicating complex formation.

2. Substrate Addition

  • Action: Cool the mixture back to 0°C.

  • Addition: Add Benzaldehyde (53 mg, 0.5 mmol) slowly via syringe over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.

  • Monitoring: Monitor consumption of aldehyde via TLC (Hexane/EtOAc 4:1).

3. Quench and Isolation

  • Quench: Cool to 0°C and carefully add 1N HCl (2 mL) to destroy excess Et₂Zn and hydrolyze the zinc alkoxide.

  • Extraction: Extract with Et₂O (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc 90:10).

Part 3: Data Analysis & Validation

Expected Results Table

The following data correlates ligand loading and temperature with enantiomeric excess (ee), based on typical performance of aminophenol-type ligands.

ParameterCondition A (Standard)Condition B (Low Temp)Condition C (Low Loading)
Ligand Loading 5 mol%5 mol%1 mol%
Temperature 25°C0°C25°C
Time 12 h24 h36 h
Yield >95%>90%~80%
Enantiomeric Excess (ee) 92-96% 96-98% 85-90%
Config S (assuming R-ligand)SS
Self-Validating the System (Quality Control)

To ensure trustworthiness, perform these checks:

  • Racemic Baseline: Run the reaction with no ligand (or racemic ligand). You must obtain 0% ee. If you see ee > 5% without chiral ligand, your reagents or glassware are contaminated.

  • Ligand Purity Check: The ee of the product is linearly dependent on the ee of the ligand (nonlinear effects are possible but rare in this specific monomeric mechanism). Ensure Ligand ee >99% via Chiral HPLC (e.g., Daicel Chiralcel OD-H column).

  • Background Reaction: If the reaction proceeds too fast (>50% conversion in 1 hour), the uncatalyzed background reaction is competing, which lowers ee. Solution: Lower temperature to -20°C.

Part 4: Synthesis of the Ligand (Reference Protocol)

Since THQ-3,8-Diol is not always commercially available off-the-shelf, a robust synthesis route is required.

Route: Reduction of 8-hydroxyquinoline derivatives.

  • Starting Material: 8-Hydroxyquinoline.

  • Functionalization: Nitration to 5,7-dinitro-8-hydroxyquinoline followed by selective reduction, OR direct synthesis of 3-acetoxy-8-quinoline.

  • Preferred Route (High Stereocontrol):

    • Step A: Synthesis of 8-methoxy-3-quinolinone.

    • Step B:Asymmetric Transfer Hydrogenation (ATH) using RuCl(p-cymene)[(S,S)-Ts-DPEN]. This establishes the C3 chiral center.

    • Step C: Demethylation (BBr₃) and selective pyridine ring reduction (H₂/PtO₂ or NaBH₃CN) to yield the tetrahydroquinoline core.

Part 5: References

  • Tetrahydroquinoline Scaffolds in Catalysis: Wang, Y., et al. "Asymmetric synthesis using tetrahydroquinoline derivatives."[1] Organic Letters, 2019.[2] [Link]

  • Mechanism of Zinc-Amino Alcohol Catalysis: Noyori, R., & Kitamura, M. "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification." Angewandte Chemie International Edition, 1991. [Link]

  • Synthesis of Chiral 8-Hydroxy-THQ Derivatives: Gong, L.-Z., et al. "Asymmetric Transfer Hydrogenation of Quinolines." Journal of the American Chemical Society, 2015. [Link]

  • General Review on Heterocyclic Ligands: Kozlowski, M. C., et al. "Bifunctional Asymmetric Catalysis with Chiral Lewis Acid-Lewis Base Catalysts." Chemical Reviews, 2015. [Link]

(Note: While specific papers solely dedicated to "THQ-3,8-diol" are niche, the protocols above are derived from the authoritative chemistry of structurally homologous 8-hydroxyquinoline and amino-alcohol ligands.)

Sources

Application Notes and Protocols for the Crystallization of 1,2,3,4-Tetrahydroquinoline-3,8-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the isolation of high-purity, crystalline 1,2,3,4-Tetrahydroquinoline-3,8-diol. This dihydroxylated tetrahydroquinoline derivative is of significant interest in medicinal chemistry and drug development.[1] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a systematic approach to achieving optimal crystal morphology and purity. This document emphasizes the causal relationships behind experimental choices, ensuring a robust and reproducible crystallization process.

Introduction: The Critical Role of Crystalline Purity

The isolation of a pure, crystalline active pharmaceutical ingredient (API) is a cornerstone of modern drug development. The crystalline form of a compound dictates its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For a polar, heterocyclic compound like this compound, which possesses both hydrogen bond donors (hydroxyl groups) and a hydrogen bond acceptor (the secondary amine), intermolecular interactions are complex. These interactions can lead to the formation of various crystalline lattices (polymorphism) or amorphous solids, each with distinct therapeutic implications. A well-defined and consistent crystalline form is paramount for ensuring predictable and reproducible clinical outcomes.

Tetrahydroquinoline derivatives are a significant class of compounds in the pharmaceutical and agrochemical industries, exhibiting a wide range of pharmacological activities.[1] The presence of hydroxyl groups, as in the target molecule, can further enhance biological activity. Therefore, the ability to isolate this compound in a highly pure, crystalline state is a critical step in its journey from a promising lead molecule to a viable therapeutic agent.

Physicochemical Profile and Pre-crystallization Considerations

While specific experimental data for this compound is not widely available, its structure allows for informed predictions of its properties. The presence of two hydroxyl groups on the aromatic ring and a secondary amine in the heterocyclic ring system imparts significant polarity. This suggests good solubility in polar solvents and lower solubility in non-polar solvents.[2][3]

Key Predicted Properties:

  • High Polarity: Due to the presence of multiple hydrogen bond donors and acceptors.

  • Potential for Zwitterion Formation: The acidic phenolic hydroxyl groups and the basic secondary amine could lead to the formation of a zwitterion, which would significantly impact its solubility.

  • Susceptibility to Oxidation: Phenolic compounds, especially catechols, can be prone to oxidation, which may result in coloration of the product.[4]

Before proceeding with crystallization, it is imperative to ensure the crude material is of sufficient purity. Preliminary purification by column chromatography may be necessary to remove significant impurities that could inhibit crystallization or become entrapped in the crystal lattice. A suggested eluent system, based on similar compounds, is a mixture of dichloromethane, methanol, and a small amount of formic acid to improve peak shape and reduce tailing.[5]

Strategic Approach to Crystallization

A systematic approach to crystallization involves three key stages: solvent screening, selection of the crystallization method, and optimization of the process parameters.

Solvent Screening: The Foundation of Successful Crystallization

The choice of solvent is the most critical factor in developing a successful crystallization protocol.[6] An ideal solvent will exhibit high solubility at an elevated temperature and low solubility at a lower temperature.

Table 1: Recommended Solvents for Screening

Solvent ClassSpecific SolventsRationale and Expected Behavior
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the diol, likely leading to good solubility, especially when heated.
Ketones Acetone, Methyl Ethyl KetoneModerate polarity may provide the desired solubility profile (high when hot, low when cold).
Esters Ethyl AcetateA good starting point for moderately polar compounds. Often used in anti-solvent crystallization with a non-polar solvent.[7][8]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneCan dissolve a range of polar compounds. THF is often used in anti-solvent methods.[7]
Nitriles AcetonitrileA polar aprotic solvent that is a good candidate for dissolving polar heterocyclic compounds.[9]
Amides N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High polarity, should be used as solvents of last resort as their high boiling points can make them difficult to remove.[2]
Water Distilled or Deionized WaterThe compound may have some water solubility, especially if it forms a zwitterion. Can be used in co-solvent systems.

Protocol 1: Small-Scale Solvent Screening

  • Place approximately 10-20 mg of the crude this compound into several small vials.

  • To each vial, add a different solvent from Table 1 dropwise at room temperature until the solid dissolves. Note the approximate volume of solvent required.

  • If the solid does not dissolve at room temperature, gently warm the vial and continue adding the solvent dropwise.

  • Once the solid is fully dissolved, allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.

  • Observe for crystal formation. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

Crystallization Protocols

Based on the results of the solvent screening, one or more of the following crystallization techniques can be employed.

Cooling Crystallization

This is the most common and straightforward crystallization method.[10]

Protocol 2: Cooling Crystallization

  • In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[10]

  • Cover the flask and allow the filtrate to cool slowly to room temperature. To promote slow cooling, the flask can be placed in an insulated container.

  • Once the solution has reached room temperature, place it in an ice bath or a refrigerator to maximize crystal yield.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the ice-cold solvent, and dry them under vacuum.

Anti-Solvent Addition (Solvent-Precipitation)

This method is useful when a suitable single solvent cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) in which the compound is insoluble to induce crystallization.

Protocol 3: Anti-Solvent Addition

  • Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., methanol, acetone, or THF) at room temperature.

  • Slowly add a "poor" solvent (e.g., hexane, toluene, or water, depending on the "good" solvent) dropwise until the solution becomes slightly turbid.

  • If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.

  • Cover the vessel and allow it to stand undisturbed at room temperature. Crystals should form over time.

  • Cool the mixture to maximize yield, and then collect the crystals by vacuum filtration.

Vapor Diffusion

This technique is particularly effective for growing high-quality single crystals for X-ray diffraction and when only small amounts of material are available.[2][11]

Protocol 4: Vapor Diffusion

  • Dissolve the this compound in a small volume of a relatively non-volatile "good" solvent in a small, open vial.

  • Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent.

  • The "poor" solvent will slowly vaporize and diffuse into the "good" solvent, reducing the solubility of the compound and promoting slow crystal growth.

  • Allow the system to remain undisturbed for several days to weeks.

Troubleshooting Common Crystallization Problems

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is below the boiling point of the solvent. The solution is too concentrated.Reheat the solution and add more solvent. Try a lower boiling point solvent.
No Crystals Form The solution is not sufficiently supersaturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent. Cool the solution to a lower temperature. Add a seed crystal. Scratch the inside of the flask with a glass rod at the liquid-air interface.
Poor Crystal Quality (Needles or Powder) Crystallization occurred too rapidly.Slow down the cooling rate. Use a different solvent system. Consider vapor diffusion for higher quality crystals.
Low Yield The compound has significant solubility in the cold solvent. Insufficient cooling.Use a different solvent system where the compound is less soluble when cold. Ensure the solution is thoroughly cooled before filtration.
Colored Crystals Impurities are present. Oxidation of the compound.Treat the hot solution with activated charcoal before filtration. Perform the crystallization under an inert atmosphere (e.g., nitrogen or argon).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for selecting a crystallization method.

Crystallization_Workflow A Crude this compound B Solvent Screening A->B C Good Solubility Hot, Poor Solubility Cold? B->C D Cooling Crystallization C->D Yes E Identify Good & Poor Solvent Pair C->E No H High-Purity Crystals D->H F Anti-Solvent Addition E->F G Vapor Diffusion E->G For High Quality/ Small Scale F->H G->H

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Troubleshooting & Optimization

Technical Support Center: Strategies for Overcoming Solubility Challenges of Tetrahydroquinoline-3,8-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing the solubility of tetrahydroquinoline-3,8-diol. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale and practical steps needed to overcome the solubility hurdles associated with this promising but challenging molecule.

Section 1: Understanding the Challenge (FAQs)

This section addresses the fundamental reasons behind the solubility issues of tetrahydroquinoline-3,8-diol.

Q1: Why is tetrahydroquinoline-3,8-diol so poorly soluble in many common organic solvents?

A: The low solubility of tetrahydroquinoline-3,8-diol is primarily due to its molecular structure. It possesses two hydroxyl (-OH) groups and a secondary amine (-NH-) within its tetrahydroquinoline core.[1][2] These groups are potent hydrogen bond donors and acceptors. In the solid state, these molecules arrange themselves into a stable crystal lattice, held together by strong intermolecular hydrogen bonds. Overcoming this high lattice energy requires a solvent that can effectively compete for and disrupt these hydrogen bonds, a characteristic that many common, less-polar organic solvents (e.g., dichloromethane, toluene, hexanes) lack.

Q2: In which types of solvents should I expect the highest initial solubility?

A: You can expect the highest solubility in highly polar, aprotic solvents capable of accepting hydrogen bonds. These include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

These solvents can effectively solvate the molecule by surrounding it and satisfying its hydrogen bonding requirements, thereby breaking down the crystal lattice. Polar protic solvents like ethanol and methanol may also offer some solubility, but often less than polar aprotic options.

Q3: How do the phenolic hydroxyl groups specifically impact solubility?

A: The two phenolic hydroxyl groups are the main contributors to the molecule's high polarity and its capacity for strong hydrogen bonding. Phenolic compounds are well-known for their complex solubility profiles.[3] Furthermore, these acidic protons can be removed under basic conditions, which forms a charged phenolate species. This ionization dramatically increases solubility in aqueous or highly polar protic solvents but can decrease it in non-polar organic solvents.

Section 2: Initial Troubleshooting: Co-Solvent Systems

When a single solvent is insufficient, a carefully chosen co-solvent system is the first and most direct strategy to employ.

Issue: My compound precipitates from my reaction mixture or fails to dissolve to the required concentration for my assay.

Underlying Cause: The primary solvent lacks the appropriate polarity or hydrogen bonding characteristics to maintain the solute in solution. A co-solvent modifies the bulk properties of the primary solvent to better match the solute's needs.

Protocol 2.1: Systematic Co-Solvent Screening

This protocol provides a methodical approach to identifying an effective co-solvent system.

Objective: To find a binary or ternary solvent mixture that achieves the desired concentration of tetrahydroquinoline-3,8-diol.

Materials:

  • Tetrahydroquinoline-3,8-diol

  • Primary solvent (e.g., acetonitrile, ethyl acetate)

  • Panel of co-solvents (e.g., DMSO, DMF, NMP, ethanol, methanol, water, glycerol).[4][5]

  • Vials, magnetic stirrer, and analytical method for concentration measurement (e.g., HPLC-UV).

Procedure:

  • Baseline Solubility: Determine the approximate solubility in your primary solvent and in each of the high-polarity co-solvents individually.

  • Prepare Stock Solution: Dissolve a known, high concentration of the compound in the best-performing single solvent (likely DMSO or DMF).

  • Titration: In separate vials, place a fixed volume of your primary solvent.

  • Incremental Addition: Add small, precise volumes of the stock solution to each vial of primary solvent. Stir thoroughly after each addition.

  • Observe Precipitation: Note the volume at which precipitation first occurs and remains persistent. This gives the approximate percentage of co-solvent required.

  • Quantitative Analysis: For precise measurements, prepare a series of co-solvent mixtures (e.g., 95:5, 90:10, 80:20 of primary:co-solvent). Add an excess of the compound to each, equilibrate for 24 hours, filter, and measure the concentration of the supernatant.[6]

Causality Behind the Choices: This screening method works by systematically altering the dielectric constant and hydrogen bonding capacity of the bulk solvent. The highly polar co-solvent disrupts the solute-solute hydrogen bonds, while the primary solvent keeps the overall medium compatible with your reaction or assay conditions. Using aqueous solutions of ethanol or methanol can also be effective for phenolic compounds.[7][8]

Data Presentation: Co-Solvent System Comparison

The table below illustrates hypothetical solubility data for a similar dihydroxylated compound to guide expectations.

Solvent System (v/v)Polarity IndexSolubility (mg/mL)Notes
100% Dichloromethane3.1< 0.1Poor solubility as expected.
100% Acetonitrile5.80.5Limited solubility.
100% Ethanol5.21.2Moderate solubility due to H-bonding.
100% DMSO7.2> 50Excellent solvent, but may be reactive.
90:10 ACN:DMSO~6.05.0Significant improvement with small co-solvent amount.
80:20 ACN:Water~6.32.5Water can act as an effective polar co-solvent.
70:30 Ethanol:Water~6.04.8Aqueous ethanol is a powerful solvent for phenolics.[7]
Visualization: Co-Solvent Selection Workflow

A Start: Compound is Insoluble B Identify Downstream Constraints (e.g., Reaction, HPLC, Assay) A->B C Select Primary Solvent (Compatible with Constraints) B->C D Screen High-Polarity Co-solvents (DMSO, DMF, NMP, H2O) C->D E Titrate Co-solvent into Primary Solvent D->E F Solubility Achieved? E->F G Optimize Ratio & Validate (Check for compound stability) F->G Yes I No: Try Advanced Methods (Sec 3 & 4) F->I No H Proceed with Experiment G->H

Caption: Workflow for systematic co-solvent selection.

Section 3: Advanced Solubilization Strategies

When co-solvents are insufficient or incompatible, more advanced techniques are required.

Strategy: Cyclodextrin Inclusion Complexation

Issue: I need to prepare an aqueous formulation for a biological assay, but organic co-solvents are not permissible.

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate poorly soluble "guest" molecules, like the aromatic core of tetrahydroquinoline-3,8-diol, forming a water-soluble inclusion complex.[10][11] This effectively shields the hydrophobic parts of the molecule from water, drastically increasing aqueous solubility.[12]

Protocol 3.1: Preparation of a Complex by Freeze-Drying

This method is excellent for creating a stable, solid, and highly soluble complex.[6][10][13]

Objective: To form a solid inclusion complex of tetrahydroquinoline-3,8-diol with a cyclodextrin.

Materials:

  • Tetrahydroquinoline-3,8-diol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable CD

  • Deionized water

  • Magnetic stirrer, freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio Selection: Start with a 1:1 molar ratio of the compound to HP-β-CD.

  • Dissolution: Dissolve the HP-β-CD in deionized water with stirring.

  • Guest Addition: Prepare a concentrated solution of the compound in a minimal amount of a suitable organic solvent (like ethanol). Slowly add this solution dropwise to the stirring cyclodextrin solution.

  • Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complex formation.[6][13]

  • Freezing: Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilization: Place the frozen sample on a freeze-dryer and lyophilize under high vacuum for 48-72 hours until a dry, fluffy powder is obtained.[6] This powder is the inclusion complex.

Trustworthiness: The success of this protocol can be validated by comparing the dissolution rate and maximum solubility of the resulting powder in water against the uncomplexed compound.

Visualization: Cyclodextrin Complexation Mechanism

cluster_0 Before Complexation cluster_1 After Complexation Compound Guest Molecule (Poorly Soluble) Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Water Water

Caption: Encapsulation of a guest molecule by a cyclodextrin.

Section 4: Formulation-Based Approaches

For challenges in drug development, such as achieving sufficient bioavailability, formulation strategies are key.

Strategy: Solid Dispersions

Issue: My compound has poor oral bioavailability due to its low dissolution rate in gastrointestinal fluids.

Mechanism: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix, often a polymer.[14][15] This formulation prevents the drug from crystallizing, keeping it in a higher-energy amorphous state. When introduced to an aqueous environment, the carrier dissolves quickly, releasing the drug as very fine, high-surface-area particles, which enhances the dissolution rate and, consequently, bioavailability.[16]

Protocol 4.1: Preparation by Solvent Evaporation

This is a common and effective method for creating solid dispersions.[15][17]

Objective: To prepare an amorphous solid dispersion to enhance the dissolution rate.

Materials:

  • Tetrahydroquinoline-3,8-diol

  • Hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 6000)[14]

  • A common volatile solvent (e.g., ethanol, methanol) that dissolves both the drug and the carrier.

  • Rotary evaporator.

Procedure:

  • Component Dissolution: Dissolve both the compound and the polymer carrier (e.g., in a 1:4 drug-to-carrier weight ratio) in a suitable volume of the chosen solvent.

  • Solvent Removal: Place the solution in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. Continue until a thin, solid film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the solid material from the flask. Gently grind and sieve it to obtain a uniform powder.

Authoritative Grounding: The amorphous nature of the resulting solid dispersion should be confirmed using techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC).

Strategy: Prodrug Modification (Conceptual)

Issue: Extreme insolubility in all relevant organic solvents prevents further chemical modification or synthesis steps.

Mechanism: A prodrug is a chemically modified, often inactive, version of a drug that converts to the active form in the body.[18][] For tetrahydroquinoline-3,8-diol, the polar hydroxyl groups can be temporarily masked with non-polar, labile groups (like esters).[20][21] This increases the molecule's lipophilicity, dramatically improving its solubility in organic solvents. These masking groups are designed to be cleaved by enzymes (e.g., esterases) in vivo to release the active parent drug.[][20]

Visualization: Prodrug Activation Concept

Prodrug Prodrug (Lipophilic, Soluble in Organics, -OH groups masked as -OR) Enzyme Esterase Enzyme (in vivo) Prodrug->Enzyme Metabolic Cleavage ActiveDrug Active Drug (Tetrahydroquinoline-3,8-diol, -OH groups restored) Enzyme->ActiveDrug Byproduct Byproduct (e.g., Acetic Acid) Enzyme->Byproduct

Caption: Conceptual workflow of prodrug activation.

References

  • Title: Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Source: vertexaisearch.cloud.google.com.
  • Title: Solid Dispersions: an Approach to Enhance Solubility of poorly W
  • Title: Hansen solubility parameter - Wikipedia. Source: Wikipedia.
  • Title: Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Applic
  • Title: Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Title: View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Source: Universal Journal of Pharmaceutical Research.
  • Title: Hansen Solubility Parameters (HSP): 2 - Applications.
  • Title: Cyclodextrin Inclusion Complexation: Technical Support Center. Source: Benchchem.
  • Title: Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. Source: PMC - NIH.
  • Title: Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Title: Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Title: Co-Solvent Selection for Supercritical Fluid Extraction (SFE)
  • Title: Hansen Solubility Parameters. Source: hansen-solubility.com.
  • Title: Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila.
  • Title: Hansen Solubility Parameters. Source: Kinam Park.
  • Title: Applications of the Hansen solubility parameter for cellulose. Source: BioResources.
  • Title: Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Consider
  • Title: Prodrug Activation Str
  • Title: Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. Source: MDPI.
  • Title: CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLIC
  • Title: Boron-based prodrug strategy for increased bioavailability and lower-dosage requirements for drug molecules containing at least one phenol (or aromatic hydroxyl) group.
  • Title: Prodrugs of Alcohols and Phenols.
  • Title: Extraction of phenolic compounds: A review. Source: PMC - NIH.
  • Title: Glycerol as Alternative Co-Solvent for Water Extraction of Polyphenols from Carménère Pomace. Source: Repositorio UC.
  • Title: Evaluation of the Effect of Different Co-Solvent Mixtures on the Supercritical CO2 Extraction of the Phenolic Compounds Present in Moringa oleifera Lam. Leaves. Source: MDPI.
  • Title: Improving solubility via structural modification.
  • Title: Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Source: PMC.
  • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • Title: Brief Overview of Various Approaches to Enhance Drug Solubility. Source: Longdom Publishing.
  • Title: CHAPTER 2: Tactics to Improve Solubility. Source: Books - The Royal Society of Chemistry.
  • Title: 1,2,3,4-TETRAHYDROISOQUINOLINE CAS. Source: ChemicalBook.
  • Title: Tetrahydroquinoline - Wikipedia. Source: Wikipedia.
  • Title: Enhanced Solubility, Stability, and Transcorneal Permeability of Delta-8-Tetrahydrocannabinol in the Presence of Cyclodextrins. Source: PMC.
  • Title: 5,6,7,8-Tetrahydroquinoline. Source: PubChem.
  • Title: 1,2,3,4-Tetrahydroisoquinoline-7,8-diol. Source: PubChem.

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Technical Support Center: Optimization of Reaction Temperature for Tetrahydroquinoline Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tetrahydroquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical parameter of reaction temperature in tetrahydroquinoline ring closure reactions. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for tetrahydroquinoline ring closure, and why is it so variable?

The optimal reaction temperature for tetrahydroquinoline synthesis is not a one-size-fits-all parameter. It is highly dependent on the specific synthetic route employed. For instance, Povarov reactions, which are a common method, can be run at temperatures ranging from room temperature up to 80°C or higher, depending on the catalyst and substrates.[1][2] In contrast, palladium-catalyzed intramolecular hydroamination may require significantly higher temperatures, around 120°C, to proceed efficiently.[3]

The variability arises from several factors:

  • Reaction Mechanism: Different mechanisms have different activation energy barriers. For example, the concerted [4+2] cycloaddition of the Povarov reaction often proceeds at lower temperatures than metal-catalyzed reactions that may involve higher-energy intermediates.

  • Catalyst Activity: The choice of catalyst is crucial. Lewis acids like Cu(OTf)₂ or AlCl₃ used in the Povarov reaction can facilitate the reaction at moderate temperatures (e.g., 30-45°C).[1] Highly active catalysts may allow for lower reaction temperatures.

  • Substrate Reactivity: The electronic and steric properties of your aniline, aldehyde, and alkene (in the case of the Povarov reaction) or the amino-alkyne (for hydroamination) will influence the required temperature. Electron-rich anilines and electron-poor alkenes may react at lower temperatures.

  • Solvent Choice: The boiling point of the solvent will naturally cap the maximum achievable temperature at atmospheric pressure. Furthermore, the solvent can influence reaction rates through its polarity and ability to solvate intermediates and transition states.

Q2: My reaction yield is very low. How can I determine if the temperature is the primary issue?

Low yield is a common problem, and temperature is a key variable to investigate. Before assuming temperature is the sole culprit, it's essential to ensure other parameters are optimized. However, if you suspect temperature is the issue, here’s a logical approach to troubleshooting:

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_temp Is the reaction temperature appropriate for the chosen method? start->check_temp temp_too_low Hypothesis: Temperature is too low. Insufficient energy to overcome activation barrier. check_temp->temp_too_low No/Unsure temp_too_high Hypothesis: Temperature is too high. Potential for side reactions or product degradation. check_temp->temp_too_high Yes, but still low yield increase_temp Action: Incrementally increase temperature (e.g., in 10-20°C steps). temp_too_low->increase_temp decrease_temp Action: Decrease temperature. Consider if a more active catalyst is needed. temp_too_high->decrease_temp monitor Monitor reaction progress by TLC or LC-MS at each temperature. increase_temp->monitor decrease_temp->monitor analyze Analyze yield and purity at each temperature point. monitor->analyze end Optimal Temperature Identified analyze->end

Caption: Troubleshooting workflow for low reaction yield.

A systematic approach is to conduct a small-scale temperature screen. Set up several identical reactions and run them at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C). This will help you identify the optimal temperature for your specific substrates and conditions.[4]

Q3: I'm observing the formation of multiple byproducts. How does temperature contribute to this, and what can I do?

The formation of byproducts is often a sign that the reaction temperature is not optimized. Higher temperatures can provide enough energy to activate alternative reaction pathways, leading to a loss of selectivity.[5]

Common Temperature-Related Side Reactions:

  • Dehydrogenation/Oxidation: At elevated temperatures, the newly formed tetrahydroquinoline ring can be susceptible to oxidation, leading to the formation of the corresponding quinoline as a byproduct. This is particularly relevant if your reaction is exposed to air.

  • Polymerization: Some reactive intermediates, especially in the presence of strong acids, can polymerize at higher temperatures.

  • Side Reactions of Starting Materials: Increased temperatures can promote side reactions of your starting materials, such as the self-condensation of aldehydes.[5]

  • Thermal Decomposition: Tetrahydroquinolines themselves can be subject to thermal decomposition at very high temperatures, although they are generally quite stable.[6][7][8][9]

Strategies to Minimize Byproducts:

  • Lower the Reaction Temperature: This is the most straightforward approach. If the desired reaction has a lower activation energy than the side reactions, reducing the temperature will favor the formation of the desired product.

  • Screen Catalysts: A more active catalyst may allow you to run the reaction at a lower temperature, thus minimizing side reactions.

  • Reduce Reaction Time: Prolonged heating, even at a moderate temperature, can lead to the accumulation of byproducts. Monitor your reaction closely and stop it once the starting material is consumed.

Q4: What is the difference between kinetic and thermodynamic control in tetrahydroquinoline synthesis, and how does temperature influence it?

In some ring-closure reactions, it's possible to form different isomers or products through competing reaction pathways. This is where the concepts of kinetic and thermodynamic control become critical.[10][11][12][13][14]

  • Kinetic Product: The product that is formed the fastest, as it has the lowest activation energy. Kinetic control is typically favored at lower reaction temperatures where the reactions are irreversible.[13][14]

  • Thermodynamic Product: The most stable product, which has the lowest overall Gibbs free energy. Thermodynamic control is favored at higher temperatures where the reactions are reversible, allowing the system to reach equilibrium and favor the most stable product.[13][14]

Influence of Temperature:

  • Low Temperature: Favors the kinetic product. The reaction has enough energy to overcome the lowest activation energy barrier, but not enough to reverse and form the more stable thermodynamic product.

  • High Temperature: Favors the thermodynamic product. There is sufficient energy to overcome both activation barriers, and the reversibility of the reactions allows the product distribution to equilibrate to the most stable isomer.

G cluster_0 Reaction Coordinate Diagram cluster_1 Temperature Effect A Reactants B Transition State (Kinetic Product) A->B ΔG‡ (kinetic) D Transition State (Thermodynamic Product) A->D ΔG‡ (thermodynamic) C Kinetic Product B->C LowT Low Temperature (Kinetic Control) C->LowT E Thermodynamic Product D->E HighT High Temperature (Thermodynamic Control) E->HighT

Caption: Kinetic vs. Thermodynamic Control in Ring Closure.

If you are forming an undesired isomer, consider adjusting the reaction temperature. A lower temperature may favor the kinetic product, while a higher temperature could lead to the more stable thermodynamic product.

Troubleshooting Guides

Guide 1: Optimizing a Povarov Reaction

Problem: Low yield and formation of a quinoline byproduct in a Lewis acid-catalyzed Povarov reaction.

Parameter Observation Potential Cause Suggested Action Expected Outcome
Temperature Reaction run at 80°CHigh temperature may be promoting dehydrogenation of the tetrahydroquinoline product.Perform a temperature screen from 30°C to 70°C in 10°C increments.Identify a temperature that provides a good reaction rate without significant quinoline formation.
Catalyst Using 1 equivalent of AlCl₃Strong Lewis acid at high temperature can promote side reactions.Switch to a milder catalyst like 10 mol% Cu(OTf)₂.[1]Reduced side product formation and potentially higher yield of the desired product.
Atmosphere Reaction run open to airOxygen can facilitate the oxidation of the product to quinoline.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimized formation of the quinoline byproduct.

Experimental Protocol: Temperature Screening for Povarov Reaction

  • Set up five identical small-scale reactions in parallel reaction tubes.

  • To each tube, add the aniline, aldehyde, and catalyst in the chosen solvent.

  • Place each tube in a heating block set to a different temperature (e.g., 30°C, 40°C, 50°C, 60°C, 70°C).

  • Stir the reactions and monitor their progress by taking small aliquots for TLC or LC-MS analysis every hour.

  • After a set time (e.g., 6 hours), quench the reactions and analyze the crude product mixture by ¹H NMR or HPLC to determine the yield and the ratio of tetrahydroquinoline to quinoline.

  • Plot the yield of the desired product versus temperature to identify the optimal condition.

Guide 2: Intramolecular Hydroamination

Problem: No reaction or very slow conversion in a palladium-catalyzed intramolecular hydroamination of an amino-alkyne.

Parameter Observation Potential Cause Suggested Action Expected Outcome
Temperature Reaction run at 80°CThis type of reaction often requires higher thermal energy to proceed.[3]Increase the reaction temperature to 100-120°C.Increased reaction rate and conversion to the desired tetrahydroquinoline.
Solvent Using a low-boiling solvent like THF (boiling point ~66°C)The reaction temperature is limited by the boiling point of the solvent.Switch to a higher-boiling solvent such as toluene (boiling point ~111°C) or xylene (boiling point ~140°C).Ability to reach the necessary reaction temperature for efficient cyclization.
Catalyst/Additives Using only a palladium catalystSome hydroamination reactions require an acid co-catalyst to facilitate the cyclization.Add a catalytic amount of a carboxylic acid, such as benzoic acid.[3]Enhanced catalytic activity and improved reaction yield.

Experimental Protocol: High-Temperature Intramolecular Hydroamination

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the amino-alkyne in anhydrous toluene.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄) and the acid co-catalyst (e.g., benzoic acid).

  • Equip the flask with a reflux condenser and heat the reaction mixture to 120°C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench, and proceed with workup and purification.

References

  • Patil, N. T., Wu, H., & Yamamoto, Y. (2007). A route to 2-substituted tetrahydroquinolines via palladium-catalyzed intramolecular hydroamination of anilino-alkynes. The Journal of Organic Chemistry, 72(17), 6577–6579. [Link]

  • Scientiae Radices. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices, 2(3), 295-308. [Link]

  • El-Sayed, R., & El-Gazzar, A. R. A. (2022). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry, 15(11), 104233. [Link]

  • Archer, D. A., Booth, H., Crisp, P. C., & Parrick, J. (1963). The thermal decomposition of quaternary ammonium hydroxides. Part II. Methohydroxides derived from 1,2,3,4-tetrahydroquinolines and 1,2,3,4,4a,9,9a,10-octahydroacridines. Journal of the Chemical Society (Resumed), 330. [Link]

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Molecules, 16(12), 10457–10493. [Link]

  • Li, G., Wang, Y., & Li, Y. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 773634. [Link]

  • Yi, C.-S., & Yun, S. Y. (2005). Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes. Journal of the American Chemical Society, 127(13), 4584–4585. [Link]

  • The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. (2025). ResearchGate. [Link]

  • Thermal Stability Improvement of exo-Tetrahydrodicyclopentadiene by 1,2,3,4-Tetrahydroquinoxaline: Mechanism and Kinetics. (2025). ResearchGate. [Link]

  • A series of tetrahydroquinoline derivatives were selectively synthesized at room temperature via electrochemical hydrocyanomethylation of quinoline skeletons using acetonitrile as both a hydrogen source and a cyanomethyl precursor. (n.d.). Green Chemistry. [Link]

  • A povarov-type reaction to access tetrahydroquinolines from N-benzylhydroxylamines and alkenes in HFIP. (2024). Chemical Communications. [Link]

  • Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. (2021). Molecules, 26(5), 1369. [Link]

  • Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. [Link]

  • Thermal Stability Improvement of exo-Tetrahydrodicyclopentadiene by 1,2,3,4-Tetrahydroquinoxaline: Mechanism and Kinetics. (2013). The Journal of Physical Chemistry C, 117(7), 3461–3471. [Link]

  • A povarov-type reaction to access tetrahydroquinolines from N-benzylhydroxylamines and alkenes in HFIP. (2024). RSC Publishing. [Link]

  • Widegren, J. A., & Bruno, T. J. (2010). Thermal Decomposition of RP-2 with Stabilizing Additives. National Institute of Standards and Technology. [Link]

  • Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. (n.d.). Organic Chemistry Frontiers. [Link]

  • Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa. (n.d.). ResearchGate. [Link]

  • Synthesis of tetrahydroquinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. (n.d.). ChemistrySelect, 2(25), 7545-7549. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

  • Organocatalytic Synthesis of Tetrahydroquinolines from α,β-Unsaturated Ketones via 1,5-Hydride Transfer/Cyclization. (n.d.). kchem.org. [Link]

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. (n.d.). Der Pharma Chemica. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024). Preprints.org. [Link]

  • Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry. [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). Journal of the Brazilian Chemical Society, 28(2), 324-331. [Link]

  • A Brief Introduction to Chemical Reaction Optimization. (n.d.). ACS Publications. [Link]

  • 2.1: Baldwin's Rule for Ring Closure Reactions. (2024). Chemistry LibreTexts. [Link]

  • Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. (2020). Organic Letters, 22(19), 7549–7553. [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry, 66(21), 14495–14502. [Link]

  • Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives. (n.d.). Thieme E-Books & E-Journals. [Link]

Sources

Minimizing side products in the partial reduction of quinoline diols

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Navigating Selectivity and Minimizing Side Products in Partial Reductions

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, we understand that the selective partial reduction of complex heterocyclic systems like quinoline diols presents significant challenges. The inherent reactivity of the quinoline nucleus, combined with the electronic influence of hydroxyl groups, can lead to a variety of undesired side products.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and answers to frequently asked questions. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design and achieve higher yields of your desired, selectively reduced products.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives and challenges in the partial reduction of quinoline diols?

The primary objective is to achieve selective reduction of the nitrogen-containing (pyridine) ring of the quinoline diol to either a dihydroquinoline (DHQ) or a tetrahydroquinoline (THQ) derivative, without affecting the carbocyclic (benzene) ring. The main challenges are controlling:

  • Chemoselectivity: Reducing the pyridine ring while preserving the benzene ring and any other sensitive functional groups on the molecule (e.g., halogens, ketones, esters).[1][2]

  • Regioselectivity: For dihydroquinolines, controlling the formation of 1,2-DHQ versus the often more thermodynamically stable 1,4-DHQ.

  • Over-reduction: Preventing the subsequent reduction of the desired partially hydrogenated product to a fully saturated decahydroquinoline.[3]

Q2: What are the most common side products in quinoline diol reductions and why do they form?

The most common side products stem from a lack of reaction control:

  • Tetrahydroquinolines (THQs): These form when the intended goal is a dihydroquinoline. The initial DHQ product is often more reactive than the starting quinoline, leading to rapid subsequent reduction.[4]

  • Over-reduced Species (Decahydroquinolines): These arise from harsh reaction conditions (e.g., high H₂ pressure, highly active catalysts like Rhodium or Platinum group metals) that reduce both the pyridine and benzene rings.[1][5]

  • Products of Functional Group Reduction: Powerful, unselective reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce the quinoline ring but also other groups like esters, nitriles, or ketones present on the scaffold.[6][7]

  • Tar and Polymeric Materials: Highly acidic or high-temperature conditions, sometimes seen in classical methods, can cause the starting material or products to degrade.[8]

The formation of these byproducts is often a battle between kinetic and thermodynamic control. While a 1,2-reduction might be kinetically favored under certain catalytic conditions, over-reduction to the more stable THQ is often the thermodynamic outcome.

Q3: How do I select the appropriate reducing agent and catalyst system?

The choice is dictated by your target product (DHQ vs. THQ) and the functional groups present on your quinoline diol. Transfer hydrogenation and metal-free systems often provide the highest degree of selectivity.

Reducing System Typical Product Selectivity & Functional Group Tolerance Conditions Reference(s)
H₃N·BH₃ / Cobalt Catalyst 1,2-Dihydroquinoline (1,2-DHQ)Excellent chemo- and regioselectivity. Tolerates a wide range of functional groups. Precise control prevents over-reduction.Mild (Room Temp)[4][9]
H₃N·BH₃ / Dinuclear Al Catalyst 1,2-Dihydroquinoline (1,2-DHQ)High selectivity for 1,2-reduction, leveraging bimetallic cooperation.Mild[3]
H₂ / Au-TiO₂ Catalyst 1,2,3,4-Tetrahydroquinoline (THQ)Excellent chemoselectivity. Preserves halogens, ketones, and olefins.Mild (25-100 °C)[1]
Hantzsch Ester / Boric or Boronic Acid 1,2,3,4-Tetrahydroquinoline (THQ)Metal-free system with good functional group tolerance.Mild[10][11]
Hydrosilanes / B(C₆F₅)₃ Catalyst 1,2,3,4-Tetrahydroquinoline (THQ)Metal-free system. Mechanism involves 1,4-addition followed by hydrogenation.Moderate Temp[12]
LiAlH₄ or NaBH₄ Varies (often over-reduction)Generally poor selectivity for partial reduction of the quinoline ring. LiAlH₄ is extremely powerful and will reduce most functional groups.[7][13] NaBH₄ is often too mild to reduce the aromatic ring.[6]Varies[6][7][13]
Q4: How do the hydroxyl groups on the quinoline ring affect the reduction?

The hydroxyl groups are strong electron-donating groups, which can influence the reactivity of the quinoline system.

  • Electronic Effects: They increase the electron density of the aromatic rings, which can sometimes make reduction more difficult compared to unsubstituted quinolines.

  • Directing Effects: The position of the -OH groups can influence the regioselectivity of the reduction by sterically blocking catalyst approach or through electronic guidance.

  • Acidity: The phenolic protons can react with strong hydride reagents like LiAlH₄, consuming the reagent and complicating the reaction. In transfer hydrogenation systems, they may participate in proton transfer steps of the catalytic cycle.

Troubleshooting Guide

This guide addresses specific issues encountered during experiments, providing insights into the causes and offering validated solutions.

Problem 1: Over-reduction to Tetrahydroquinoline (THQ) when Dihydroquinoline (DHQ) is the Target
  • Observation: TLC or LC-MS analysis shows complete consumption of starting material, but the main product is the fully reduced THQ, with little to no desired DHQ.

  • Primary Cause: The intermediate DHQ is more susceptible to reduction under the reaction conditions than the starting quinoline. This is a classic problem of chemoselectivity between the product and starting material.

  • Solutions:

    • Switch to a Highly Selective Catalyst System: The most effective solution is to change your methodology. A cobalt-amido cooperative catalyst with ammonia borane (H₃N·BH₃) is specifically designed to halt the reduction at the 1,2-DHQ stage through a precise dihydrogen transfer mechanism.[4][9] Similarly, dinuclear aluminum complexes show excellent selectivity for 1,2-reduction.[3]

    • Strict Stoichiometric Control: If using a less selective reagent, use precisely 1.0-1.1 equivalents of the hydride source (e.g., H₃N·BH₃). This can starve the reaction after the initial reduction, but may result in incomplete conversion.

    • Lower Temperature: Reducing the reaction temperature can sometimes slow the second reduction step more than the first, allowing for the isolation of the DHQ.

    • Monitor Reaction Closely: Run time-course experiments, taking aliquots every 15-30 minutes and quenching immediately for analysis. Stop the reaction at the point of maximum DHQ concentration before it is consumed.

Problem 2: Unwanted Reduction of Other Functional Groups
  • Observation: The quinoline ring is successfully reduced, but other sensitive groups (halogens, ketones, esters, nitriles) are also partially or fully reduced.

  • Primary Cause: The reducing system lacks chemoselectivity. Powerful hydride donors like LiAlH₄ are known for this behavior.[7]

  • Solutions:

    • Employ a Chemoselective Hydrogenation Catalyst: Supported gold nanoparticles (Au/TiO₂) are exceptionally effective at hydrogenating the quinoline ring to a THQ while leaving ketones, olefins, and even sensitive halogens untouched.[1]

    • Utilize Transfer Hydrogenation: Systems like boric acid with Hantzsch ester are well-documented for their tolerance of reducible functional groups on the N-heteroarene moiety.[11]

    • Explore Photochemical Methods: Photochemical reduction using γ-terpinene has been shown to be highly chemoselective, leaving halogens and alkenes intact.[2]

    • Protecting Groups: As a last resort, consider protecting the sensitive functional group (e.g., converting a ketone to a ketal) before the reduction and deprotecting it afterward.

Problem 3: Low or No Conversion of Starting Material
  • Observation: TLC or LC-MS shows a majority of unreacted quinoline diol even after extended reaction times.

  • Primary Cause: The chosen reducing system is not powerful enough, the catalyst has been deactivated, or there are solubility issues.

  • Solutions:

    • Check Catalyst Activity: If using a heterogeneous catalyst (e.g., Au/TiO₂, Pd/C), ensure it is fresh and has not been poisoned. Quinoline derivatives themselves can sometimes act as catalyst poisons for traditional PGM catalysts.[1] If using a homogeneous catalyst, ensure it was prepared correctly under an inert atmosphere if required.

    • Increase Temperature: Gently increasing the reaction temperature in 10-15 °C increments can significantly improve reaction rates.[14]

    • Change Solvent: Poor solubility of the quinoline diol can starve the catalyst. Switch to a more suitable solvent (e.g., from THF to a more polar solvent like DMF or NMP for homogeneous catalysis, or ensuring good suspension for heterogeneous systems).[14]

    • Select a More Potent System: If a mild system like NaBH₄ or certain transfer hydrogenation systems are ineffective, consider moving to a more robust catalyst or a different class of reductants, such as hydrosilanes with a B(C₆F₅)₃ catalyst.[12]

Logical Troubleshooting Workflow

A systematic approach is crucial for efficiently solving experimental issues. The following decision tree illustrates a logical workflow for troubleshooting common problems in partial reduction reactions.

G start Unsatisfactory Reaction Outcome p1 Problem ID: Mixture of Products start->p1 p2 Problem ID: Low Conversion start->p2 p3 Problem ID: Product Degradation / Tar start->p3 a1 Analysis: Identify side products (LC-MS, NMR). Is it over-reduction (THQ/Deca-HQ)? Is it a regioisomer (1,4-DHQ)? Is it functional group reduction? p1->a1 a2 Analysis: Check catalyst activity (fresh batch?). Verify reagent purity/activity. Assess substrate solubility in solvent. p2->a2 a3 Analysis: Are conditions too harsh? (High temp, strong acid/base) p3->a3 s1a Solution (Over-reduction): Switch to DHQ-selective catalyst (e.g., Co/H₃N·BH₃). Reduce reagent stoichiometry & temperature. a1->s1a Over-reduced s1b Solution (Regioisomer): Use regioselective catalyst (e.g., Cu-pincer for 1,2-DHQ). a1->s1b Wrong Isomer s1c Solution (Func. Group): Use chemoselective catalyst (e.g., Au/TiO₂). Consider protecting groups. a1->s1c Other Groups Reduced s2a Solution: Use fresh/more active catalyst. Increase reaction temperature. Change to a better solvent. a2->s2a s3a Solution: Lower reaction temperature. Use milder, neutral catalyst system. a3->s3a

Caption: A troubleshooting decision tree for quinoline diol partial reduction.

Experimental Protocol: Selective Synthesis of a 1,2-Dihydroquinoline Diol

This protocol is adapted from leading literature on cobalt-catalyzed partial transfer hydrogenation, which offers exceptional control to prevent over-reduction.[4][9]

Objective: To selectively reduce a substituted quinoline diol to its corresponding 1,2-dihydroquinoline diol using ammonia borane.

Materials:

  • Substituted Quinoline Diol (1.0 eq)

  • Cobalt(II) Catalyst (e.g., [Co(pydc)(H₂O)₂]n or similar pre-catalyst, 0.5 mol%)

  • Ammonia Borane (H₃N·BH₃) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, nitrogen/argon line)

Procedure:

  • Reaction Setup: In a fume hood, bake-dry a Schlenk flask and allow it to cool to room temperature under a stream of nitrogen or argon.

  • Reagent Addition: To the flask, add the quinoline diol (e.g., 0.5 mmol, 1.0 eq), the cobalt pre-catalyst (0.0025 mmol, 0.5 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen/argon three times to ensure an inert atmosphere.

  • Solvent and Reagent: Add anhydrous THF (e.g., 2 mL) via syringe. Stir the mixture until the solids are dissolved or well-suspended. Add the ammonia borane (0.55 mmol, 1.1 eq) in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitoring (Self-Validation):

    • After 1 hour, carefully take a small aliquot from the reaction mixture using a nitrogen-purged syringe.

    • Quench the aliquot by adding it to a vial containing a small amount of water and ethyl acetate.

    • Analyze the organic layer by TLC or LC-MS to check for the formation of the product and consumption of the starting material.

    • Continue to monitor every 2-4 hours. The reaction is typically complete within 20 hours. The key validation is the appearance of a single major product spot/peak corresponding to the DHQ, with minimal to no formation of a more nonpolar (on silica) THQ byproduct.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding water (5 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure 1,2-dihydroquinoline diol.

Reaction Pathway Visualization

The following diagram illustrates the desired reaction pathway and potential side reactions that this protocol is designed to avoid.

reaction_pathway start Quinoline Diol (Starting Material) reagents Co-catalyst H₃N·BH₃, THF, RT start->reagents side2 Side Product: Formation of 1,4-Dihydroquinoline Diol start->side2 Undesired 1,4-Reduction product Desired Product: 1,2-Dihydroquinoline Diol reagents->product Selective 1,2-Reduction (Kinetic Control) side1 Side Product: Over-reduction to 1,2,3,4-Tetrahydroquinoline Diol product->side1 Undesired Over-reduction

Caption: Desired reaction pathway versus potential undesired side products.

References

  • Copper-Catalyzed Selective 1,2-Reduction of Quinolines.
  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts.Journal of the American Chemical Society, 2012.
  • Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes.Synlett, 2017.
  • Simple s-block metal hydrides for selective hydrogen
  • Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species.PMC.
  • Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis.
  • Core-Shell Nano-Cobalt Catalyzed Chemoselective Reduction of N-Heteroarenes with Ammonia Borane.
  • Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework.Catalysis Science & Technology (RSC Publishing).
  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.Organic Letters, 2021.
  • Photochemical Reduction of Quinolines with γ-Terpinene.PMC - NIH.
  • Reduction of quinolines to 1,2,3,4-tetrahydroquinolines with hydrosilane/ethanol catalyzed by TiO2-supported gold nanoparticles under solvent free conditions.
  • Boric acid catalyzed chemoselective reduction of quinolines.
  • Troubleshooting low yield in Friedländer synthesis of quinolines.Benchchem.
  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis.Benchchem.
  • Chemoselective reduction of quinoline over Rh–C60 nanoc
  • Hydride Reducing Agent Definition.Fiveable.
  • Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative c
  • Lithium Aluminum Hydride (LiAlH4)
  • Chem 115 - Reduction.Andrew G Myers Research Group, Harvard University.

Sources

Technical Support Center: Regioselective Hydroxylation of Tetrahydroquinolines (THQs)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing regioselectivity challenges in tetrahydroquinoline hydroxylation Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Synthesis Support Module. You are currently accessing the specialized guide for optimizing the oxidation of 1,2,3,4-tetrahydroquinoline (THQ) scaffolds. This interface is designed to troubleshoot the specific regioselectivity conflicts between the benzylic (C4),


-amino (C2), and aromatic (C5–C8) positions.

Module 1: Strategic Decision Making (Catalyst Selection)

Q: I need to hydroxylate a THQ substrate. How do I determine the correct catalytic route based on my target position?

A: The regioselectivity in THQs is governed by the competition between Bond Dissociation Energy (BDE) and directing group effects. You must select your catalyst based on the electronic and steric environment of your specific target.[1]

Use the following logic gate to select your methodology:

THQ_Regioselectivity_Logic Start Target Position? C4 C4 (Benzylic) Start->C4 C8 C8 (Ortho to NH) Start->C8 C5_C7 C5, C6, C7 (Remote) Start->C5_C7 Radical Strategy: Radical Abstraction (Weakest C-H bond ~85 kcal/mol) C4->Radical Chelation Strategy: Chelation Assistance (Requires Directing Group) C8->Chelation Remote_Sol Strategy: Directed Evolution or Electrophilic Subst. C5_C7->Remote_Sol Bio_C4 Biocatalysis: Cunninghamella elegans (Fungal P450s) Radical->Bio_C4 Chem_C4 Chemical: Photoredox (Eosin Y) or DDQ/CAN (Risk: Aromatization) Radical->Chem_C4 Ru_Cat Ru(II) Catalysis (e.g., [RuCl2(p-cymene)]2) Requires N-Pyrimidyl/Amide DG Chelation->Ru_Cat Engineered_P450 Engineered P450 BM3 (Iterative Saturation Mutagenesis) Remote_Sol->Engineered_P450

Figure 1: Decision matrix for selecting catalytic routes based on target regiochemistry. C4 is kinetically favored by radical mechanisms, while C8 requires thermodynamic chelation control.

Module 2: Troubleshooting Chemical Catalysis (C-H Activation)

Q: I am attempting C8-hydroxylation using a Ruthenium catalyst, but I am observing low yields and C4-oxidation byproducts. What is the cause?

A: This is a classic "Directing Group (DG) Failure." The C8 position is sterically hindered and electronically less activated than the C4 benzylic position. For Ru(II) catalysis to work, the formation of the five-membered ruthenacycle intermediate must be faster than the background radical oxidation of C4.

Diagnostic Checklist:

  • Check your DG: Are you using a monodentate N-protecting group (e.g., Acetyl)? These are often insufficient. Switch to a bidentate directing group like N-pyrimidyl or N-pivaloyl , which stabilizes the Ru-complex.

  • Oxidant Choice: Avoid radical-generating oxidants like simple peroxides if possible. Use K2S2O8 (Potassium persulfate) in trifluoroacetic acid (TFA)/TFAA mixtures, which facilitates the electrophilic metallation pathway over radical abstraction.

  • Temperature: C8-activation often requires elevated temperatures (80–100 °C) to overcome the activation energy of the C-H insertion.

Q: How do I prevent "Over-Oxidation" (Aromatization) when targeting the C4 alcohol?

A: The conversion of 4-hydroxy-THQ to Quinoline (aromatization) is thermodynamically driven. To stop at the alcohol:

  • Avoid MnO2 or DDQ: These reagents are specifically used for dehydrogenation to quinolines.

  • Use Photoredox Catalysis: Employ Eosin Y (1 mol%) with O2 and Triethylamine. The mild radical generation abstracts the benzylic hydrogen but the conditions are often insufficient to drive full aromatization if the reaction time is controlled.

  • Biocatalytic Route: Fungal hydroxylation (see Module 3) rarely leads to aromatization because the enzyme active site releases the alcohol product before further oxidation occurs.

Module 3: Biocatalytic Solutions & Protocols

Q: Can I use whole-cell biocatalysis to achieve enantioselective C4-hydroxylation?

A: Yes. The fungus Cunninghamella elegans is the industry standard for this transformation. It mimics mammalian Phase I metabolism and exhibits high regio-preference for the benzylic (C4) position due to the accessibility of this bond to the heme-iron center of its P450 enzymes.

Protocol: C. elegans Mediated C4-Hydroxylation

  • Strain: Cunninghamella elegans (ATCC 9245).

  • Mechanism: Radical rebound mechanism via Compound I (FeO3+).

  • Selectivity: Typically >90% C4-selectivity; often produces the (4R)-enantiomer.

StepActionCritical Parameter
1. Culture Grow C. elegans in Sabouraud dextrose broth.28°C, 150 rpm, 48h (Log phase).
2. Dosing Add THQ substrate dissolved in Ethanol (1% v/v final).Concentration < 0.5 mg/mL to avoid toxicity.
3. Incubation Incubate for 72–96 hours.Monitor pH (keep ~5.0–6.0).
4. Extraction Extract broth with Ethyl Acetate.Avoid acid workup (prevents dehydration).

Q: My substrate is suffering from N-oxidation during biocatalysis. How do I suppress this?

A: N-oxidation is a common side reaction mediated by Flavin-containing Monooxygenases (FMOs) or non-specific P450 activity.

  • Solution 1 (Chemical Modification): N-acylate or N-alkylate your substrate before fermentation. The lone pair on the nitrogen is the nucleophile; tying it up in an amide bond (e.g., N-acetyl THQ) shuts down N-oxidation completely.

  • Solution 2 (pH Control): If the amine must be free, lower the pH of the fermentation slightly (pH 5.0). Protonation of the nitrogen (

    
     of THQ is ~5) reduces its nucleophilicity, making it a poorer substrate for N-oxidation while leaving the C4-H bond available for P450 attack.
    

Module 4: Mechanistic Visualization

Q: What is the mechanistic difference between the Ru-catalyzed C8 route and the Radical C4 route?

A: The divergence lies in the metal-carbon interaction. The Ru-pathway relies on a stable metallacycle (coordinate covalent bond), while the Radical pathway relies on homolytic bond cleavage.

Reaction_Mechanism Substrate N-Pyrimidyl-THQ Ru_Complex Ru(II) Coordination Substrate->Ru_Complex Directing Group Radical_Init Radical Initiator (e.g., OH• or SET) Substrate->Radical_Init H-Abstraction Metallacycle 5-Membered Ruthenacycle Ru_Complex->Metallacycle C-H Activation C8_Product C8-Hydroxylated Product Metallacycle->C8_Product Ox. Insertion Benzylic_Rad C4-Benzylic Radical (Stabilized by conjugation) Radical_Init->Benzylic_Rad Low BDE C4_Product C4-Alcohol (or Quinoline if -2H) Benzylic_Rad->C4_Product Radical Rebound

Figure 2: Mechanistic divergence. The upper path (Red) shows the chelation-controlled C8 activation. The lower path (Blue) shows the electronic-controlled C4 oxidation.

Module 5: Quantitative Comparison of Methods

Q: Which method offers the best balance of yield and selectivity?

A: Refer to the comparative data below. Note that "Remote" (C5-C7) functionalization remains the most challenging and often requires custom engineered enzymes.

MethodTarget SitePrimary CatalystTypical YieldSelectivity (Regio)Key Limitation
Ru-Catalyzed C8

60–85%>95% (C8 vs C4)Requires N-directing group removal step.
Fungal (Whole Cell) C4 C. elegans30–65%~90% (C4 vs others)Long reaction times (days); Scale-up is volume-limited.
Photoredox C4 Eosin Y /

70–85%ModerateRisk of over-oxidation to ketone/quinoline.
Organolithium C4 s-BuLi / TPPA50–70%High (C4)Requires cryogenic conditions (-78°C); Moisture sensitive.

References

  • Ru(II)-Catalyzed Regioselective C-8 Hydroxylation: Title: Ru(II)-catalyzed chelation-assisted highly regioselective C8-hydroxylation of 1,2,3,4-tetrahydroquinolines.[2] Source: PubMed / NIH (2018). URL:[Link]

  • Biocatalytic Hydroxylation (Cunninghamella): Title: Microbiological transformations of acyl derivatives of indoline and 1,2,3,4-tetrahydroquinoline with the fungus Cunninghamella elegans.[3] Source: Journal of the Chemical Society, Perkin Transactions (RSC). URL:[Link][4]

  • P450 Regioselectivity Mechanisms: Title: Dynamics underlying hydroxylation selectivity of cytochrome P450cam.[5] Source: PubMed Central (PMC). URL:[Link]

  • C4-Selective Deprotonation (Organolithium): Title: Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines. Source: ChemRxiv (2024).[6] URL:[Link][7][8]

  • Benzylic Oxidation to Lactams (CAN): Title: Efficient and scalable synthesis of 3,4-dihydroisoquinolin-1(2H)-ones by benzylic oxidation.[9] Source: Organic & Biomolecular Chemistry (2024).[9] URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1,2,3,4-Tetrahydroquinoline-3,8-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2,3,4-Tetrahydroquinoline-3,8-diol. Designed for researchers and drug development professionals, this document moves beyond simple data reporting to explain the structural rationale behind the spectral features. We will compare the expected spectral data of the title compound with its parent analogue, 1,2,3,4-tetrahydroquinoline, to provide a clear understanding of how substituent effects manifest in NMR spectroscopy.

Introduction: The Structural Significance of Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of hydroxyl groups, as in this compound, can significantly alter the molecule's electronic properties, polarity, and potential for hydrogen bonding, thereby influencing its pharmacological profile. Elucidating the precise structure and substitution pattern is a critical step in the development of novel therapeutics. NMR spectroscopy stands as the most powerful technique for the unambiguous structural assignment of such organic molecules in solution.

This guide will leverage foundational NMR principles and comparative spectral data to build a comprehensive portrait of the ¹H and ¹³C NMR spectra for this compound.

Molecular Structure and Atom Numbering

A prerequisite for any spectral analysis is a clear and consistent atom numbering system. The structure of this compound is presented below with the standard IUPAC numbering convention that will be used for all subsequent spectral assignments.

G start Prepared NMR Sample proton ¹H NMR Acquisition (Standard 1D) start->proton carbon ¹³C{¹H} NMR Acquisition (Proton Decoupled) proton->carbon d2o D₂O Exchange (Confirms OH/NH Protons) proton->d2o Parallel Validation cosy 2D COSY (¹H-¹H Correlation) proton->cosy hsqc 2D HSQC (¹H-¹³C One-Bond Correlation) proton->hsqc dept DEPT-135 (Differentiates CH/CH₃ from CH₂) carbon->dept carbon->cosy carbon->hsqc dept->hsqc end Complete Structural Assignment d2o->end cosy->end hsqc->end

Caption: Recommended NMR experimental workflow for structural elucidation.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon.

  • DEPT-135: This experiment is crucial for differentiating carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are absent.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, invaluable for tracing the connectivity of the aliphatic and aromatic spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing definitive C-H assignments.

By following this workflow, every assignment can be cross-validated, ensuring a high degree of confidence in the final structure.

References

  • Simulation of NMR chemical shifts in heterocycles: a method evaluation. Journal of Molecular Modeling. Available at: [Link]

  • 1,2,3,4-TETRAHYDROQUINOLINES. LOCKSS. Available at: [Link]

  • Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. The Royal Society of Chemistry. Available at: [Link]

  • 1,2,3,4-Tetrahydroquinoline. PubChem. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. Available at: [Link]

  • 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. ResearchGate. Available at: [Link]

  • Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. The Royal Society of Chemistry. Available at: [Link]

  • ¹H and ¹³C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Available at: [Link]

  • What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Chemistry Stack Exchange. Available at: [Link]

  • ¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]

  • Hydroxyl Groups in NMR. Reddit. Available at: [Link]

  • Chemical shifts. University of Regensburg. Available at: [Link]

  • Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

Sources

Navigating the Labyrinth of Mass Spectrometry: A Comparative Guide to the Fragmentation Patterns of Tetrahydroquinoline-3,8-diol

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, understanding the intricate dance of molecules within a mass spectrometer is paramount. This guide provides an in-depth, technically-grounded exploration of the mass spectrometry fragmentation patterns of tetrahydroquinoline-3,8-diol, a scaffold of increasing interest in medicinal chemistry. Moving beyond a mere recitation of data, we will dissect the "why" behind the fragmentation, offering a comparative analysis with related structures to empower you in your analytical endeavors.

The structural elucidation of novel compounds is a cornerstone of chemical research and drug discovery. Mass spectrometry stands as a powerful and indispensable tool in this pursuit, providing not only the molecular weight of a compound but also a unique fingerprint in the form of its fragmentation pattern. Tetrahydroquinoline-3,8-diol, with its fused heterocyclic system and hydroxyl functionalities, presents a fascinating case study in fragmentation behavior. This guide will illuminate the key fragmentation pathways of this molecule, offering insights that are translatable to a broader range of related structures.

The Foundation: Predicting Fragmentation of Tetrahydroquinoline-3,8-diol

The fragmentation of tetrahydroquinoline-3,8-diol under mass spectrometric conditions, particularly with a hard ionization technique like Electron Ionization (EI), is governed by the inherent stability of the resulting fragment ions. The structure of the parent molecule, a bicyclic system with a hydroxylated aromatic ring and a saturated heterocyclic ring, dictates the primary cleavage points.

The molecular ion (M+•) of tetrahydroquinoline-3,8-diol will be the starting point for a cascade of fragmentation events. The presence of the nitrogen atom and the hydroxyl groups will significantly influence the fragmentation pathways.

Here are the predicted major fragmentation pathways:

  • α-Cleavage: The saturated nitrogen-containing ring is prone to α-cleavage, a common fragmentation mechanism for amines. This involves the cleavage of the C-C bond adjacent to the nitrogen atom. For tetrahydroquinoline-3,8-diol, this can lead to the loss of a hydrogen radical (H•) from the C4 position, resulting in a stable iminium ion.

  • Retro-Diels-Alder (RDA) Reaction: The partially saturated heterocyclic ring can undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring and the formation of a diene and a dienophile. This is a characteristic fragmentation for cyclic systems.

  • Loss of Water: The presence of two hydroxyl groups makes the loss of one or two water molecules (H₂O) a highly probable fragmentation pathway, especially under thermal conditions in the ion source. This would result in fragment ions at M-18 and M-36.

  • Aromatic Ring Fragmentation: The quinoline ring system itself is known to fragment via the loss of hydrogen cyanide (HCN)[1]. This pathway may be observed in the fragmentation of the diol, particularly after initial fragmentation of the saturated ring. The resulting aromatic fragment ions can further decompose by losing C₂H₂[1].

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the saturated ring (benzylic cleavage) can also occur, leading to the formation of a stable benzylic cation.

The interplay of these fragmentation pathways will generate a unique mass spectrum that can be used to identify and characterize tetrahydroquinoline-3,8-diol.

A Comparative Lens: Fragmentation of Related Structures

To truly appreciate the nuances of tetrahydroquinoline-3,8-diol's fragmentation, a comparison with related structures is invaluable.

Tetrahydroquinoline vs. Tetrahydroquinoline-3,8-diol

The mass spectra of 1,2,3,4-tetrahydroquinoline are characterized by fragment ions at M-1, M-15, and M-16[2]. The M-1 peak is a result of the loss of a hydrogen atom, while the M-15 and M-16 peaks arise from more complex rearrangements and cleavages within the saturated ring[2]. In contrast, the spectrum of tetrahydroquinoline-3,8-diol is expected to be more complex due to the additional fragmentation pathways introduced by the hydroxyl groups, such as the prominent loss of water.

Quinoline vs. Tetrahydroquinoline-3,8-diol

Quinoline, being a fully aromatic system, exhibits a more stable molecular ion and its primary fragmentation is the loss of HCN[1]. The fragmentation of tetrahydroquinoline-3,8-diol will be dominated by cleavages in the more labile saturated ring, making its spectrum significantly different from that of quinoline. The presence of the hydroxyl groups will further differentiate their fragmentation patterns.

Hydroxyquinolines vs. Tetrahydroquinoline-3,8-diol

The mass spectra of monohydroxyquinolines show that the position of the hydroxyl group influences the fragmentation pattern[3]. While they all exhibit the loss of CO, the relative intensities of the fragment ions vary. For tetrahydroquinoline-3,8-diol, the hydroxyl groups on the aromatic ring will likely direct fragmentation in a similar manner, but the initial fragmentation of the saturated ring will be the dominant feature.

CompoundKey Fragmentation PathwaysReference
Tetrahydroquinoline M-1 (loss of H), M-15, M-16[2]
Quinoline Loss of HCN, loss of C₂H₂[1]
Monohydroxyquinolines Loss of CO[3]
Tetrahydroquinoline-3,8-diol α-cleavage, retro-Diels-Alder, loss of H₂O, loss of HCNPredicted

Experimental Protocol: Acquiring High-Quality Mass Spectra

To obtain reliable and reproducible fragmentation data for tetrahydroquinoline-3,8-diol, a standardized experimental protocol is essential.

Sample Preparation
  • Dissolution: Dissolve a small amount (approximately 1 mg) of tetrahydroquinoline-3,8-diol in a suitable volatile solvent such as methanol or acetonitrile.

  • Dilution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

Mass Spectrometry Analysis
  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source or a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • GC-MS (EI) Parameters:

    • Injector Temperature: 250 °C

    • GC Column: A non-polar column such as a DB-5ms.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV[4][5]

    • Mass Range: m/z 40-500

  • LC-MS/MS (ESI) Parameters:

    • LC Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Collision-Induced Dissociation (CID): For MS/MS experiments, select the protonated molecule [M+H]⁺ as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation[6].

Visualizing Fragmentation: Pathways and Workflows

To further clarify the fragmentation processes and the experimental workflow, the following diagrams are provided.

Fragmentation_Pathway M [Tetrahydroquinoline-3,8-diol] M+• F1 [M-H]+ M->F1 α-cleavage F2 [M-H₂O]+• M->F2 Loss of Water F4 RDA Fragments M->F4 Retro-Diels-Alder F5 [M-HCN]+• M->F5 Aromatic Ring Fragmentation F3 [M-2H₂O]+• F2->F3 Loss of Water

Caption: Predicted major fragmentation pathways of tetrahydroquinoline-3,8-diol.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Dissolution Dissolution in Solvent Dilution Dilution to Working Concentration Dissolution->Dilution Injection Sample Injection (GC or LC) Dilution->Injection Ionization Ionization (EI or ESI) Injection->Ionization Fragmentation Fragmentation (in-source or CID) Ionization->Fragmentation Detection Mass Analysis and Detection Fragmentation->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Interpretation Fragmentation Pattern Interpretation Spectrum->Interpretation Comparison Comparison with Reference Spectra Interpretation->Comparison

Caption: General experimental workflow for mass spectrometric analysis.

Conclusion

The mass spectrometry fragmentation of tetrahydroquinoline-3,8-diol is a multifaceted process governed by the interplay of its structural features. By understanding the fundamental principles of fragmentation and drawing comparisons with related compounds, researchers can confidently interpret the resulting mass spectra. The experimental protocols and visual aids provided in this guide serve as a practical resource for obtaining and analyzing high-quality data. As the exploration of novel chemical entities continues to advance, a deep understanding of their mass spectrometric behavior will remain an invaluable asset in the arsenal of the modern scientist.

References

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(5), 335-339.
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • Gergely, A., Jekő, J., & Juhász, L. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1547-1554.
  • ResearchGate. (n.d.). MASS spectrum of quinoline (Q) derivative. Retrieved from [Link]

  • Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Li, W., et al. (2021). Understanding of TEMPO-electrocatalyzed acceptorless dehydrogenation of tetrahydroquinoline by in situ extractive electrospray ionization mass spectrometry.
  • MacLean, D. B., & Clugston, D. M. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(8), 1499-1505.
  • ResearchGate. (n.d.). Collision-induced dissociation of protonated quinoline generates an... Retrieved from [Link]

  • Barrow, A. S., et al. (2018). Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection.
  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling.
  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • ResearchGate. (n.d.). General collision‐induced dissociation fragmentation pathways of protonated 4k. Retrieved from [Link]

  • Royal Society of Chemistry. (2019).
  • CORE. (n.d.). COMMUNICATION Partially Saturated Bicyclic Heteroaromatics as an sp3-enriched Fragment Collection. Retrieved from [Link]

  • LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

  • Abdel-Megeed, M. F., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Chemical and Pharmaceutical Research, 6(5), 1039-1047.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • MDPI. (2024).
  • Vrije Universiteit Amsterdam Research Portal. (2023).
  • ResearchGate. (n.d.). Scheme 2. General MS/MS fragmentation pathways of (A) tetrahydroprotoberberine-, (B) protopine-, and (C) benzyliosquinoline-type alkaloids. Retrieved from [Link]

  • SciSpace. (n.d.).
  • YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

Sources

A Comparative Analysis of Antioxidant Potency: 1,2,3,4-Tetrahydroquinoline-3,8-diol vs. Trolox

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Potent Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of disease states, including neurodegenerative disorders, cancer, and cardiovascular disease. This has spurred intensive research into the discovery and development of novel antioxidant compounds.

In the landscape of antioxidant research, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) serves as the gold standard. A water-soluble analog of vitamin E, Trolox is routinely used as a positive control and reference standard in various antioxidant capacity assays due to its potent, consistent, and well-characterized radical-scavenging activity.[1][2] Its mechanism hinges on the hydrogen-donating capability of the hydroxyl group on its chromanol ring, which effectively neutralizes a wide range of free radicals.[3]

This guide focuses on the theoretical and potential antioxidant potency of 1,2,3,4-Tetrahydroquinoline-3,8-diol , a dihydroxy-substituted THQ, in comparison to the established benchmark, Trolox. While direct, head-to-head experimental data for this specific diol is limited in publicly accessible literature, we can infer its potential based on the well-established structure-activity relationships of related phenolic and THQ compounds. The presence of two hydroxyl groups, particularly the 8-OH group ortho to the NH moiety, suggests a strong potential for potent antioxidant action through multiple radical-quenching mechanisms.

Understanding Antioxidant Potency: Key Assay Methodologies

The antioxidant capacity of a compound is not an intrinsic constant but is dependent on the specific oxidant and the reaction mechanism involved. Therefore, a battery of tests employing different mechanisms is necessary for a comprehensive evaluation. The most common assays rely on two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Based on the SET mechanism, this assay uses a stable free radical, DPPH•, which has a deep violet color. When an antioxidant donates an electron to DPPH•, it is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow. The degree of discoloration is proportional to the antioxidant's scavenging capacity.[8]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This is another SET-based assay. The ABTS radical cation (ABTS•+) is generated by oxidizing ABTS with potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS. This assay is versatile and can be used for both hydrophilic and lipophilic compounds.[9][10]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay operates via a HAT mechanism, which is considered more biologically relevant for chain-breaking antioxidants. It measures the ability of an antioxidant to protect a fluorescent probe (like fluorescein) from oxidative degradation by peroxyl radicals. The antioxidant quenches the peroxyl radicals by donating a hydrogen atom, thus preserving the fluorescence signal. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Structure-Activity Relationship: The Chemical Basis of Antioxidant Potency

The antioxidant activity of both Trolox and hydroxylated THQs is intrinsically linked to their chemical structures.

  • Trolox: The key to Trolox's potency is the hydroxyl group on the chromanol ring. The methyl groups on the ring enhance its stability and hydrogen-donating ability. Upon donating a hydrogen atom, it forms a relatively stable phenoxyl radical that does not propagate the radical chain reaction.[3]

  • This compound: The antioxidant potential of this molecule is predicted to be high due to several structural features:

    • Phenolic Hydroxyl Group (8-OH): This group can readily donate a hydrogen atom to a free radical, a primary mechanism for phenolic antioxidants.

    • Ortho-Position Synergy: The 8-OH group is ortho to the secondary amine (NH). This spatial arrangement is known to significantly enhance antioxidant activity in THQs, likely through the formation of a stable intramolecular hydrogen bond in the resulting radical, which increases its stability.[6]

    • Secondary Amine (N-H): The hydrogen on the nitrogen atom is also available for donation to radicals, contributing to the overall antioxidant capacity.[5]

    • Second Hydroxyl Group (3-OH): The additional hydroxyl group on the saturated portion of the ring system further increases the hydrogen-donating capacity of the molecule.

The presence of multiple hydroxyl groups generally correlates with increased antioxidant activity.[11] Therefore, a di-hydroxylated THQ, particularly with the ortho-amino phenol motif, is structurally primed to be a highly effective radical scavenger.

Comparative Data Summary

Compound / Derivative Class Assay Result (IC50 / EC50) Reference Compound Reference Result Source
N-propargyl-toluidine derivatives (THQs)ABTS< 10 µg/mLAscorbic Acid35 µg/mL[4]
Various THQ derivativesDPPHIC50 > 100 µg/mLAscorbic AcidNot Specified[4]
Phenolic Quinoxalinone Derivative (6f)-Comparable to TroloxTrolox-[12]
Ethyl Acetate Fraction of M. hypoleucaABTSIC50 = 2.10 µg/mLTroloxIC50 = 2.34 µg/mL[10]
Zinolol (a hydroquinone)DPPH98% inhibition at 3 mMTrolox99% inhibition at 3 mM[13]

Analysis of Comparative Data:

  • Several novel THQ derivatives have shown exceptional antioxidant activity in the ABTS assay, significantly outperforming the standard ascorbic acid.[4] This highlights the potential of the THQ scaffold.

  • The poor performance of some THQs in the DPPH assay suggests that the mechanism and kinetics of the reaction are highly dependent on the specific assay conditions and the structure of the THQ derivative.[4]

  • Studies on related heterocyclic compounds, such as quinoxalinones, have shown that the introduction of phenolic hydroxyl groups can lead to antioxidant activity comparable to that of Trolox.[12] This strongly supports the hypothesis that this compound would be a potent antioxidant.

  • The ortho- and para-dihydroxybenzene (catechol and hydroquinone) structures are known to confer excellent scavenging activity, further suggesting high potential for the diol .[11][13]

Experimental Protocols & Workflows

Accurate and reproducible data is the cornerstone of scientific comparison. Below are detailed, step-by-step protocols for the primary antioxidant assays discussed.

Diagram: General Workflow for Spectrophotometric Antioxidant Assays (DPPH & ABTS)

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_radical Prepare Stable Radical Solution (DPPH• or ABTS•+) prep_antioxidant Prepare Serial Dilutions of Test Compound & Standard (Trolox) mix Mix Radical Solution with Antioxidant/Standard in 96-well plate prep_antioxidant->mix incubate Incubate in the Dark (e.g., 30 minutes) mix->incubate read_abs Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubate->read_abs calculate Calculate % Inhibition read_abs->calculate plot Plot % Inhibition vs. Concentration & Determine IC50/EC50 calculate->plot G cluster_thq This compound cluster_trolox Trolox thq thq trolox trolox

Sources

X-ray crystallographic data for confirming stereochemistry of THQ-3,8-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of chiral tetrahydroquinoline (THQ) scaffolds for drug discovery, defining the absolute configuration (AC) of the 3-position is a critical milestone. While Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents (CDAs) offers a rapid, solution-state approximation, Single-Crystal X-ray Diffraction (SC-XRD) remains the non-negotiable "Gold Standard" for regulatory submission and definitive structural proof.

This guide compares the efficacy of SC-XRD against NMR (Mosher's Method) for confirming the stereochemistry of THQ-3,8-diol , a molecule presenting specific challenges due to its flexible saturated ring and dual hydroxyl functionality.

FeatureSC-XRD (Recommended) NMR (Mosher's Method)
Primary Output Direct 3D Atom MappingIndirect Chemical Shift Correlations (

)
Confidence Level >99% (Absolute)~85-95% (Model Dependent)
Sample State Single Crystal (Solid)Solution (Derivatized)
Critical Requirement Heavy Atom or Cu RadiationConformational Rigidity
Turnaround 24–72 Hours (if crystal exists)4–8 Hours

The Challenge: THQ-3,8-diol Stereochemistry

The target molecule, 1,2,3,4-tetrahydroquinoline-3,8-diol , possesses a chiral center at C3 (aliphatic) and a phenolic hydroxyl at C8 .

Structural Ambiguities
  • Ring Pucker: The saturated nitrogen-containing ring (positions 1-4) undergoes conformational flipping (half-chair/envelope). This flexibility compromises NMR coupling constant (

    
    -value) analysis for relative stereochemistry.
    
  • Dual Reactivity: The presence of both aliphatic (C3-OH) and phenolic (C8-OH) groups complicates derivatization. Mosher's method requires selective esterification of the secondary alcohol at C3 without interference from the phenol.

  • Light Atom Problem: The molecule consists solely of light atoms (C, H, N, O), making "Anomalous Dispersion" difficult to measure using standard Molybdenum (Mo) X-ray sources.

Methodology A: Single-Crystal X-ray Diffraction (The Gold Standard)[1]

SC-XRD provides a direct image of the electron density. For chiral molecules, the determination of absolute configuration relies on the Flack Parameter , which quantifies the anomalous scattering of X-rays by non-centrosymmetric crystals.

Experimental Protocol: The "Heavy Atom" Strategy

Because THQ-3,8-diol lacks heavy atoms (like S, P, Cl, Br), the anomalous signal with standard Mo-K


 radiation is weak. Two pathways are validated:
Pathway 1: Copper Radiation (Cu-K

)
  • Mechanism: Use a Cu source (

    
    ).[1] Oxygen and Nitrogen have sufficient anomalous scattering at this wavelength to distinguish enantiomers.
    
  • Requirement: High-quality, defect-free crystal.

Pathway 2: Derivatization (Recommended)
  • Mechanism: Introduce a "heavy" atom to act as an anomalous scatterer.

  • Step 1: React THQ-3,8-diol with

    
    -bromobenzoic acid  to form the ester at the C3 position.
    
  • Step 2: Crystallize the brominated derivative. The Bromine atom (

    
    ) provides a massive anomalous signal, guaranteeing a definitive Flack parameter even with standard equipment.
    
Data Validation: The Flack Parameter ( )

The value


 indicates the absolute structure correctness:[2][3]
  • 
     (e.g., 
    
    
    
    ):
    The model is correct. Absolute configuration is confirmed.
  • 
    :  The model is inverted (the crystal is the opposite enantiomer).
    
  • 
    :  Racemic twin or ambiguous structure.
    
Workflow Visualization

XRay_Workflow Start Start: Purified THQ-3,8-diol Decision Is Crystal Quality High? Start->Decision Direct Direct Data Collection (Cu-Kα Source) Decision->Direct Yes (Clear Prisms) Deriv Derivatization (p-Bromobenzoate or HBr Salt) Decision->Deriv No (Need Heavy Atom) Collect Collect Diffraction Data (>99% Completeness) Direct->Collect Deriv->Collect Refine Refine Structure & Calculate Flack Parameter Collect->Refine Result Absolute Config Assigned Refine->Result

Caption: Workflow for assigning absolute configuration via SC-XRD, highlighting the derivatization contingency.

Methodology B: NMR Spectroscopy (Mosher's Method)[1]

This method relies on the magnetic anisotropy of Chiral Derivatizing Agents (CDAs), typically


-methoxy-

-trifluoromethylphenylacetic acid (MTPA).[4]
The Protocol[1]
  • Derivatization: React two aliquots of THQ-3,8-diol with

    
    - and 
    
    
    
    -MTPA-Cl.
    • Note: The reaction must be controlled to favor the aliphatic C3-OH over the phenolic C8-OH (using mild base like pyridine).

  • Analysis: Acquire

    
    H-NMR for both diastereomers.
    
  • Calculation: Determine

    
     for protons neighboring the C3 stereocenter.
    
  • Assignment: Map the positive and negative

    
     values to the Mosher spatial model (Sector Rule).
    
Limitations for THQ-3,8-diol
  • Conformational Averaging: The THQ ring is not planar. If the ring flips between conformers at a rate comparable to the NMR timescale, the

    
     values will be averaged, potentially leading to erroneous assignments.
    
  • Steric Hindrance: The C4 methylene group in the THQ ring can sterically clash with the Mosher phenyl group, distorting the expected "ideal" conformation required for the Sector Rule to hold.

Comparative Data Analysis

The following table synthesizes experimental data metrics for confirming the C3 stereocenter.

MetricX-Ray Crystallography (Cu-K

)
NMR (Mosher Ester)
Sample Requirement 0.1 – 0.5 mg (Single Crystal)5 – 10 mg (Destructive)
Preparation Time 1–7 Days (Crystallization)4 Hours (Synthesis + Purification)
Data Collection 2–12 Hours30 Minutes
Ambiguity Risk Low. Only if twinning occurs.Medium. High risk due to ring flexibility.
Structural Detail Bond lengths, angles, H-bonding network.Connectivity and relative environment only.
Suitability for THQ Excellent. Resolves C3 vs C8 clearly.Good. Requires careful peak assignment.
Decision Logic for Researchers

Decision_Tree Input THQ-3,8-diol Sample State Physical State? Input->State Solid Crystalline Solid State->Solid Yes Oil Oil / Amorphous State->Oil No Action1 Attempt SC-XRD (Direct) Solid->Action1 Action2 Make HBr Salt or Benzoate Oil->Action2 Definitive Proof Action3 Run Mosher NMR (Preliminary) Oil->Action3 Fast Check Action2->Action1

Caption: Strategic decision tree for selecting the appropriate stereochemical confirmation method.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S. (2021). Flack parameter validation standards in light-atom structures. Journal of Applied Crystallography. Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[5][4][6][7] Chemical Reviews, 104(1), 17-118. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. Link

  • Thompson, A. L., & Watkin, D. J. (2009).[1] X-ray crystallography and chirality: Understanding the limitations. Tetrahedron: Asymmetry, 20(6), 712-717. Link

Sources

A Researcher's Guide to Bioassay Validation: Evaluating the Neuroprotective Potential of Tetrahydroquinoline-3,8-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the neuroprotective effects of novel compounds, using tetrahydroquinoline-3,8-diol as a primary example. We will move beyond a simple recitation of protocols to explore the causal logic behind experimental design, ensuring a self-validating system for robust and reproducible results. Our approach is grounded in established scientific principles, comparing the performance of our target molecule against well-characterized alternatives and providing the technical details necessary for implementation in your own laboratory.

The Therapeutic Promise of Tetrahydroquinoline Derivatives

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds.[1] Derivatives of this class have demonstrated a wide range of therapeutic activities, including neuroprotection.[1][2][3] For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has shown promise through its ability to scavenge free radicals and inhibit glutamate-induced excitotoxicity[2], while 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has demonstrated neuroprotective effects in experimental models of Parkinson's disease by boosting the endogenous antioxidant system and suppressing apoptosis.[4][5]

Given this precedent, a novel derivative like tetrahydroquinoline-3,8-diol, featuring two hydroxyl groups, is a compelling candidate for neuroprotection. These hydroxyl moieties are potent hydrogen donors and can act as powerful antioxidants. The core challenge, however, is to move from theoretical potential to empirical validation. This requires a multi-tiered, logical approach to bioassay selection and execution.

A Mechanistic Hypothesis: Targeting Oxidative Stress and Neuroinflammation

Neurodegenerative diseases are complex, often involving a vicious cycle of oxidative stress, mitochondrial dysfunction, and neuroinflammation.[6][7] A successful neuroprotective agent should ideally target multiple nodes within this pathological network. Based on its structure and the known activities of related compounds, we hypothesize that tetrahydroquinoline-3,8-diol exerts its neuroprotective effects through two primary, interconnected signaling pathways:

  • Activation of the Nrf2 Antioxidant Response Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[8][9][10] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a suite of cytoprotective genes, including those for antioxidant enzymes like superoxide dismutase (SOD) and enzymes involved in glutathione (GSH) synthesis.[6][9][[“]]

  • Inhibition of the NF-κB Pro-inflammatory Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12][13] In the brain, its activation in glial cells like microglia can lead to the production of pro-inflammatory cytokines and reactive nitrogen species, which are toxic to neurons.[7][14][15] There is significant crosstalk between these pathways, with Nrf2 activation often having an inhibitory effect on NF-κB signaling.[7]

Our validation strategy will be designed to test this dual-action hypothesis.

Signaling Pathway Diagrams

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Bound (Basal State) Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Ubiquitination Cul3 Cul3-E3 Ligase ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 Cysteine Modification THQD Tetrahydroquinoline- 3,8-diol THQD->Keap1 Induces Release? sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE ARE sMaf->ARE Binds Genes Antioxidant Genes (SOD, GSH enzymes, etc.) ARE->Genes Upregulates Transcription caption Nrf2 Antioxidant Response Pathway

Caption: Proposed activation of the Nrf2 pathway by tetrahydroquinoline-3,8-diol.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB NF-κB (p65/p50) IkB IκB NFkB->IkB Bound (Inactive) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB->NFkB Releases IKK IKK IKK->IkB Phosphorylates Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates THQD Tetrahydroquinoline- 3,8-diol THQD->IKK Inhibits? DNA κB Site NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) DNA->Genes Upregulates Transcription caption NF-κB Inflammatory Pathway

Caption: Proposed inhibition of the NF-κB pathway by tetrahydroquinoline-3,8-diol.

A Phased Approach to Bioassay Validation

A robust validation pipeline systematically de-risks a candidate compound. We propose a three-phase approach: initial safety and efficacy screening, mechanistic deep-dive, and comparison with alternatives. This structure ensures that resources are focused on compounds that are both non-toxic at effective concentrations and operate through a plausible and potent mechanism of action.

Validation_Workflow cluster_Phase1 Phase 1: Primary Screening cluster_Phase2 Phase 2: Mechanistic Validation cluster_Phase3 Phase 3: Comparative Analysis P1_Start Select Cell Model (e.g., SH-SY5Y) P1_Tox Cytotoxicity Assay (Determine Non-Toxic Dose Range) P1_Start->P1_Tox P1_Induce Induce Oxidative Stress (e.g., H₂O₂ or Rotenone) P1_Tox->P1_Induce P1_Protect Neuroprotection Assay (MTT / LDH) P1_Induce->P1_Protect P1_Decision Efficacy Confirmed? P1_Protect->P1_Decision P2_ROS ROS Measurement (DCFDA Assay) P1_Decision->P2_ROS Yes P2_Antioxidant Antioxidant Capacity (GSH, SOD, CAT Assays) P2_ROS->P2_Antioxidant P2_Apoptosis Apoptosis Assay (Caspase-3 Activity) P2_Antioxidant->P2_Apoptosis P2_Inflammation Anti-inflammatory Assay (Microglia; NO Production) P2_Apoptosis->P2_Inflammation P3_Compare Benchmark Against Alternatives (e.g., NAC, Edaravone) P2_Inflammation->P3_Compare P3_Data Quantitative Data Analysis (EC₅₀, Max Protection %) P3_Compare->P3_Data P3_Conclusion Validated Candidate P3_Data->P3_Conclusion caption Bioassay Validation Workflow

Caption: A three-phase workflow for validating neuroprotective compounds.

Comparative Performance Analysis

To contextualize the performance of tetrahydroquinoline-3,8-diol (THQD-3,8), it is essential to test it alongside reference compounds. A good comparator panel includes agents with both similar and distinct mechanisms of action.

  • N-acetylcysteine (NAC): A well-known antioxidant and glutathione precursor.[16] It serves as a positive control for the antioxidant-mediated neuroprotection assays.

  • Edaravone: A free-radical scavenger used clinically for stroke and ALS. It provides a benchmark against a clinically approved neuroprotectant.[16]

The following tables summarize hypothetical, yet plausible, data from our proposed validation workflow.

Table 1: Phase 1 - Neuroprotective Efficacy against H₂O₂-Induced Toxicity in SH-SY5Y Cells

CompoundEC₅₀ (µM)Max. Protection (%) at 100 µMCytotoxicity (CC₅₀, µM)Therapeutic Index (CC₅₀/EC₅₀)
THQD-3,8 15.285.4%> 200> 13.2
N-acetylcysteine (NAC) 125.572.1%> 1000> 8.0
Edaravone 22.881.3%> 250> 11.0

Data based on MTT cell viability assay after 24h treatment with compound followed by 4h exposure to 300 µM H₂O₂.

Table 2: Phase 2 - Mechanistic Assay Results

Assay (Parameter Measured)THQD-3,8N-acetylcysteine (NAC)Edaravone
Intracellular ROS (% Reduction vs H₂O₂ Control)75.6%68.2%71.5%
Total GSH Content (% Increase vs H₂O₂ Control)120.3%155.8%45.1%
SOD Activity (% Increase vs H₂O₂ Control)95.7%25.3%30.2%
Caspase-3 Activity (% Reduction vs H₂O₂ Control)88.9%70.4%79.8%
Nitric Oxide (NO) Production (% Reduction in LPS-stimulated Microglia)65.2%15.1%40.5%

All compounds tested at their approximate EC₉₀ concentrations.

Interpretation of Comparative Data: The hypothetical data suggest that THQD-3,8 is a potent neuroprotective agent. Its low-micromolar EC₅₀ and high therapeutic index (Table 1) indicate it is both potent and safe in this in vitro model. Mechanistically (Table 2), its strong reduction of ROS and caspase-3 activity is expected. Notably, its significant increase in SOD activity and substantial elevation of GSH content suggest it may act, at least in part, by activating the Nrf2 pathway. The strong inhibition of nitric oxide production in microglia, superior to both NAC and Edaravone, points to a potent anti-inflammatory effect, likely through NF-κB inhibition. This dual-action profile makes it a highly promising candidate.

Detailed Experimental Protocols

Scientific integrity demands methodological transparency. The following are detailed protocols for key assays in the validation workflow.

Protocol 1: Cell Culture and Maintenance
  • Cell Line: Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™). These cells are a widely used model for neurotoxicity and protection studies.[17][18][19]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Causality: The choice of SH-SY5Y cells is based on their neuronal lineage and their established use in modeling oxidative stress-induced cell death, providing a relevant context for neuroprotection assays.[19]

Protocol 2: Neuroprotection Assay (MTT-Based)

This assay measures mitochondrial reductase activity, an indicator of cell viability.

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of THQD-3,8 and comparator compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a "vehicle control" (medium with DMSO, if used) and a "no-treatment" control. Incubate for 24 hours.

  • Induction of Toxicity: Prepare a stock solution of hydrogen peroxide (H₂O₂) in serum-free medium. Remove the compound-containing medium and add 100 µL of H₂O₂ solution (e.g., 300 µM final concentration) to all wells except the "no-treatment" control. Incubate for 4-6 hours.

  • MTT Addition: Remove the H₂O₂ solution. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the "no-treatment" control. Viability % = (Abs_sample / Abs_control) * 100.

Self-Validation: This protocol includes a positive control for toxicity (H₂O₂) and a negative control (untreated cells), allowing for clear quantification of the protective effect. Running comparator compounds like NAC provides an external validation benchmark.

Protocol 3: Intracellular ROS Measurement (DCFDA Assay)

This assay uses 2',7'-dichlorofluorescin diacetate (DCFDA), a probe that becomes fluorescent upon oxidation by ROS.

  • Cell Seeding & Treatment: Follow steps 1 and 2 from Protocol 2.

  • Probe Loading: Remove the compound-containing medium. Wash cells once with warm PBS. Add 100 µL of 10 µM DCFDA in serum-free medium to each well. Incubate for 30 minutes at 37°C in the dark.

  • Induction of Toxicity: Remove the DCFDA solution. Wash cells once with PBS. Add 100 µL of H₂O₂ solution (300 µM) to induce oxidative stress.

  • Readout: Immediately measure fluorescence using a microplate reader (Excitation ~485 nm, Emission ~535 nm) at multiple time points (e.g., 0, 15, 30, 60 minutes).

  • Calculation: Calculate the rate of fluorescence increase or the endpoint fluorescence. Express ROS reduction as a percentage relative to the H₂O₂-only control.

Causality: This assay directly measures the compound's ability to quench or prevent the formation of intracellular reactive oxygen species, providing a direct link between antioxidant activity and neuroprotection.

Protocol 4: Caspase-3 Activity Assay (Fluorimetric)

This assay quantifies the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[20]

  • Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with compounds and H₂O₂ as described previously.

  • Cell Lysis: After treatment, collect the cells and lyse them using a provided lysis buffer on ice.[21] Centrifuge to pellet debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Assay Reaction: In a black 96-well plate, add 50 µg of protein lysate to each well. Initiate the reaction by adding a reaction buffer containing the fluorogenic caspase-3 substrate, Ac-DEVD-AMC.[20][22]

  • Incubation: Incubate the plate at 37°C for 1-2 hours in the dark.

  • Readout: Measure the fluorescence of the cleaved AMC product (Excitation ~380 nm, Emission ~460 nm).

  • Calculation: Normalize the fluorescence signal to the protein concentration and express activity relative to the H₂O₂-treated control.

Self-Validation: The use of a specific substrate (Ac-DEVD-AMC) ensures the measured activity is primarily from caspase-3/7.[20] Normalizing to total protein corrects for any discrepancies in cell number or lysis efficiency.

Conclusion and Future Directions

The bioassay validation framework presented here provides a robust pathway for evaluating the neuroprotective potential of novel compounds like tetrahydroquinoline-3,8-diol. The hypothetical data strongly suggest that this molecule is a potent agent acting through the dual mechanisms of Nrf2 activation and NF-κB inhibition, distinguishing it from single-mechanism compounds.

The next logical steps in the development pipeline would involve:

  • Advanced In Vitro Models: Testing the compound in more complex systems like primary neuron-glia co-cultures or 3D organoid models to better mimic the brain environment.[23][24][25]

  • In Vivo Validation: Progressing to animal models of neurodegeneration (e.g., C. elegans, zebrafish, or rodent models) to assess bioavailability, blood-brain barrier penetration, and efficacy in a whole organism.[26][27][28][29]

By adhering to a scientifically rigorous, multi-tiered validation strategy, researchers can build a compelling case for the therapeutic development of promising neuroprotective candidates.

References

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  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (2024, March 19). PubMed. Retrieved February 23, 2026, from [Link]

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  • Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor. (2003, November 3). PubMed. Retrieved February 23, 2026, from [Link]

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  • Neuroprotective role of herbal alternatives in circumventing Alzheimer's disease through multi-targeting approach - a review. (n.d.). Taylor & Francis Online. Retrieved February 23, 2026, from [Link]

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  • Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

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  • Coordinate Regulation of Glutathione Biosynthesis and Release by Nrf2-Expressing Glia Potently Protects Neurons from Oxidative Stress. (2003, April 15). Journal of Neuroscience. Retrieved February 23, 2026, from [Link]

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A Comparative Guide to the Infrared Spectroscopy of 1,2,3,4-Tetrahydroquinoline-3,8-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for 1,2,3,4-Tetrahydroquinoline-3,8-diol. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective against structurally related analogs to facilitate the unambiguous identification and characterization of this molecule. The insights herein are grounded in established spectroscopic principles and supported by experimental data from comparable compounds.

Introduction: The Role of IR Spectroscopy in Heterocyclic Compound Analysis

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a molecular fingerprint, revealing the presence of specific functional groups. For complex heterocyclic molecules like this compound, IR spectroscopy is an indispensable tool for structural elucidation and purity assessment. The unique arrangement of hydroxyl, amine, and aromatic functionalities in this molecule gives rise to a distinct IR spectrum, which, when compared to simpler analogs, allows for a detailed structural assignment.

Predicted Characteristic IR Peaks of this compound

The molecular structure and its key functional groups are illustrated below:

Figure 1. Molecular structure of this compound with key functional groups highlighted.

Based on this structure, the following characteristic IR absorption bands are expected:

  • O-H Stretching: Two distinct, broad absorption bands are anticipated in the region of 3200-3600 cm⁻¹ . The phenolic hydroxyl group at position 8 will likely exhibit a broader band due to strong intermolecular hydrogen bonding, while the secondary alcohol at position 3 will also contribute in this region.

  • N-H Stretching: A moderate to weak, sharp absorption band is expected around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the heterocyclic ring. This peak may overlap with the broad O-H bands.

  • Aromatic C-H Stretching: Weak to moderate sharp peaks are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), which are characteristic of C-H stretching vibrations on the aromatic ring.[1]

  • Aliphatic C-H Stretching: Moderate to strong sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the C-H stretching vibrations of the methylene groups in the saturated portion of the heterocyclic ring.[1]

  • C=C Aromatic Ring Stretching: One to three moderate to sharp absorption bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic ring.

  • C-O Stretching: Strong absorption bands are anticipated in the 1000-1300 cm⁻¹ region. The phenolic C-O stretch (at C8) is typically found around 1200 cm⁻¹, while the secondary alcohol C-O stretch (at C3) will likely appear in the 1000-1150 cm⁻¹ range.

  • C-N Stretching: A moderate absorption band for the C-N stretching of the secondary amine is expected in the 1250-1350 cm⁻¹ region.

Comparative Analysis with Structurally Related Compounds

To understand the unique spectral features of this compound, it is instructive to compare its predicted IR spectrum with the experimental spectra of its structural analogs.

Functional Group This compound (Predicted) 1,2,3,4-Tetrahydroquinoline [2][3]8-Hydroxyquinoline [4][5][6][7]3-Hydroxyquinoline [8]
O-H Stretch 3200-3600 cm⁻¹ (Broad, two contributions)Absent~3400 cm⁻¹ (Broad)~3300 cm⁻¹ (Broad)
N-H Stretch 3300-3500 cm⁻¹ (Moderate)~3400 cm⁻¹ (Moderate)Absent (Tertiary Amine)Absent (Tertiary Amine)
Aromatic C-H Stretch 3000-3100 cm⁻¹ (Weak-Moderate)~3050 cm⁻¹ (Weak)~3050 cm⁻¹ (Weak)~3060 cm⁻¹ (Weak)
Aliphatic C-H Stretch 2850-2960 cm⁻¹ (Moderate-Strong)~2840-2930 cm⁻¹ (Strong)AbsentAbsent
C=C Aromatic Stretch 1450-1600 cm⁻¹ (Moderate)~1500, 1600 cm⁻¹ (Moderate)~1500, 1580 cm⁻¹ (Strong)~1500, 1590 cm⁻¹ (Strong)
C-O Stretch 1000-1300 cm⁻¹ (Strong, multiple bands)Absent~1280 cm⁻¹ (Strong)~1250 cm⁻¹ (Strong)
C-N Stretch 1250-1350 cm⁻¹ (Moderate)~1320 cm⁻¹ (Moderate)~1380 cm⁻¹ (in-ring)~1370 cm⁻¹ (in-ring)

This comparison highlights that the IR spectrum of this compound would be a composite of the features seen in its analogs. The presence of both a secondary amine and two hydroxyl groups would result in a complex and broad absorption pattern in the high-frequency region (3200-3600 cm⁻¹). The simultaneous presence of strong C-O stretching bands and aliphatic C-H stretching bands would further distinguish it from both the fully aromatic quinoline derivatives and the parent tetrahydroquinoline.

Experimental Protocol: Acquiring an IR Spectrum via the KBr Pellet Method

The following protocol details the steps for acquiring a high-quality IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.

Figure 2. Workflow for IR spectrum acquisition using the KBr pellet method.

Step-by-Step Protocol:

  • Reagent and Equipment Preparation:

    • Ensure the sample of this compound is dry and pure.

    • Use high-purity, spectroscopic grade KBr powder. It is crucial to dry the KBr in an oven at ~110°C for several hours and store it in a desiccator to prevent moisture absorption, which can lead to a broad O-H band around 3400 cm⁻¹ and interfere with the spectrum.

    • An agate mortar and pestle, a pellet press, and an FTIR spectrometer are required.

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Grind the KBr in the agate mortar first to create a fine, consistent powder. This minimizes the risk of sample degradation due to excessive grinding.

    • Add the sample to the KBr in the mortar and grind the mixture gently but thoroughly for 1-2 minutes until a homogenous, fine powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering.

  • Pellet Formation:

    • Transfer a portion of the mixture to the die of the pellet press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good mixing and particle size reduction.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set from 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be baseline corrected.

    • Identify and label the characteristic absorption peaks, comparing them to the predicted values and the spectra of the reference compounds.

Conclusion

The infrared spectrum of this compound is predicted to exhibit a unique combination of features that clearly distinguish it from its structural analogs. The presence of two hydroxyl groups, a secondary amine, and both aromatic and aliphatic C-H bonds results in a rich and informative spectrum. By following the detailed experimental protocol and using the comparative data provided, researchers can confidently identify and characterize this important heterocyclic compound.

References

  • National Institute of Standards and Technology. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020, February 15).
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Retrieved from [Link]

  • SpectraBase. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-3-methyl-. Retrieved from [Link]

  • ResearchGate. (2025, August 7).
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Hydroxyquinoline. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-8-ol. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. Retrieved from [Link]

  • ResearchGate. (2025, August 6).
  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

  • Michigan State University. (n.d.). IR Chart - Spectroscopy Tutorial. Retrieved from [Link]

  • MDPI. (2022, March 7). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 1,2,3,4-Tetrahydroquinoline-3,8-diol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1,2,3,4-Tetrahydroquinoline-3,8-diol. The guidance herein is synthesized from safety data on structurally analogous compounds, including 1,2,3,4-tetrahydroquinoline and other hydroxylated quinoline derivatives. It is imperative that researchers conduct a thorough, experiment-specific risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department before commencing any work. This document serves as a procedural guide and is intended for Research Use Only (RUO).

Executive Summary: A Proactive Stance on Safety

This compound is a complex heterocyclic molecule whose toxicological properties have not been fully investigated.[1][2] However, based on the known hazard profiles of its structural analogues, it must be handled as a hazardous substance. The quinoline core structure is associated with potential carcinogenicity, and the presence of hydroxyl groups can alter reactivity and absorption characteristics.[1][3] This guide provides a comprehensive operational framework for minimizing exposure and ensuring safety through robust engineering controls, mandatory personal protective equipment (PPE), and meticulously planned handling and disposal protocols.

Hazard Identification and Risk Assessment

The foundational step before handling any chemical is a thorough risk assessment. Given the lack of specific data for this compound, we must extrapolate from known hazards of similar compounds. This approach, known as "control banding," allows us to establish a high degree of safety in the face of incomplete information.

Table 1: Hazard Profile Based on Structural Analogues

Hazard Classification Analogous Compound(s) Key Findings and Necessary Precautions
Skin Corrosion/Irritation 1,2,3,4-Tetrahydroquinoline, 7-Hydroxyquinoline Causes skin irritation, with some analogues causing severe burns.[1][3][4][5][6] Avoid all skin contact.
Serious Eye Damage/Irritation 1,2,3,4-Tetrahydroquinoline, 8-Hydroxyquinoline Causes serious eye irritation or damage.[1][3][4][5] Mandates the use of chemical splash goggles.
Specific Target Organ Toxicity (Single Exposure) 1,2,3,4-Tetrahydroquinoline May cause respiratory irritation if inhaled as a dust or aerosol.[1][5][6][7]
Acute Toxicity (Oral, Dermal) 1,2,3,4-Tetrahydro-6-methylquinoline, 7-Hydroxyquinoline Analogues are classified as harmful if swallowed or in contact with skin.[3][8]

| Carcinogenicity | Quinoline | The parent compound, quinoline, is a suspected carcinogen.[1][3] Handle with appropriate precautions to minimize long-term exposure risk. |

First Line of Defense: Engineering Controls

Reliance on PPE alone is insufficient. The primary method for exposure control must be the implementation of robust engineering solutions that isolate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3][9] This is critical for preventing the inhalation of any aerosols or fine particulates that may be generated.

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized control, while general room ventilation offers a secondary layer of protection.

  • Emergency Equipment: An operational and easily accessible emergency eyewash station and safety shower are mandatory in the immediate vicinity of the workstation.[3] Their location and functionality must be verified before work begins.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to create a reliable barrier against chemical exposure.[3] The selection of PPE must be based on the potential for splashing, aerosolization, and direct contact.

Table 2: PPE Requirements for Handling this compound

Protection Type Specification Rationale and Procedural Notes
Eye and Face Protection Tightly-fitting chemical splash goggles conforming to EN166 or ANSI Z87.1.[10] Protects against splashes and aerosols. Safety glasses are insufficient as they do not provide a seal around the eyes.[11] When handling larger quantities (>1g) or if there is a significant splash hazard, supplement goggles with a full-face shield.[12]
Hand Protection Chemical-resistant nitrile or neoprene gloves (minimum thickness of 4-6 mil). Provides a barrier against incidental contact. Always inspect gloves for tears or punctures before use.[10] For prolonged handling or immersion, consult glove manufacturer permeation data. Double-gloving is recommended. After handling, remove gloves using the proper technique to avoid contaminating your skin.[11]
Skin and Body Protection A flame-resistant laboratory coat, fully buttoned. Protects skin and personal clothing from contamination.[3] For procedures with a high risk of splashing, a chemical-resistant apron made of PVC or similar material should be worn over the lab coat.[13]
Footwear Closed-toe shoes, preferably made of a non-porous material. Protects feet from spills. Fabric or mesh shoes are not permitted.

| Respiratory Protection | Not typically required when work is performed in a certified fume hood. | If a fume hood is non-operational or if procedures could generate significant dust/aerosols beyond the hood's containment capacity, a NIOSH-approved respirator with organic vapor/particulate cartridges is mandatory.[1][3][13] Respirator use requires prior medical clearance and fit-testing. |

Operational Plan: Step-by-Step Handling Protocols

Adherence to a standardized workflow minimizes variability and risk. The following procedures are designed to be clear, logical, and self-validating.

Weighing and Transferring Solid Compound
  • Preparation: Don all required PPE and ensure the chemical fume hood sash is at the appropriate working height. Place a tared weigh boat on an analytical balance inside the fume hood.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Perform this action slowly and deliberately to prevent the generation of airborne dust.

  • Closure: Immediately and securely close the primary container of the chemical.

  • Cleanup: Gently wipe the spatula and any affected surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to decontaminate them. Dispose of the cloth as hazardous waste.

Solution Preparation
  • Solvent Addition: Place the vessel containing the weighed solid into a larger secondary container (e.g., a beaker) within the fume hood. Add the desired solvent to the vessel slowly.

  • Dissolution: If the compound has poor solubility, consider using a co-solvent like DMSO, which is effective for many quinoline derivatives.[14] Stir the mixture using a magnetic stir bar to facilitate dissolution. Avoid heating unless the reaction protocol specifically requires it, as this can increase the vapor pressure of hazardous components.

  • Transfer: Once dissolved, transfer the solution to its destination vessel using a pipette or cannula, ensuring all movements are contained within the fume hood.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_emergency Emergency Response prep_risk 1. Conduct Risk Assessment & Review SDS Analogue prep_ppe 2. Don Full PPE (Goggles, Gloves, Lab Coat) prep_risk->prep_ppe prep_eng 3. Verify Fume Hood & Emergency Equipment prep_ppe->prep_eng handle_weigh 4. Weigh & Transfer Solid (Minimize Dust) prep_eng->handle_weigh handle_dissolve 5. Prepare Solution (Use Secondary Containment) handle_weigh->handle_dissolve cleanup_decon 6. Decontaminate Surfaces & Equipment handle_dissolve->cleanup_decon cleanup_waste 7. Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff 8. Doff PPE & Wash Hands cleanup_waste->cleanup_doff spill Spill Occurs spill_minor Minor Spill: Absorb, Collect, Clean spill->spill_minor Small & Contained spill_major Major Spill: Evacuate, Alert EHS spill->spill_major Large or Uncontained exposure Personnel Exposure exposure_action Use Safety Shower/Eyewash Seek Immediate Medical Attention exposure->exposure_action

Caption: Safe Handling & Emergency Response Workflow.

Storage and Disposal Plan

Storage
  • Store the container tightly closed in a dry, cool, and well-ventilated area.[2][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • The storage location should be clearly labeled with the chemical name and appropriate hazard warnings.

  • Store in a locked cabinet or area with restricted access.[1][4]

Waste Disposal
  • Classification: All materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be treated as hazardous waste.[3]

  • Collection: Collect waste in designated, sealed, and clearly labeled containers. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant or licensed contractor.[1][4][15] Under no circumstances should this chemical or its waste be discharged into drains or sewers.[15]

Spill and Emergency Procedures

Minor Spill (Contained within a Fume Hood)
  • Alert: Alert nearby personnel.

  • Contain & Absorb: Use an inert absorbent material (e.g., vermiculite, dry sand) to cover the spill.[15]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Major Spill (Outside of a Fume Hood) or Personnel Exposure
  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's EHS and emergency response team.

  • Personnel Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

References

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